11(R)-Hepe
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-DJWFCICMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11R-HEPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Endogenous Production of 11(R)-HETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an enantiomer of the eicosanoid 11-HETE, a lipid mediator derived from arachidonic acid. Its endogenous production occurs through multiple enzymatic and non-enzymatic pathways, playing a role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the biosynthesis of 11(R)-HETE, quantitative data on its presence in biological systems, detailed experimental protocols for its analysis, and a review of its known signaling mechanisms.
Biosynthesis of 11(R)-HETE
The endogenous production of 11(R)-HETE from arachidonic acid is a multi-faceted process involving several key enzyme families. The stereospecificity of the synthesis is dependent on the enzymatic pathway.
Cyclooxygenase (COX) Pathway
The primary enzymatic route for the exclusive production of the R-enantiomer of 11-HETE is through the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While the main products of the COX pathway are prostaglandins, a smaller fraction of arachidonic acid is converted to 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11(R)-HETE.[1] This production has been observed in various cell types, including endothelial cells and rat aorta smooth muscle cells.[2][3]
Cytochrome P450 (CYP) Pathway
Cytochrome P450 enzymes are also capable of metabolizing arachidonic acid to 11-HETE. This pathway typically produces a mixture of both R and S enantiomers, with the R-enantiomer being the predominant form.[1][2]
Lipoxygenase (LOX) Pathway
While less common in mammals, a lipoxygenase-mediated pathway for 11(R)-HETE synthesis has been identified in the eggs of the sea urchin Strongylocentrotus purpuratus. More recently, an arachidonate (B1239269) 11R-lipoxygenase from the cyanobacterium Nostoc sp. has been expressed in E. coli, providing a biotechnological route for 11(R)-HETE production.[4]
Non-Enzymatic Pathway
Non-enzymatic oxidation of arachidonic acid by free radicals can also lead to the formation of 11-HETE.[2] However, this process is not stereospecific and results in a racemic mixture of 11(R)-HETE and 11(S)-HETE. Elevated levels of 11-HETE formed through this pathway can be an indicator of oxidative stress.[2]
Quantitative Data
The concentration of 11-HETE in biological fluids and tissues can vary depending on the physiological or pathological state. Recent studies have highlighted a positive association between plasma 11-HETE levels and obesity.
| Biological Matrix | Condition | Analyte | Concentration Range | Reference |
| Human Plasma | Lean Individuals | 11-HETE | ≤0.39 nmol/L | [5] |
| Human Plasma | Obese Individuals | 11-HETE | >0.89 nmol/L | [5] |
Note: The referenced study did not differentiate between the R and S enantiomers of 11-HETE. However, given the enzymatic pathways, a significant portion of the measured 11-HETE is likely to be 11(R)-HETE.
Experimental Protocols
The accurate quantification of 11(R)-HETE from biological samples is crucial for understanding its roles in health and disease. The most common and sensitive method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of 11(R)-HETE from Plasma
Objective: To isolate 11(R)-HETE and other eicosanoids from a plasma matrix for subsequent analysis.
Method: Solid-Phase Extraction (SPE)
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated 11-HETE)
-
Acetonitrile
-
Formic acid
-
Hexane
-
SPE cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation: To 1 mL of plasma, add an appropriate amount of deuterated internal standard.
-
Protein Precipitation: Add 2 mL of a cold (-20°C) solution of acetonitrile/methanol (1:1, v/v) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the HETEs with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantification of 11(R)-HETE by LC-MS/MS
Objective: To separate and quantify 11(R)-HETE using a highly sensitive and specific mass spectrometry-based method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example for 11-HETE):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 319.2
-
Product Ions (m/z): 167.1, 219.2 (for confirmation)
-
Collision Energy: Optimized for the specific instrument
Signaling Pathways and Biological Effects
The precise signaling mechanisms of 11(R)-HETE are still under active investigation. However, recent evidence suggests its involvement in cellular hypertrophy and the regulation of gene expression. A specific G-protein coupled receptor for 11(R)-HETE has not yet been identified, but the actions of other HETE isomers are mediated through such receptors. For instance, 12(S)-HETE has been shown to signal through the G-protein coupled receptor GPR31.[6]
Putative Signaling Pathway of 11(R)-HETE in Cardiomyocytes
Based on recent findings, 11(R)-HETE has been shown to induce cellular hypertrophy in cardiomyocytes. This effect is associated with the upregulation of several cytochrome P450 enzymes, particularly CYP1B1.[2] A proposed signaling pathway is outlined below.
Caption: Putative signaling pathway of 11(R)-HETE in cardiomyocytes.
Experimental Workflow for Studying 11(R)-HETE Effects
The following diagram illustrates a typical workflow for investigating the biological effects of 11(R)-HETE on a cellular level.
Caption: A typical experimental workflow for studying cellular responses to 11(R)-HETE.
Conclusion
11(R)-HETE is an endogenously produced lipid mediator with emerging roles in cellular signaling and pathophysiology. Its stereospecific synthesis by COX enzymes highlights a potential for distinct biological activities compared to its S-enantiomer. Further research is warranted to fully elucidate the signaling pathways of 11(R)-HETE and to explore its potential as a therapeutic target in diseases such as cardiac hypertrophy and obesity. The methodologies outlined in this guide provide a framework for researchers to accurately quantify 11(R)-HETE and investigate its biological functions.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): Discovery and History
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the oxidation of arachidonic acid. Initially identified as a byproduct of cyclooxygenase (COX) activity, its biological significance has been a subject of evolving research. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and known biological effects of 11(R)-HETE. It details key experimental protocols for its study, presents quantitative data from seminal research, and visualizes its metabolic and signaling pathways. This document is intended to serve as a foundational resource for researchers in lipid biology, cardiovascular disease, and drug development.
Discovery and History
The discovery of 11-hydroxyeicosatetraenoic acid (11-HETE) as a product of arachidonic acid metabolism by cyclooxygenase (COX) was first reported in the mid-1980s. In 1985, a study on human umbilical arteries demonstrated that in addition to prostaglandins (B1171923) and thromboxane, these tissues converted arachidonic acid into 11-HETE and 15-HETE.[1] The formation of these HETEs was shown to be inhibited by COX inhibitors such as indomethacin (B1671933) and aspirin, providing strong evidence that they were products of the cyclooxygenase pathway.[1]
Subsequent research established that both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) exclusively produce the R-enantiomer, 11(R)-HETE.[2] This stereospecificity is a hallmark of enzymatic synthesis. In contrast, non-enzymatic lipid peroxidation or the action of some cytochrome P450 (CYP) enzymes can produce a racemic mixture of 11(R)-HETE and 11(S)-HETE.[2][3] For many years, 11(R)-HETE was considered a minor byproduct of prostaglandin (B15479496) synthesis. However, more recent studies have begun to uncover its specific biological activities, particularly in the cardiovascular system, sparking renewed interest in its physiological and pathophysiological roles.[3]
Biosynthesis and Metabolism
11(R)-HETE is synthesized from arachidonic acid through several pathways:
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes convert arachidonic acid to the intermediate prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). As a side reaction, these enzymes can also produce 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is subsequently reduced by peroxidases to 11(R)-HETE.[2] This enzymatic process is stereospecific, yielding exclusively the R-enantiomer.[2]
-
Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes can hydroxylate arachidonic acid to form 11-HETE. This pathway can produce both the R and S enantiomers, often in a racemic or near-racemic mixture.[2][3]
-
Non-Enzymatic Lipid Peroxidation: The free radical-mediated oxidation of arachidonic acid can also lead to the formation of 11-HETE, which results in a racemic mixture of 11(R)-HETE and 11(S)-HETE.[2]
The primary metabolic fate of 11(R)-HETE is its oxidation to 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4]
Diagram: Biosynthesis and Metabolism of 11(R)-HETE
Biological Effects and Signaling
Recent research has highlighted a significant role for 11(R)-HETE in inducing cellular hypertrophy in cardiomyocytes.[3] Studies using the human fetal ventricular cardiomyocyte cell line, RL-14, have demonstrated that treatment with 11(R)-HETE leads to an increase in cell surface area and the upregulation of hypertrophic markers.[3]
A specific cell surface receptor for 11(R)-HETE has not yet been definitively identified. Current evidence suggests that its effects, at least in cardiomyocytes, may be mediated through intracellular mechanisms, including the upregulation of cytochrome P450 enzymes, particularly CYP1B1.[3] The increased expression of CYP1B1 and other CYP enzymes may contribute to the hypertrophic phenotype. It is important to note that the S-enantiomer, 11(S)-HETE, appears to be more potent in inducing these effects.[3]
Diagram: Conceptual Signaling Pathway of 11(R)-HETE in Cardiomyocyte Hypertrophy
Quantitative Data
The following tables summarize the quantitative findings from key studies on the biological effects of 11(R)-HETE.
Table 1: Effect of 11(R)-HETE on Hypertrophic Marker Gene Expression in RL-14 Cardiomyocytes [3]
| Gene | Treatment (20 µM 11(R)-HETE for 24h) | Fold Change vs. Control |
| β/α-MHC ratio | 11(R)-HETE | 132% increase |
| ACTA-1 | 11(R)-HETE | 46% increase |
MHC: Myosin Heavy Chain; ACTA-1: Skeletal α-actin
Table 2: Effect of 11(R)-HETE on CYP Enzyme mRNA Expression in RL-14 Cardiomyocytes [3]
| Gene | Treatment (20 µM 11(R)-HETE for 24h) | Fold Change vs. Control |
| CYP1B1 | 11(R)-HETE | 116% increase |
| CYP1A1 | 11(R)-HETE | 112% increase |
| CYP4A11 | 11(R)-HETE | 70% increase |
| CYP4F11 | 11(R)-HETE | 238% increase |
| CYP4F2 | 11(R)-HETE | 167% increase |
| CYP2E1 | 11(R)-HETE | 146% increase |
Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Expression in RL-14 Cardiomyocytes [3]
| Protein | Treatment (20 µM 11(R)-HETE for 24h) | Fold Change vs. Control |
| CYP1B1 | 11(R)-HETE | 156% increase |
| CYP4F2 | 11(R)-HETE | 126% increase |
| CYP4A11 | 11(R)-HETE | 141% increase |
Table 4: Kinetic Parameters of 11(R)-HETE Oxidation by 15-PGDH [4]
| Substrate | Vmax (nmol/min/mg) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |
| 11(R)-HETE | 296 | 3.42 | 8.6 | 2513 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of 11(R)-HETE.
Cell Culture and Treatment
-
Cell Line: Human fetal ventricular cardiomyocytes (RL-14).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For hypertrophy studies, RL-14 cells are plated and grown to approximately 70-80% confluency. The cells are then treated with 20 µM of 11(R)-HETE (or vehicle control) in serum-free medium for 24 hours.[3]
Real-Time Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for hypertrophic markers (e.g., ANP, BNP, β-MHC, α-MHC, ACTA-1) and CYP enzymes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[3]
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a buffer containing protease inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CYP1B1, CYP4F2, CYP4A11) and a loading control (e.g., β-actin). After washing, membranes are incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
CYP1B1 Enzyme Activity Assay (EROD Assay)
-
Principle: The activity of CYP1B1 is measured by its ability to O-deethylate 7-ethoxyresorufin (B15458) (7-ER) to the fluorescent product resorufin (B1680543).
-
Reaction Mixture: The assay is performed in a 96-well plate containing potassium phosphate (B84403) buffer, magnesium chloride, recombinant human CYP1B1 enzyme, and varying concentrations of 7-ER.
-
Incubation with 11(R)-HETE: To assess the effect of 11(R)-HETE, different concentrations of 11(R)-HETE are added to the reaction mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of NADPH. The formation of resorufin is measured fluorometrically over time.[5]
Diagram: Experimental Workflow for Studying 11(R)-HETE Effects on Cardiomyocytes
References
- 1. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
The Role of 11(R)-Hydroxyeicosatetraenoic Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the enzymatic oxygenation of arachidonic acid. Primarily synthesized through the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways, 11(R)-HETE and its metabolites play multifaceted roles in cellular signaling, influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of 11(R)-HETE's function, with a focus on its biosynthesis, metabolism, and signal transduction pathways. We delve into its emerging roles in cardiac hypertrophy, cancer, and inflammation, presenting key quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex signaling cascades and experimental workflows, offering a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting the 11(R)-HETE signaling axis.
Introduction
Eicosanoids, a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, are critical regulators of a vast array of biological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse signaling functions. 11(R)-HETE is a specific stereoisomer produced through the action of various enzymes on arachidonic acid.[1] While its biological functions are still being unraveled, emerging evidence points to its significant involvement in cellular processes such as hypertrophy, proliferation, and inflammation. This guide aims to consolidate the current knowledge on 11(R)-HETE, providing a technical foundation for further research and therapeutic development.
Biosynthesis and Metabolism of 11(R)-HETE
The production of 11(R)-HETE is a tightly regulated process involving several enzymatic pathways. The primary routes of its synthesis are:
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid to 11(R)-HETE.[1][2] This pathway is particularly relevant in vascular smooth muscle cells and endothelial cells.[2]
-
Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes, notably CYP1B1, can also produce 11(R)-HETE from arachidonic acid.[2] This pathway has been implicated in the development of cardiovascular diseases.[2]
Once synthesized, 11(R)-HETE can be further metabolized, primarily through oxidation, to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This metabolite has been shown to possess distinct biological activities, often opposing those of its precursor.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Formation of 11(R)-HETE by Cyclooxygenase-1 (COX-1)
Abstract: Cyclooxygenase-1 (COX-1), a constitutively expressed enzyme, is primarily known for its role in converting arachidonic acid into prostaglandins (B1171923), key mediators of various physiological processes. However, in addition to its primary cyclooxygenase activity, COX-1 also catalyzes the formation of several hydroxyeicosatetraenoic acids (HETEs) as metabolic by-products. This guide provides a detailed examination of the enzymatic formation of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) by COX-1. It covers the reaction mechanism, quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for analysis, and the subsequent metabolic fate of this specific eicosanoid. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of eicosanoid biochemistry and pharmacology.
Mechanism of 11(R)-HETE Formation by COX-1
The canonical function of cyclooxygenase enzymes is the conversion of arachidonic acid (AA) into the unstable intermediate, Prostaglandin (B15479496) G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2).[1] This process involves a dioxygenase reaction that introduces two molecules of oxygen into the AA backbone.[2]
However, as a secondary catalytic function, COX-1 can also produce monohydroxy fatty acids. The formation of 11(R)-HETE occurs when the dioxygenated arachidonic acid intermediate, instead of undergoing cyclization to form the endoperoxide ring of PGG2, is reduced.[1] This alternative pathway leads to the generation of 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE). The peroxidase activity of COX-1, or other cellular peroxidases like glutathione (B108866) peroxidase (GPX), then rapidly reduces 11(R)-HPETE to the more stable 11(R)-HETE.[1][3] Notably, the 11-HETE generated by both COX-1 and COX-2 is exclusively in the R-configuration.[3][4]
Quantitative Data
While 11(R)-HETE is a minor product of the COX-1 reaction with arachidonic acid, understanding the enzyme's kinetics and its inhibition is crucial for research and drug development.
Table 1: Inhibition of COX-1 Catalyzed HETE Synthesis
The formation of HETEs by COX-1 is sensitive to classical non-steroidal anti-inflammatory drugs (NSAIDs). The inhibitory concentrations are comparable to those for overall prostanoid synthesis, confirming that HETE formation is an intrinsic activity of the enzyme.
| Inhibitor | Target | IC50 | Organism/System | Reference |
| Indomethacin | HETE Synthesizing Activity | 4.5 µM | Human Umbilical Artery Microsomes | [5] |
| Indomethacin | Cyclooxygenase (Prostanoids) | 3.8 µM | Human Umbilical Artery Microsomes | [5] |
| Indomethacin | Ovine COX-1 | 0.42 µM | Purified Enzyme | [6] |
| Celecoxib | Ovine COX-1 | >100 µM | Purified Enzyme | [6] |
| Diclofenac | Ovine COX-1 | 0.29 µM | Purified Enzyme | [6] |
| Resveratrol | Ovine COX-1 | 0.83 µM | Purified Enzyme | [6] |
Table 2: Kinetic Parameters for COX-1 and Related Enzymes
Kinetic data for the specific production of 11(R)-HETE by COX-1 is not extensively reported due to its nature as a side-product. However, the Michaelis-Menten constant (Km) for the primary substrate, arachidonic acid, provides insight into the enzyme's affinity. Additionally, the kinetics of the primary enzyme responsible for the downstream metabolism of 11(R)-HETE are presented.
| Enzyme | Substrate | Parameter | Value | Organism/System | Reference |
| Ovine COX-1 | Arachidonic Acid | Km | 4.67 ± 0.56 µM | Purified Enzyme | [6] |
| Human COX-2 | Arachidonic Acid | Km | 3.66 ± 0.51 µM | Purified Enzyme | [6] |
| Recombinant Human 15-PGDH | 11(R)-HETE | Km | 3.42 µM | Purified Enzyme | [7] |
| Recombinant Human 15-PGDH | 11(R)-HETE | Vmax | 296 nmol/min/mg | Purified Enzyme | [7] |
| Recombinant Human 15-PGDH | 11(R)-HETE | kcat | 8.6 min-1 | Purified Enzyme | [7] |
Experimental Protocols
Accurate assessment of 11(R)-HETE formation requires robust experimental procedures, from measuring enzyme activity to quantifying the specific product.
Protocol 1: In Vitro COX-1 Activity Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and provides a high-throughput method to measure the peroxidase activity of COX, which is coupled to the overall cyclooxygenase reaction.[8][9]
-
Reagent Preparation:
-
COX Assay Buffer: Typically 0.1 M Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution and add to the assay buffer for a final concentration of 5 µM. Pre-incubate with the enzyme.[2]
-
COX Probe: A fluorogenic probe (e.g., Ampliflu Red) that detects the peroxidase activity.
-
COX Cofactor: Prepare a diluted solution in COX Assay Buffer just before use.
-
Arachidonic Acid (Substrate): Prepare a solution by dissolving in ethanol (B145695) and then neutralizing with NaOH. Dilute to the final desired concentration (e.g., 5-100 µM) in assay buffer.[6]
-
COX-1 Enzyme: Use purified ovine or recombinant human COX-1. Keep on ice.[8]
-
Inhibitors (Optional): Prepare stock solutions of inhibitors (e.g., Indomethacin, SC-560 for COX-1 selectivity) in DMSO.
-
-
Assay Procedure:
-
Add COX Assay Buffer, COX Probe, and COX Cofactor to wells of a 96-well microplate.
-
For inhibitor studies, add the inhibitor solution or DMSO (vehicle control) and pre-incubate with the enzyme solution for 10 minutes at 37°C.[6]
-
Add the COX-1 enzyme solution to the wells.
-
Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously.
-
Immediately measure fluorescence in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode at 25°C or 37°C for 5-10 minutes.[8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) in the linear range.
-
For inhibitor screening, plot the reaction rate against inhibitor concentration and determine the IC50 value.
-
Protocol 2: Extraction and Quantification of 11(R)-HETE by LC-MS/MS
This protocol outlines the steps for the sensitive and specific quantification of 11(R)-HETE from a biological matrix following an in vitro reaction.[6][7]
-
Reaction Quenching and Extraction:
-
Stop the enzymatic reaction by adding two volumes of ice-cold methanol.
-
Add an internal standard (e.g., deuterated HETE like 15-HETE-d8) to each sample for accurate quantification.[10]
-
Acidify the sample to ~pH 3.5 with dilute HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge or liquid-liquid extraction with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to isolate the lipids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Sample Derivatization (Optional but recommended for GC-MS):
-
For GC-MS analysis, the sample must be derivatized. Methylate the carboxylic acid with diazomethane, and convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[11] For LC-MS, derivatization is often not required.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase (e.g., methanol/water mixture).
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution to separate the analytes.
-
Perform detection using a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) for specific quantification of the parent-to-daughter ion transition for 11-HETE and the internal standard.
-
Downstream Metabolism and Biological Role
Once formed, 11(R)-HETE does not typically accumulate and can be further metabolized by other enzymes. A key metabolic pathway is the oxidation of 11(R)-HETE to 11-oxo-ETE.[3] This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme typically known for inactivating prostaglandins by oxidizing their 15(S)-hydroxyl group.[7] Surprisingly, 15-PGDH is also capable of converting 11(R)-HETE to its corresponding keto-metabolite.[7]
The resulting product, 11-oxo-ETE, has been shown to possess biological activity, notably inhibiting the proliferation of endothelial cells, suggesting a potential antiproliferative or paracrine regulatory role.[7] This pathway highlights how a minor by-product of COX-1 activity can be converted into a bioactive signaling molecule.
Conclusion
The formation of 11(R)-HETE represents a minor but mechanistically significant catalytic activity of COX-1. This stereospecific reaction provides an alternative fate for the dioxygenated arachidonic acid intermediate, branching off from the canonical prostaglandin synthesis pathway. The production of 11(R)-HETE is sensitive to classical NSAIDs, and its subsequent metabolism by enzymes like 15-PGDH can generate further bioactive lipids such as 11-oxo-ETE. A thorough understanding of this pathway, supported by robust quantitative and analytical methods, is essential for researchers in eicosanoid biology and for the development of more selective pharmacological agents targeting the complexities of the arachidonic acid cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid, the major urinary metabolite of E prostaglandins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Formation of 11(R)-HETE by Cyclooxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a pivotal enzyme in inflammatory and physiological pathways, primarily recognized for its role in converting arachidonic acid (AA) into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostanoids.[1][2] While prostaglandin synthesis is its canonical function, COX-2 also exhibits a broader catalytic repertoire. As a byproduct of its oxygenase activity, COX-2 mediates the formation of monohydroxylated fatty acids, including 11-hydroxyeicosatetraenoic acid (11-HETE).[3][4] This reaction is highly stereospecific, yielding exclusively the 11(R) enantiomer.[3][5] The formation of 11(R)-HETE represents a distinct branch of the COX-2 metabolic cascade with potential biological implications that are a subject of ongoing research.
This technical guide provides an in-depth examination of the enzymatic formation of 11(R)-HETE by COX-2. It details the underlying biochemical mechanism, presents quantitative data on its production, outlines comprehensive experimental protocols for its study, and illustrates key pathways and workflows through detailed diagrams.
Mechanism of 11(R)-HETE Formation by COX-2
The synthesis of 11(R)-HETE by COX-2 is an alternative outcome of the same initial catalytic step that leads to prostaglandin formation: the abstraction of a hydrogen atom from arachidonic acid.
-
Substrate Binding and Hydrogen Abstraction: Arachidonic acid binds within the cyclooxygenase active site of the COX-2 enzyme.[6] The catalytic cycle begins with the abstraction of the 13-proS hydrogen atom from AA, a rate-limiting step that generates an arachidonyl radical.[7]
-
Stereospecific Oxygen Insertion: For prostaglandin synthesis, this radical would typically undergo cyclization and oxygen insertion at C-11. However, as an alternative, molecular oxygen can be inserted directly at the C-11 position of the arachidonyl radical. This oxygenation is stereospecific, leading to the formation of the 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE) radical intermediate.[3][4]
-
Reduction to 11(R)-HETE: The 11(R)-HPETE intermediate is subsequently reduced to the more stable alcohol, 11(R)-HETE. This reduction is catalyzed by the peroxidase activity inherent to the COX-2 enzyme itself, which reduces the hydroperoxy group to a hydroxyl group.[3][8]
This pathway occurs in parallel with the main cyclooxygenase pathway that produces PGG2. The relative flux through each pathway can be influenced by various factors, including substrate orientation within the active site.[7]
Quantitative Data Presentation
The formation of 11(R)-HETE is a minor but significant outcome of COX-2 activity. Its production is often quantified relative to the primary prostaglandin products. Studies using rat intestinal epithelial cells (RIES cells) that stably express COX-2 have shown that 11(R)-HETE can be the most abundant eicosanoid secreted under certain conditions, such as stimulation with the calcium ionophore A-23187.[9]
| Parameter | Value | Enzyme/Cell System | Conditions | Reference |
| Relative Abundance | Most abundant metabolite | RIES Cells (Rat Intestinal Epithelial) | 1 µM A-23187 stimulation for 1h | [9] |
| Relative Abundance | Followed by PGE₂, 15(S)-HETE, 15-oxo-ETE, 15(R)-HETE | RIES Cells (Rat Intestinal Epithelial) | 1 µM A-23187 stimulation for 1h | [9] |
| Time Course | Maximal concentration reached after 10 min | RIES Cells (Rat Intestinal Epithelial) | 10 µM Arachidonic Acid addition | [9] |
| Km (AA) | 12.1 µM | Ovine PGHS-1 (COX-1) | Purified enzyme assay | [7] |
| Km (AA for PGE₂) | 5.5 µM | Ovine PGHS-1 (COX-1) | Purified enzyme assay | [7] |
Note: Kinetic data for 11(R)-HETE formation specifically by COX-2 is not as readily available as for COX-1. However, the data for COX-1 illustrates that the substrate affinity for HETE formation can differ from that for prostaglandin synthesis.[7]
Experimental Protocols
The accurate study of 11(R)-HETE formation requires a combination of enzymatic assays, robust extraction techniques, and sensitive analytical methods.
In Vitro COX-2 Enzyme Inhibition Assay
This protocol describes a general method to measure the production of eicosanoids from arachidonic acid by recombinant human COX-2. The reaction can be terminated and the products extracted for specific analysis of 11(R)-HETE.
Materials:
-
Human recombinant COX-2 (e.g., from Cayman Chemical or Abcam)[10][11]
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1]
-
Heme (Cofactor)[10]
-
Arachidonic Acid (Substrate)[10]
-
Inhibitor compound (e.g., Celecoxib) or vehicle (DMSO)[11]
-
Quenching Solution (e.g., 2 M HCl or saturated Stannous Chloride)[1]
-
Internal Standard (e.g., 11-HETE-d8) for mass spectrometry
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of COX-2 enzyme, arachidonic acid, and heme in the reaction buffer according to the manufacturer's specifications.[10][11] The final substrate concentration is typically in the low micromolar range (e.g., 5-10 µM).[1]
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme.[1][12]
-
Inhibitor Pre-incubation: Add the test inhibitor (dissolved in DMSO) or vehicle control to the enzyme mixture. Pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow for inhibitor binding.[1][12] The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution. Mix quickly.[1][10]
-
Incubation: Incubate the reaction for a short, precise duration (e.g., 2 minutes) at 37°C. The reaction time should be within the linear range of product formation.[1]
-
Reaction Termination: Stop the reaction by adding the quenching solution (e.g., HCl or stannous chloride).[1] For mass spectrometry analysis, add an appropriate internal standard at this stage.
-
Product Analysis: Proceed immediately to the product extraction and analysis phase.
Eicosanoid Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction of 11(R)-HETE from the reaction mixture and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Terminated reaction mixture containing internal standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Organic solvents (e.g., Methanol (B129727), Acetonitrile (B52724), Hexane, Ethyl Acetate)
-
Acidified water (e.g., with 0.1% formic acid or acetic acid)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)[14]
Procedure:
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified, terminated reaction mixture onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the eicosanoids, including 11-HETE, with a higher-concentration organic solvent like methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50/50 Methanol/Water).
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution program with mobile phases typically consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). This separates HETE isomers from prostaglandins (B1171923).
-
For separating 11(R)-HETE from its 11(S) enantiomer, a specialized chiral column and isocratic elution are required.
-
-
MS/MS Quantification:
-
The column effluent is directed into the mass spectrometer's electrospray ionization (ESI) source, typically operated in negative ion mode.[15]
-
The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode.[16] Specific precursor-to-product ion transitions are monitored for 11-HETE (e.g., m/z 319 -> 179) and its deuterated internal standard.[15]
-
A standard curve is generated using known concentrations of authentic 11(R)-HETE standard to allow for absolute quantification of the analyte in the samples.[16]
-
Factors Influencing 11(R)-HETE Formation
The production of 11(R)-HETE by COX-2 is not static and can be influenced by several factors:
-
Substrate Availability: Like all enzymatic reactions, the rate of 11(R)-HETE formation is dependent on the concentration of arachidonic acid.
-
COX-2 Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit the cyclooxygenase active site will block the formation of both prostaglandins and 11(R)-HETE.[17] The relative selectivity of inhibitors for COX-1 versus COX-2 can modulate the overall eicosanoid profile in a biological system.[18]
-
Aspirin (B1665792) Acetylation: The irreversible acetylation of a serine residue (Ser-530) in the COX-2 active site by aspirin is a unique case. This modification blocks the canonical prostaglandin synthesis pathway but re-channels the enzyme's activity to primarily produce 15(R)-HETE, not 11(R)-HETE.[19][20] This highlights how modifications to the active site can dramatically alter product specificity.
-
Further Metabolism: Once formed, 11(R)-HETE is not an end-product. It can be further metabolized by other enzymes. For instance, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been shown to oxidize 11(R)-HETE to 11-oxo-ETE, a metabolite with its own distinct biological activities.[3][8]
Conclusion
The enzymatic formation of 11(R)-HETE is an inherent catalytic capability of COX-2 that occurs in parallel with its primary function of prostaglandin synthesis. This process is highly stereospecific and results from an alternative oxygenation reaction within the enzyme's active site. While a minor pathway relative to prostanoid production, the generation of 11(R)-HETE can be significant under specific cellular conditions. Understanding the mechanisms, quantitative output, and influencing factors of this reaction is crucial for researchers in inflammation, lipid signaling, and pharmacology. The detailed experimental protocols provided herein offer a robust framework for the accurate investigation of this important, non-canonical function of the COX-2 enzyme.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and absolute configuration of dihydroxy-arachidonic acids formed by oxygenation of 5S-HETE by native and aspirin-acetylated COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different catalytically competent arrangements of arachidonic acid within the cyclooxygenase active site of prostaglandin endoperoxide H synthase-1 lead to the formation of different oxygenated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abcam.com [abcam.com]
- 12. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Generation of hydroxyeicosatetraenoic acids by human inflammatory cells: analysis by thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase-2 dependent metabolism of 20-HETE increases adiposity and adipocyte enlargement in mesenchymal stem cell-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physiological Concentrations of 11(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE], a bioactive lipid mediator derived from arachidonic acid. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its key signaling pathways, offering a valuable resource for researchers in physiology, pharmacology, and drug development.
Physiological Concentrations of 11(R)-HETE
11(R)-HETE is an eicosanoid produced primarily through the cyclooxygenase (COX) pathway.[1] Its levels in biological systems are tightly regulated and can vary depending on the species, tissue, and physiological or pathological state. The following tables summarize the available quantitative data on 11(R)-HETE concentrations in various biological matrices.
Table 1: Physiological Concentrations of 11(R)-HETE in Human Biological Matrices
| Biological Matrix | Condition | Concentration | Reference(s) |
| Plasma | Basal | 0.54 ± 0.1 ng/mL | [2] |
| Lung | Stimulated (with A23187) | Detected, but not quantified | [3][4] |
Table 2: Physiological Concentrations of HETEs (Stereoisomer not specified) in Murine and Rat Tissues
| Species | Tissue | Condition | Concentration (pg/μg protein) | Reference(s) |
| Mouse | Lung | Basal | Significantly higher than in rat lungs | [5][6] |
| Rat | Lung | Basal | Lower than in mouse lungs | [5][6] |
| Rat | Liver | Stimulated (Lipid Peroxidation) | Increased levels of (±)11-HETE | [7] |
Note: Data for 11-HETE where the specific stereoisomer was not identified is included for comparative purposes, as it may provide an estimation of the potential range for 11(R)-HETE.
Experimental Protocols for the Quantification of 11(R)-HETE
Accurate quantification of 11(R)-HETE requires sensitive and specific analytical methods, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A general protocol for the extraction of eicosanoids, including 11(R)-HETE, from biological matrices is outlined below. Optimization for specific tissues may be required.
Materials:
-
C18 SPE cartridges
-
Water (LC-MS grade)
-
Methyl formate
-
Internal standard (e.g., deuterated 11-HETE)
Procedure:
-
Protein Precipitation: For plasma or serum, precipitate proteins by adding cold methanol. For tissues, homogenize in a suitable solvent and precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 to ensure that the acidic analytes are in their protonated form.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to remove non-polar lipids.
-
Elution: Elute the eicosanoids, including 11(R)-HETE, with methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions (General):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
Mass Spectrometric Conditions (General):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 11-HETE: A common transition is m/z 319.2 -> 167.1.[8] However, it is crucial to optimize the specific transitions for 11(R)-HETE and any internal standards on the instrument being used.
Signaling Pathways of 11(R)-HETE
Biosynthesis of 11(R)-HETE
11(R)-HETE is synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2 (PLA2). The primary enzymatic pathway for the production of 11(R)-HETE involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]
Biosynthesis of 11(R)-HETE from membrane phospholipids.
Downstream Signaling of 11(R)-HETE
The downstream signaling pathways of 11(R)-HETE are not as well-characterized as those of other eicosanoids. However, studies suggest its involvement in cellular hypertrophy and potential interactions with nuclear receptors, although specific receptors have not yet been definitively identified.[9]
Hypothesized downstream signaling pathway of 11(R)-HETE.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 11(R)-HETE from biological samples.
Workflow for 11(R)-HETE analysis.
This guide provides a foundational understanding of the physiological concentrations and analysis of 11(R)-HETE. Further research is warranted to fully elucidate its concentration in a wider range of tissues and its complete signaling cascade, which will be crucial for understanding its role in health and disease and for the development of novel therapeutic strategies.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. atsjournals.org [atsjournals.org]
- 4. Synthesis of arachidonic acid-derived lipoxygenase and cytochrome P450 products in the intact human lung vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences between basal lung levels of select eicosanoids in rat and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences between basal lung levels of select eicosanoids in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Elusive Receptors for 11(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the current understanding of receptors for 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a significant lipid mediator derived from arachidonic acid. While a dedicated, high-affinity receptor for 11(R)-HETE has yet to be definitively identified, this document summarizes the leading candidate receptors based on structural homology to their known ligands, presents relevant quantitative data for these related ligands, and offers detailed experimental protocols to facilitate further research in this area.
Introduction: The Quest for the 11(R)-HETE Receptor
11(R)-HETE is an enantiomer of the hydroxyeicosatetraenoic acid family of signaling lipids, primarily produced via the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways from arachidonic acid.[1][2] Like its stereoisomer, 11(S)-HETE, it is implicated in various physiological and pathological processes, including cellular hypertrophy.[1] However, the specific molecular targets through which 11(R)-HETE exerts its effects remain largely uncharacterized. The identification and characterization of its receptor(s) are critical for understanding its biological functions and for the development of novel therapeutics.
Currently, no receptor has been conclusively identified as a specific high-affinity receptor for 11(R)-HETE. However, based on the principle of ligand similarity, two G protein-coupled receptors (GPCRs), GPR31 and OXER1, have emerged as primary candidates for investigation. These receptors are known to bind other HETE isomers and related lipid mediators, making them plausible targets for 11(R)-HETE.
Candidate Receptors for 11(R)-HETE
GPR31: The 12(S)-HETE Receptor
GPR31, an orphan GPCR, has been identified as a high-affinity receptor for 12(S)-HETE, a structurally similar lipoxygenase product of arachidonic acid.[3][4][5][6][7][8] The significant structural resemblance between 11(R)-HETE and 12(S)-HETE suggests that GPR31 may also recognize 11(R)-HETE, albeit potentially with different affinity and efficacy.
Quantitative Data for GPR31 Ligands:
| Ligand | Receptor | Cell Line | Assay Type | Kd (nM) | EC50 (nM) | Reference |
| 12(S)-[3H]HETE | GPR31 | CHO cells | Radioligand Binding | 4.8 ± 0.12 | - | [3] |
| 12(S)-HETE | GPR31 | CHO cells | GTPγS Binding | - | 0.28 ± 1.26 | [3] |
OXER1: The Oxoeicosanoid Receptor 1
OXER1 (also known as GPR170) is the receptor for 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[9] Given that OXER1 recognizes other hydroxylated fatty acids, it represents another potential, albeit likely lower affinity, target for 11(R)-HETE.[10]
Quantitative Data for OXER1 Ligands:
| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |
| 5-oxo-ETE | OXER1 | Calcium Mobilization | ~1 | [10] |
| 5-HETE | OXER1 | Calcium Mobilization | ~100 |
Signaling Pathways of Candidate Receptors
Understanding the downstream signaling cascades of GPR31 and OXER1 is crucial for designing functional assays to screen for 11(R)-HETE activity.
GPR31 Signaling
Activation of GPR31 by 12(S)-HETE has been shown to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the MAPK/ERK and NF-κB pathways.[3][8]
GPR31 Signaling Pathway. This diagram illustrates the proposed signaling cascade following the activation of GPR31.
OXER1 Signaling
OXER1 is also coupled to Gαi/o proteins. Its activation by 5-oxo-ETE leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[9]
References
- 1. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-HETE activates Müller glial cells: the potential role of GPR31 and miR-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]
11(R)-HETE in Cardiovascular Research: A Technical Guide
Introduction
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a lipid mediator derived from the metabolism of arachidonic acid (AA). As an eicosanoid, it is part of a complex signaling network that modulates various physiological and pathological processes. While initially considered a minor byproduct of cyclooxygenase activity, emerging research has highlighted its specific roles in the cardiovascular system, particularly in pathways related to cardiac hypertrophy and atherosclerosis. This technical guide provides an in-depth overview of 11(R)-HETE for researchers, scientists, and drug development professionals, focusing on its biosynthesis, signaling mechanisms, and role in cardiovascular disease, supported by experimental data and methodologies.
Biosynthesis of 11(R)-HETE
11(R)-HETE is synthesized from arachidonic acid through multiple enzymatic and non-enzymatic pathways. The stereospecificity of the product is highly dependent on the synthetic origin.
-
Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 enzymes can convert arachidonic acid to 11(R)-HETE. This enzymatic process is highly stereospecific, producing exclusively the R-enantiomer as a byproduct of prostaglandin (B15479496) biosynthesis.[1][2]
-
Cytochrome P450 (CYP) Pathway : Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to 11-HETE.[1] This pathway predominantly yields the 11(R)-HETE enantiomer, although smaller amounts of 11(S)-HETE may also be produced.[2]
-
Non-Enzymatic Pathway : 11-HETE can be formed non-enzymatically through the free radical-mediated lipid peroxidation of arachidonic acid.[2][3] This process occurs under conditions of high oxidative stress and produces a racemic mixture of 11(R)-HETE and 11(S)-HETE.[3] Elevated plasma levels of 11-HETE are considered a potential marker of lipid peroxidation and increased reactive oxygen species.[2]
Role in Cardiovascular Pathophysiology
Recent studies have implicated 11(R)-HETE in key pathological processes within the cardiovascular system, most notably cardiac hypertrophy and atherosclerosis.
Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can progress to heart failure. Studies using the human fetal ventricular cardiomyocyte cell line RL-14 have demonstrated that both 11(R)-HETE and its enantiomer, 11(S)-HETE, can induce cellular hypertrophy.[2] Treatment with these compounds leads to an increase in cell surface area and the upregulation of critical cardiac hypertrophic markers.[2]
The S-enantiomer, which is primarily produced under conditions of oxidative stress, appears to have a more pronounced effect on some markers compared to the enzymatically produced R-enantiomer.[2] This suggests a potential link between oxidative stress, the formation of 11-HETE enantiomers, and the development of cardiac hypertrophy.[2]
Table 1: Effect of 11-HETE Enantiomers on Cardiac Hypertrophic Gene Expression
| Gene Marker | Treatment (20 µM for 24h) | Mean Increase vs. Control (%) | Statistical Significance |
| β/α-MHC Ratio | 11(R)-HETE | 132% | Significant |
| 11(S)-HETE | 107% | Significant | |
| ANP | 11(S)-HETE | 231% | Significant |
| β-MHC | 11(S)-HETE | 499% | Significant |
| ACTA-1 | 11(R)-HETE | 46% | Not specified as significant |
| 11(S)-HETE | 282% | Significant |
Data summarized from a study on RL-14 cardiomyocytes.[2]
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipid-laden plaques in the arteries.[4] Analysis of human carotid atherosclerotic plaques revealed the presence of substantial amounts of various HETE isomers, including 11-HETE.[3] The high levels of HETEs in these plaques (1303 ± 141 pmol/µmol lipid phosphorous) compared to normal arteries (97 ± 81 pmol/µmol) suggest a strong association with the disease process.[3] The presence of these compounds is believed to result primarily from non-enzymatic lipid peroxidation within the plaque, linking oxidative stress directly to plaque composition and potential instability.[3]
Signaling and Molecular Mechanisms
The precise signaling pathways for 11(R)-HETE are an active area of investigation. Current evidence does not point to a specific high-affinity G-protein coupled receptor, as has been identified for other eicosanoids like 12-HETE and 20-HETE.[5] Instead, recent findings suggest that 11(R)-HETE may exert its hypertrophic effects by modulating the expression and activity of key metabolic enzymes.
In cardiomyocyte cell lines, treatment with 11(R)-HETE significantly upregulates the mRNA and protein levels of several cytochrome P450 enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11.[2] The induction of CYP1B1 is particularly noteworthy, as this enzyme is well-established for its role in the development of cardiovascular diseases.[2] This suggests a potential feed-forward mechanism where 11(R)-HETE, itself a product of CYP metabolism, induces the expression of enzymes that may further contribute to cardiovascular pathology.
Methodologies for Studying 11(R)-HETE
The study of 11(R)-HETE requires specialized analytical techniques to distinguish it from its enantiomer and other isomers, as well as robust functional assays to determine its biological effects.
Analytical and Quantitative Methods
Accurate quantification of 11(R)-HETE in biological matrices is challenging due to its low concentration and the presence of interfering isomers. The gold-standard approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Chiral Analysis of 11-HETE in Biological Samples
-
Sample Preparation : To prevent artificial ex-vivo eicosanoid formation, blood or tissue samples should be collected into solutions containing antioxidants (e.g., butylated hydroxytoluene, BHT) and peroxide reducing agents (e.g., triphenylphosphine).[6]
-
Lipid Extraction : Lipids are extracted from the biological matrix (e.g., plasma, cell culture media, homogenized tissue) using a liquid-liquid extraction method, often with a solvent system like ethyl acetate (B1210297) or a Folch-based method (chloroform/methanol).
-
Solid-Phase Extraction (SPE) : The crude lipid extract is purified and concentrated using SPE. A C18 or mixed-mode cation exchange cartridge is commonly used to isolate the fatty acid fraction containing HETEs.
-
Chiral Chromatography : Separation of 11(R)-HETE from 11(S)-HETE is achieved using chiral-phase High-Pressure Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[7][8]
-
Detection and Quantification : Analytes are detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM) for high sensitivity and specificity. Quantification is performed using a stable isotope-labeled internal standard (e.g., d8-15(S)-HETE).[8]
Functional Assays
Experimental Protocol: Induction of Hypertrophy in Cardiomyocytes
-
Cell Culture : Human cardiomyocyte cell lines, such as RL-14, are cultured under standard conditions.[2]
-
Treatment : Cells are treated with a specific concentration of 11(R)-HETE (e.g., 20 µM) or vehicle control for a defined period (e.g., 24 hours).[2]
-
Analysis of Hypertrophic Markers :
-
Gene Expression : RNA is extracted from the cells, and the expression levels of hypertrophic markers (e.g., ANP, BNP, β-MHC, α-MHC, ACTA-1) are quantified using real-time polymerase chain reaction (RT-PCR).[2]
-
Cell Size Measurement : Cellular hypertrophy is visually confirmed and quantified by measuring the cell surface area from images captured using phase-contrast microscopy.[2]
-
-
Analysis of CYP Enzyme Expression :
Conclusion and Future Directions
11(R)-HETE is an emerging bioactive lipid with significant implications for cardiovascular health and disease. Its synthesis via enzymatic (COX, CYP450) and non-enzymatic pathways places it at the crossroads of inflammation, metabolic regulation, and oxidative stress. Evidence directly links 11(R)-HETE to the induction of cardiac hypertrophy and its presence in atherosclerotic plaques.
For researchers and drug development professionals, several areas warrant further investigation:
-
Receptor Identification : The lack of a known high-affinity receptor for 11(R)-HETE remains a critical knowledge gap. Identifying its direct molecular target(s) is essential for understanding its signaling cascade.
-
In Vivo Validation : The pro-hypertrophic effects of 11(R)-HETE observed in vitro need to be validated in relevant animal models of heart disease.
-
Therapeutic Targeting : Given its role in pathology, inhibiting the synthesis or action of 11(R)-HETE could represent a novel therapeutic strategy for preventing or treating cardiac hypertrophy and atherosclerosis. This could involve targeting specific CYP450 enzymes or developing antagonists for its yet-to-be-discovered receptor.
Continued exploration of the biology of 11(R)-HETE will undoubtedly provide valuable insights into the complex interplay of lipid mediators in cardiovascular disease and may unveil new targets for therapeutic intervention.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship of hydroxyeicosatetraenoic acids and F2-isoprostanes to plaque instability in human carotid atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Metabolites in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on 11(R)-HETE Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid derived from the metabolism of arachidonic acid by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.[1][2][3] Preliminary studies have identified 11(R)-HETE as a bioactive lipid mediator with a significant role in cardiovascular physiology, particularly in the induction of cardiomyocyte hypertrophy. This technical guide provides a comprehensive overview of the current understanding of 11(R)-HETE function, including its biosynthesis, biological effects, and putative signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[4] Hydroxyeicosatetraenoic acids (HETEs) are a major family of eicosanoids produced through various enzymatic pathways, including those involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases.[3][4]
11(R)-HETE is a specific stereoisomer of 11-HETE, where the hydroxyl group at the 11th carbon is in the R configuration.[5] It is primarily generated as a byproduct of prostaglandin (B15479496) biosynthesis by COX-1 and COX-2 enzymes and can also be produced by certain CYP enzymes.[1][2][3] Emerging evidence suggests that 11(R)-HETE is not merely an inert byproduct but possesses distinct biological activities, particularly in the cardiovascular system. Recent studies have implicated 11(R)-HETE in the development of cardiac hypertrophy, a key pathological feature of many cardiovascular diseases.[2] This guide will delve into the preliminary findings on the function of 11(R)-HETE, with a focus on its effects on cardiomyocytes.
Biosynthesis of 11(R)-HETE
11(R)-HETE is synthesized from arachidonic acid through the action of several enzymes:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are primarily responsible for the production of prostaglandins. However, they also possess a monooxygenase activity that can convert arachidonic acid to hydroperoxyeicosatetraenoic acids (HpETEs), which are then reduced to HETEs. The 11-HETE produced by both COX-1 and COX-2 is exclusively in the R-configuration.[3]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also metabolize arachidonic acid to produce 11(R)-HETE.[2]
Diagram of 11(R)-HETE Biosynthesis
Caption: Biosynthesis pathways of 11(R)-HETE from arachidonic acid.
Biological Function of 11(R)-HETE in Cardiomyocytes
The primary characterized function of 11(R)-HETE is its ability to induce cellular hypertrophy in cardiomyocytes.[2] This has been demonstrated in studies using the human fetal ventricular cardiomyocyte cell line, RL-14.[2]
Induction of Hypertrophic Markers
Treatment of RL-14 cells with 11(R)-HETE leads to a significant increase in the expression of cardiac hypertrophic markers. While the effects of its enantiomer, 11(S)-HETE, are more pronounced for some markers, 11(R)-HETE demonstrates clear pro-hypertrophic activity.[2]
Upregulation of Cytochrome P450 Enzymes
A key molecular effect of 11(R)-HETE in cardiomyocytes is the upregulation of several CYP enzymes at both the mRNA and protein levels. This suggests a potential feedback loop or a broader impact on cellular metabolism and signaling.[2]
Quantitative Data
The following tables summarize the quantitative data from a key study by Helal et al. (2024) on the effects of 20 µM 11(R)-HETE on RL-14 human cardiomyocytes after 24 hours of treatment.
Table 1: Effect of 11(R)-HETE on Cellular Hypertrophic Markers in RL-14 Cells
| Marker | Fold Change vs. Control (mRNA) |
| β/α-MHC ratio | ↑ 132% |
| ACTA-1 | ↑ 46% |
Data extracted from Helal et al., 2024.[2]
Table 2: Effect of 11(R)-HETE on CYP Enzyme mRNA Expression in RL-14 Cells
| CYP Enzyme | Fold Change vs. Control (mRNA) |
| CYP1B1 | ↑ 116% |
| CYP1A1 | ↑ 112% |
| CYP4A11 | ↑ 70% |
| CYP4F11 | ↑ 238% |
| CYP4F2 | ↑ 167% |
| CYP2E1 | ↑ 146% |
Data extracted from Helal et al., 2024.[2]
Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Levels in RL-14 Cells
| CYP Enzyme | Fold Change vs. Control (Protein) |
| CYP1B1 | ↑ 156% |
| CYP4F2 | ↑ 126% |
| CYP4A11 | ↑ 141% |
Data extracted from Helal et al., 2024.[2]
Putative Signaling Pathway of 11(R)-HETE
The precise signaling pathway for 11(R)-HETE has not yet been fully elucidated. However, based on its biological effects and the known signaling mechanisms of other HETEs, a putative pathway can be proposed. It is hypothesized that 11(R)-HETE acts via a G-protein coupled receptor (GPCR) on the surface of cardiomyocytes. While a specific receptor for 11(R)-HETE has not been identified, other HETEs, such as 12(S)-HETE, are known to bind to GPCRs like GPR31.
Upon binding to its putative receptor, 11(R)-HETE may activate intracellular signaling cascades that lead to the activation of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes associated with cardiac hypertrophy and CYP enzyme upregulation.
Diagram of the Putative 11(R)-HETE Signaling Pathway in Cardiomyocytes
Caption: A putative signaling pathway for 11(R)-HETE in cardiomyocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of 11(R)-HETE function.
Cell Culture and Treatment
-
Cell Line: Human fetal ventricular cardiomyocyte cell line, RL-14.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experimental procedures, RL-14 cells are treated with 20 µM of 11(R)-HETE for 24 hours. A vehicle control (e.g., ethanol) is run in parallel.
RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
RT-PCR: Quantitative real-time PCR is performed using a thermal cycler and a SYBR Green-based detection system. Specific primers for hypertrophic markers (e.g., ANP, BNP, α-MHC, β-MHC, ACTA-1) and CYP enzymes (e.g., CYP1B1, CYP1A1, CYP4A11, CYP4F11, CYP4F2, CYP2J2, CYP2E1) are used. Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., CYP1B1, CYP4F2, CYP4A11) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Diagram of the Experimental Workflow for Studying 11(R)-HETE Function in Cardiomyocytes
Caption: Experimental workflow for investigating 11(R)-HETE effects.
Conclusion and Future Directions
Preliminary studies have established 11(R)-HETE as a bioactive lipid mediator capable of inducing a hypertrophic response in cardiomyocytes. Its ability to upregulate a panel of CYP450 enzymes suggests a complex role in cardiac cell signaling and metabolism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the function of 11(R)-HETE.
Future research should focus on:
-
Receptor Identification: Identifying the specific cell surface receptor(s) for 11(R)-HETE is a critical next step to fully understand its mechanism of action.
-
Elucidation of Signaling Pathways: Delineating the complete intracellular signaling cascade, from receptor activation to downstream gene expression changes, is essential.
-
In Vivo Studies: Translating the in vitro findings to in vivo models of cardiac hypertrophy will be crucial to determine the physiological and pathological relevance of 11(R)-HETE.
-
Therapeutic Potential: Exploring the potential of targeting the 11(R)-HETE pathway for the development of novel therapies for cardiovascular diseases.
A deeper understanding of the function of 11(R)-HETE holds promise for uncovering new therapeutic targets for the management of cardiac hypertrophy and related cardiovascular conditions.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11(R)-Hete | C20H32O3 | CID 5283168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 11(R)-HETE in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily produced via the cyclooxygenase (COX) and cytochrome P450 (CYP) enzyme pathways.[1][2] This molecule has garnered significant interest in the scientific community for its role in various physiological and pathological processes, most notably in cardiovascular research, where it has been identified as a mediator of cellular hypertrophy.[1][3] These application notes provide detailed protocols for both the biotechnological and chemical synthesis of 11(R)-HETE, as well as its application in cell-based assays to study cardiac hypertrophy. Furthermore, we present a summary of its signaling pathway and quantitative data to facilitate its use in research and drug development.
Introduction
Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play a crucial role in inflammation, immunity, and the central nervous system. Among these, 11(R)-HETE has emerged as a significant area of study. It is the (R)-enantiomer of 11-hydroxyeicosatetraenoic acid and is produced endogenously from arachidonic acid.[1][2] Research has demonstrated that 11(R)-HETE can induce hypertrophic markers in cardiomyocytes, suggesting its involvement in cardiac remodeling and disease.[1][3] The ability to synthesize and utilize 11(R)-HETE in a controlled laboratory setting is paramount for elucidating its precise mechanisms of action and for the development of potential therapeutic interventions.
Synthesis of 11(R)-HETE
Researchers have two primary routes for obtaining 11(R)-HETE: biotechnological synthesis using recombinant enzymes and stereospecific chemical synthesis.
Biotechnological Synthesis Protocol
This method utilizes E. coli engineered to express arachidonate (B1239269) 11R-lipoxygenase (11R-LOX), offering a highly specific and efficient means of production.[4]
Experimental Protocol: Biotechnological Production of 11(R)-HETE
-
Bacterial Strain and Culture:
-
Use an E. coli strain genetically modified to express the arachidonate 11R-lipoxygenase (11R-LOX) gene from Nostoc sp.[4]
-
Culture the recombinant E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance.
-
Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induce the expression of 11R-LOX by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to culture at a lower temperature, such as 18-25°C, for 12-16 hours to ensure proper protein folding.
-
-
Whole-Cell Biotransformation:
-
Harvest the induced bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM HEPES, pH 7.0).
-
Resuspend the cells in the reaction buffer to a final concentration of 10 g/L (wet cell weight).[4]
-
Add the substrate, arachidonic acid, to a final concentration of 5.0 mM. The arachidonic acid should be dissolved in a small amount of ethanol (B145695) (final concentration of ethanol should be around 4% v/v).[4]
-
Include a reducing agent, such as 10 mM cysteine, to facilitate the reduction of the hydroperoxy intermediate to the hydroxyl product.[4]
-
Incubate the reaction mixture at 25°C with gentle agitation for 60 minutes.[4]
-
-
Extraction and Purification:
-
Terminate the reaction by acidifying the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the 11(R)-HETE from the aqueous phase using a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether. Perform the extraction three times to maximize yield.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude 11(R)-HETE using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.
-
Detection: UV detector at 235 nm.
-
-
Table 1: Optimized Conditions for Biotechnological 11(R)-HETE Synthesis [4]
| Parameter | Optimal Value |
| pH | 7.0 |
| Temperature | 25°C |
| Cell Concentration | 10 g/L |
| Substrate Concentration | 5.0 mM Arachidonic Acid |
| Co-solvent | 4% (v/v) Ethanol |
| Reducing Agent | 10 mM Cysteine |
| Reaction Time | 60 minutes |
| Yield | ~95% molar conversion |
Chemical Synthesis Protocol Overview
The stereospecific total synthesis of 11(R)-HETE was first reported by E.J. Corey and Jahyo Kang. While the detailed experimental procedures from the original publication are not fully accessible, the general strategy involves a convergent synthesis approach. This method provides a high degree of control over the stereochemistry at the C11 position, which is crucial for its biological activity.
General Workflow for Chemical Synthesis
A plausible retrosynthetic analysis, based on established organic chemistry principles, would involve the coupling of two key fragments: a chiral building block containing the (R)-hydroxyl group and a second fragment containing the remainder of the carbon chain with the appropriate double bond geometry. The synthesis would likely involve steps such as Wittig reactions or other olefination methods to construct the polyunsaturated carbon backbone, followed by protection and deprotection of functional groups. Purification of the final product would be achieved through chromatographic techniques, such as silica (B1680970) gel chromatography and RP-HPLC.
Application of 11(R)-HETE in Cellular Hypertrophy Research
11(R)-HETE has been shown to induce hypertrophic responses in cardiomyocytes.[1][3] The following protocol details a cell-based assay to investigate these effects.
Experimental Protocol: Induction of Hypertrophy in RL-14 Cardiomyocytes [1]
-
Cell Culture and Treatment:
-
Culture human fetal ventricular cardiomyocytes (RL-14 cell line) in Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 24 hours in serum-free media.
-
Prepare a stock solution of 11(R)-HETE in a suitable solvent such as ethanol or DMSO.
-
Treat the cells with 20 µM 11(R)-HETE for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[1]
-
-
Analysis of Hypertrophic Markers (RT-qPCR):
-
Following treatment, isolate total RNA from the cells using a standard method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (RT-qPCR) to analyze the expression of hypertrophic marker genes, such as:
-
Atrial natriuretic peptide (ANP)
-
Brain natriuretic peptide (BNP)
-
β-myosin heavy chain (β-MHC)
-
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
-
Analysis of Protein Expression (Western Blot):
-
Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest, such as CYP1B1, and a loading control (e.g., β-actin).[1]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Table 2: Effect of 11(R)-HETE on Hypertrophic Marker and CYP Enzyme mRNA Expression in RL-14 Cardiomyocytes [1]
| Gene | Fold Change (vs. Control) |
| β/α-MHC ratio | 132% increase |
| CYP1B1 | 116% increase |
| CYP1A1 | 112% increase |
| CYP4A11 | 70% increase |
| CYP4F2 | 167% increase |
Signaling Pathway of 11(R)-HETE
The precise signaling pathway of 11(R)-HETE is an active area of research. While a specific cell surface receptor for 11(R)-HETE has not been definitively identified, evidence suggests that its downstream effects in cardiomyocytes involve the upregulation of cytochrome P450 enzymes, particularly CYP1B1.[1] The orphan G protein-coupled receptor GPR31 has been identified as a receptor for the related molecule 12(S)-HETE, but its affinity for 11(R)-HETE is not well-established.[1][6]
Diagram: Proposed Signaling Pathway of 11(R)-HETE in Cardiomyocytes
Caption: Proposed signaling pathway for 11(R)-HETE-induced cardiac hypertrophy.
Experimental Workflow for Studying 11(R)-HETE Effects
Caption: Experimental workflow for 11(R)-HETE synthesis and analysis of its hypertrophic effects.
Conclusion
11(R)-HETE is a valuable research tool for investigating the molecular mechanisms of cardiac hypertrophy and other physiological processes. The protocols and data presented here provide a comprehensive guide for the synthesis and application of this important signaling molecule. Further research into the specific receptor and downstream signaling cascades of 11(R)-HETE will undoubtedly uncover new avenues for therapeutic intervention in cardiovascular diseases.
References
- 1. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 11(R)-HETE in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid metabolite of arachidonic acid formed through both enzymatic and non-enzymatic pathways.[1] It is produced by cyclooxygenases (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes.[2][3] As a member of the hydroxyeicosatetraenoic acid family, 11(R)-HETE is involved in various physiological and pathological processes, making it a molecule of significant interest in cell biology and drug development.
These application notes provide a comprehensive guide for the use of 11(R)-HETE in cell culture experiments, including detailed protocols, quantitative data from published studies, and visualizations of the known signaling pathways.
Product Information
-
Molecular Formula: C₂₀H₃₂O₃
-
Molecular Weight: 320.5 g/mol
-
Appearance: Colorless to light-yellow oil
-
Storage: Store at -20°C or below in an airtight container, protected from light.
Preparation of 11(R)-HETE for Cell Culture
Stock Solution Preparation:
11(R)-HETE is a lipid and requires an organic solvent for initial solubilization before being diluted in aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1]
-
Warm the vial of 11(R)-HETE to room temperature.
-
Prepare a high-concentration stock solution by dissolving the 11(R)-HETE in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of 11(R)-HETE (MW: 320.5) in 312 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.[1]
Working Solution Preparation:
-
Thaw an aliquot of the 11(R)-HETE stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while vortexing or swirling to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular effects.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Applications in Cell Culture
The primary documented application of 11(R)-HETE in cell culture is the induction of cellular hypertrophy, particularly in cardiomyocytes.[1]
Induction of Cellular Hypertrophy in Cardiomyocytes
Cell Line: RL-14 (human fetal ventricular cardiomyocytes)[1]
Protocol:
-
Cell Seeding: Plate RL-14 cells in appropriate cell culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce the influence of growth factors in the serum, replace the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
Treatment: Prepare a working solution of 20 µM 11(R)-HETE in serum-free medium.[1] Aspirate the medium from the cells and add the 11(R)-HETE-containing medium. Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.5%).[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Analysis: After the incubation period, cells can be harvested for various downstream analyses, including:
-
Gene Expression Analysis (RT-qPCR): To measure the mRNA levels of hypertrophic markers (e.g., ANP, BNP, β-MHC) and other target genes.
-
Protein Expression Analysis (Western Blot): To quantify the protein levels of hypertrophic markers and signaling molecules.
-
Cell Size Measurement: To assess morphological changes associated with hypertrophy using microscopy and image analysis software.
-
Immunofluorescence: To visualize the localization and expression of specific proteins.
-
Quantitative Data Summary:
The following tables summarize the quantitative effects of treating RL-14 cardiomyocytes with 20 µM 11(R)-HETE for 24 hours, as reported by Helal et al. (2024).
Table 1: Effect of 11(R)-HETE on Hypertrophic Marker Gene Expression in RL-14 Cells [1]
| Gene | Fold Change vs. Control |
| β/α-MHC ratio | 132% increase |
| ACTA-1 | 46% increase |
Table 2: Effect of 11(R)-HETE on CYP Enzyme Gene Expression in RL-14 Cells [1]
| Gene | % Increase vs. Control |
| CYP1B1 | 116% |
| CYP1A1 | 112% |
| CYP4A11 | 70% |
| CYP4F11 | 238% |
| CYP4F2 | 167% |
| CYP2E1 | 146% |
Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Levels in RL-14 Cells [1]
| Protein | % Increase vs. Control |
| CYP1B1 | 156% |
| CYP4F2 | 126% |
| CYP4A11 | 141% |
Table 4: Effect of 11(R)-HETE on Cell Surface Area in RL-14 Cells [1]
| Treatment | % Increase in Cell Surface Area vs. Control |
| 20 µM 11(R)-HETE | 29% |
Signaling Pathways
The precise signaling pathway initiated by 11(R)-HETE is still under investigation. However, current evidence suggests a significant role in the modulation of cytochrome P450 enzyme expression, particularly CYP1B1.[1] The upregulation of CYP1B1 may be a key mechanism through which 11(R)-HETE exerts its hypertrophic effects in cardiomyocytes.[1] While a specific cell surface receptor for 11(R)-HETE has not yet been definitively identified, other HETE molecules are known to signal through G-protein coupled receptors (GPCRs).[4]
Experimental Workflows
The following diagram illustrates a general workflow for studying the effects of 11(R)-HETE in cell culture.
Troubleshooting
-
Precipitation of 11(R)-HETE: If you observe precipitation upon adding the stock solution to the medium, try increasing the rate of mixing or slightly increasing the final solvent concentration (while staying within non-toxic limits). Preparing the working solution at 37°C may also help.
-
Low Cellular Response:
-
Confirm the activity of your 11(R)-HETE stock.
-
Optimize the concentration and incubation time for your specific cell line and assay. A dose-response experiment is recommended.
-
Ensure that the final solvent concentration is not inhibiting the cellular response.
-
-
High Background in Vehicle Control:
-
Reduce the final solvent concentration.
-
Ensure the solvent used is of high purity and suitable for cell culture.
-
Future Directions and Other Potential Applications
While the primary described role of 11(R)-HETE is in cardiomyocyte hypertrophy, as an eicosanoid, it may have a broader range of biological activities. Researchers are encouraged to explore its effects in other cell types and systems, such as:
-
Cancer Cells: Investigating its role in proliferation, migration, and apoptosis.
-
Immune Cells: Examining its potential immunomodulatory effects.
-
Endothelial Cells: Studying its impact on angiogenesis and vascular function.
The detailed protocols and data presented here provide a solid foundation for researchers to design and execute their own experiments to further elucidate the biological functions of 11(R)-HETE.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 11(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vitro experiments to investigate the biological functions and signaling pathways of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). This document includes detailed protocols for key assays, quantitative data from published studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to 11(R)-HETE
11(R)-HETE is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the cyclooxygenase (COX-1 and COX-2) pathways.[1] It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are known to play crucial roles in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. Understanding the in vitro effects of 11(R)-HETE is essential for elucidating its mechanisms of action and for the development of novel therapeutics targeting its signaling pathways.
Biological Activities and Signaling Pathways
11(R)-HETE has been shown to exert a range of biological effects, with recent studies highlighting its role in inducing cellular hypertrophy in cardiomyocytes.[2][3][4] While the specific cell surface receptor for 11(R)-HETE has not yet been definitively identified, evidence from structurally related eicosanoids suggests the involvement of G-protein coupled receptors (GPCRs). For instance, the related epoxide 11(R),12(S)-EET has been shown to act through a Gs-coupled receptor to promote angiogenesis.[5] Furthermore, other HETEs, such as 12(R)-HETE, can activate G-protein-mediated signaling cascades, leading to intracellular calcium mobilization.
The downstream signaling pathways activated by 11(R)-HETE are likely cell-type specific but may involve the activation of protein kinase A (PKA), phospholipase C (PLC), and the mitogen-activated protein kinase (MAPK/ERK) pathway. In cardiomyocytes, 11(R)-HETE has been shown to upregulate the expression of cytochrome P450 (CYP) enzymes, particularly CYP1B1.[2]
Signaling Pathway of 11(R)-HETE
Caption: Hypothesized signaling cascade for 11(R)-HETE.
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of 11(R)-HETE on human fetal ventricular cardiomyocytes (RL-14 cells).[2]
Table 1: Effect of 11(R)-HETE on Cardiomyocyte Hypertrophy Markers
| Marker | Treatment (20 µM 11(R)-HETE, 24h) | Fold Change vs. Control |
| β/α-MHC ratio | 20 µM | 1.32 |
| ACTA-1 | 20 µM | 1.46 |
| Cell Surface Area | 20 µM | 1.29 |
Table 2: Effect of 11(R)-HETE on CYP Enzyme mRNA Expression
| Gene | Treatment (20 µM 11(R)-HETE, 24h) | Fold Change vs. Control |
| CYP1B1 | 20 µM | 2.16 |
| CYP1A1 | 20 µM | 2.12 |
| CYP4A11 | 20 µM | 1.70 |
| CYP4F11 | 20 µM | 3.38 |
| CYP4F2 | 20 µM | 2.67 |
Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Levels
| Protein | Treatment (20 µM 11(R)-HETE, 24h) | Fold Change vs. Control |
| CYP1B1 | 20 µM | 1.56 |
| CYP4F2 | 20 µM | 1.26 |
| CYP4A11 | 20 µM | 1.41 |
Experimental Protocols
Experimental Workflow for Investigating 11(R)-HETE Effects
Caption: A typical workflow for in vitro 11(R)-HETE studies.
Protocol 1: Cardiomyocyte Hypertrophy Assay
This protocol is adapted from a study on RL-14 human fetal ventricular cardiomyocytes.[2]
1. Cell Culture and Treatment:
-
Culture RL-14 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Once cells reach 70-80% confluency, replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Prepare a stock solution of 11(R)-HETE in ethanol (B145695) or DMSO. The final solvent concentration in the culture medium should not exceed 0.1%.
-
Treat cells with the desired concentrations of 11(R)-HETE (e.g., 20 µM) for 24 hours. Include a vehicle control group.
2. Cell Viability Assay (MTT):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using gene-specific primers for hypertrophy markers (e.g., ANP, BNP, β-MHC) and CYP enzymes (e.g., CYP1B1). Use a housekeeping gene (e.g., GAPDH) for normalization.
4. Protein Expression Analysis (Western Blot):
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., CYP1B1, p-ERK, total-ERK).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
5. Cell Surface Area Measurement:
-
Seed cells on coverslips in a 6-well plate and treat as described above.
-
Fix cells with 4% paraformaldehyde and stain with a fluorescent membrane dye (e.g., CellMask™).
-
Acquire images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
Protocol 2: Endothelial Cell Tube Formation Assay (Angiogenesis)
This protocol provides a general framework for assessing the pro-angiogenic potential of 11(R)-HETE.
1. Preparation:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
2. Cell Seeding and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium (EGM-2).
-
Harvest HUVECs and resuspend them in basal medium (EBM-2) containing a low percentage of serum (e.g., 0.5% FBS).
-
Seed the cells onto the Matrigel-coated wells.
-
Add 11(R)-HETE at various concentrations to the wells. Include a vehicle control and a positive control (e.g., VEGF).
3. Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation at regular intervals using a phase-contrast microscope.
-
Capture images of the tube-like structures.
4. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol is based on methods used for other HETEs and can be adapted for 11(R)-HETE.
1. Cell Preparation and Dye Loading:
-
Culture cells of interest (e.g., neutrophils, HEK293 cells) to the appropriate density.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
2. Calcium Measurement:
-
Transfer the dye-loaded cells to a fluorometer or a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add 11(R)-HETE at the desired concentration and continuously record the fluorescence signal.
-
As a positive control, use a known calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence response.
3. Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
Protocol 4: NF-κB Activation Reporter Assay
This protocol can be used to determine if 11(R)-HETE activates the NF-κB signaling pathway.
1. Cell Transfection:
-
Seed cells (e.g., HEK293 or a relevant cell line) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Cell Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of 11(R)-HETE. Include a vehicle control and a positive control (e.g., TNF-α).
3. Luciferase Assay:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
Disclaimer
These protocols provide a general guide. Researchers should optimize the conditions for their specific cell types and experimental setups. It is also recommended to consult the original research articles for more detailed information. The identity of the specific receptor for 11(R)-HETE remains an active area of research.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [ouci.dntb.gov.ua]
- 5. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11(R)-HETE in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA). Unlike many other eicosanoids, 11(R)-HETE is produced specifically through the cyclooxygenase (COX-1 and COX-2) pathways.[1] Emerging research suggests its involvement in various physiological and pathophysiological processes, including cellular hypertrophy.[2] Given its biological significance and the presence of numerous structurally similar isomers, a highly sensitive and selective analytical method is required for accurate quantification in complex biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering excellent specificity and low detection limits.[3][4][5]
This application note provides a detailed protocol for the extraction and quantification of 11(R)-HETE from biological matrices using solid-phase extraction (SPE) followed by LC-MS/MS analysis.
Signaling Pathway: Biosynthesis of 11(R)-HETE
11(R)-HETE is formed from arachidonic acid via the action of cyclooxygenase enzymes.[1] It can be further metabolized to 11-oxo-ETE by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1]
Caption: Biosynthesis pathway of 11(R)-HETE from Arachidonic Acid.
Experimental Protocols
Materials and Reagents
-
Standards: 11(R)-HETE and a suitable deuterated internal standard (IS), such as 12(S)-HETE-d8 or 15(S)-HETE-d8.[6][7]
-
Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297).[8]
-
SPE Cartridges: Reversed-phase C18 or polymeric cartridges (e.g., Strata-X).[6][10]
-
Biological Matrix: Serum, plasma, or cell culture supernatant.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of eicosanoids from a 500 µL sample volume.
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
To a 500 µL sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL 12(S)-HETE-d8).[3]
-
Vortex for 30 seconds.
-
Acidify the sample by adding a weak acid (e.g., dilute acetic or phosphoric acid) to adjust the pH to ~3-4.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.[10]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Dry-down and Reconstitution:
LC-MS/MS Method
The following parameters provide a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Acetic Acid in Water[3] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | 0-3 min, 20% B; 3-16 min, 20-65% B; 16-19 min, 65-95% B; 19-23 min, 95% B; 23.2-25 min, 20% B[3] |
| Column Temp. | 40 °C[10] |
| Injection Vol. | 10 µL[10] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][10] |
| Capillary Voltage | -4.5 kV[10] |
| Source Temp. | 525 °C[10] |
| Nebulizer Gas | 30 psi[10] |
| Turbo Gas | 30 psi[10] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The overall process from sample collection to final data analysis is outlined below.
Caption: General workflow for 11(R)-HETE analysis.
Data Presentation and Method Performance
MRM Transitions
For quantitative analysis, specific precursor-to-product ion transitions are monitored. Isobaric HETEs, such as 5-HETE, 12-HETE, and 15-HETE, share the same precursor ion but can often be distinguished by unique product ions or chromatographic separation.[3][11]
Table 3: MRM Transitions for 11-HETE and Internal Standard
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q2, m/z) | Declustering Potential (V) | Collision Energy (V) |
| 11-HETE | 319.2 | 167.1 | -40 | -23 |
| 12(S)-HETE-d8 (IS) | 327.2 | 184.1 | -45 | -25 |
Note: Values for DP and CE are instrument-dependent and should be optimized. The values shown are representative examples.[10][12][13]
Method Validation
A validated method ensures reliable and reproducible results. Key validation parameters are summarized below, reflecting typical acceptance criteria based on regulatory guidelines.[3]
Table 4: Typical Method Validation Performance
| Parameter | Typical Result | Acceptance Criteria |
| Linearity (R²) | > 0.99 | ≥ 0.99 |
| LLOQ | 0.2 - 3 ng/mL | S/N > 7, Accuracy ±20%, Precision <20% |
| Accuracy (% Bias) | 85 - 115% | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (%RSD) | < 15% | < 15% (< 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 15% (< 20% at LLOQ) |
| Recovery | > 75% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Validation data is based on typical performance for eicosanoid assays.[3][9][14][15]
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the quantitative analysis of 11(R)-HETE in biological samples. The protocol involves a straightforward solid-phase extraction for sample cleanup and concentration, followed by selective detection using tandem mass spectrometry in MRM mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for researchers and scientists in various fields who need to accurately measure 11(R)-HETE to investigate its role in health and disease.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucd.ie [ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lipidmaps.org [lipidmaps.org]
Quantifying 11(R)-HETE in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular function. Accurate quantification of 11(R)-HETE in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its role in health and disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of 11(R)-HETE using common analytical techniques.
Biosynthesis and Signaling Pathway of 11(R)-HETE
11(R)-HETE is primarily generated from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Both COX-1 and COX-2 enzymes can convert arachidonic acid to 11(R)-hydroperoxyeicosatetraenoic acid (11R-HpETE), which is then rapidly reduced to 11(R)-HETE by cellular peroxidases.[1] Non-enzymatic lipid peroxidation can also lead to the formation of 11-HETE.[2][3] Once formed, 11(R)-HETE can be further metabolized or exert its biological effects by interacting with specific cellular targets. For instance, it can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE, a metabolite known to inhibit cell proliferation.[1]
Quantitative Data Summary
The following tables summarize reported concentrations of 11-HETE in human biological samples. It is important to note that concentrations can vary significantly based on the analytical method, sample handling, and the physiological state of the donor.
Table 1: 11-HETE Concentrations in Human Plasma and Serum
| Analyte | Matrix | Concentration (ng/mL) | Analytical Method | Reference |
| 11(R)-HETE | Serum | 0.54 ± 0.1 | Chiral UHPLC-ECAPCI/HRMS | [4] |
| 11(S)-HETE | Serum | 3.05 ± 0.2 | Chiral UHPLC-ECAPCI/HRMS | [4] |
| 11(R)-HETE | Plasma | 0.02 ± 0.01 | Chiral UHPLC-ECAPCI/HRMS | [4] |
| 11(S)-HETE | Plasma | 0.49 ± 0.2 | Chiral UHPLC-ECAPCI/HRMS | [4] |
| 11-HETE | Plasma | >0.89 nmol/L in obese individuals | HPLC-MS/MS | [5] |
| 11-HETE | Plasma | ≤0.39 nmol/L in lean individuals | HPLC-MS/MS | [5] |
Note: Concentrations may be presented in different units (e.g., ng/mL, nmol/L) across studies. Conversions should be made for direct comparison.
Experimental Protocols
Accurate quantification of 11(R)-HETE requires robust and validated analytical methods. The two most common techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of 11(R)-HETE by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the quantification of eicosanoids.[6] Chiral chromatography is necessary to separate 11(R)-HETE from its enantiomer, 11(S)-HETE.
1. Sample Preparation and Extraction
Proper sample handling is critical to prevent ex-vivo formation or degradation of HETEs.[7]
-
Blood Collection : Collect whole blood in tubes containing an anticoagulant such as EDTA.
-
Plasma Separation : Centrifuge the blood sample to separate the plasma.
-
Internal Standard Spiking : Add an appropriate deuterated internal standard, such as 15(S)-HETE-d8, to the plasma sample to correct for extraction losses and matrix effects.[8]
-
Protein Precipitation and Solid-Phase Extraction (SPE) :
-
Add methanol (B129727) to the plasma sample to precipitate proteins.[3]
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).[3]
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.[3]
-
Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).[3][9]
-
-
Derivatization (Optional but Recommended for Chiral Analysis) : For improved chromatographic separation and sensitivity, the extracted sample can be derivatized. A common method is the formation of pentafluorobenzyl (PFB) esters.[4]
-
Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A chiral column is essential for separating the R and S enantiomers of 11-HETE.
-
Mobile Phase : A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/methanol).[6]
-
-
Mass Spectrometry Detection :
Table 2: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC or HPLC |
| Column | Chiral Stationary Phase |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative ESI |
| MRM Transition | 319 -> 167.2 (example) |
Protocol 2: Quantification of HETEs by ELISA
ELISA is a high-throughput and cost-effective method for quantifying HETEs, although it may have lower specificity compared to LC-MS/MS and may not distinguish between enantiomers unless a specific antibody is used.
1. Sample Preparation
-
Dilution : Plasma or serum samples may need to be diluted in the provided ELISA buffer to fall within the standard curve range.[10]
-
Purification (Optional) : For samples with low concentrations of 11-HETE or complex matrices, a purification step using SPE may be necessary to remove interfering substances.[10]
2. ELISA Procedure (Competitive Assay)
The following is a general protocol for a competitive ELISA, which is a common format for small molecule quantification.
-
Standard and Sample Addition : Add standards of known 11-HETE concentrations and prepared biological samples to the wells of a microplate pre-coated with a capture antibody.
-
Tracer Addition : Add a fixed amount of enzyme-conjugated 11-HETE (tracer) to each well. The tracer will compete with the 11-HETE in the sample for binding to the capture antibody.
-
Incubation : Incubate the plate to allow for competitive binding.
-
Washing : Wash the plate to remove any unbound reagents.
-
Substrate Addition : Add a substrate that will be converted by the enzyme on the tracer into a colored product.
-
Signal Development and Measurement : Allow the color to develop, then stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of 11-HETE in the sample.
-
Quantification : Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 11-HETE in the unknown samples.
Conclusion
The accurate quantification of 11(R)-HETE in biological samples is essential for advancing our understanding of its physiological and pathological roles. Both LC-MS/MS and ELISA are powerful techniques for this purpose, each with its own advantages and limitations. The choice of method will depend on the specific requirements of the study, including the need for enantiomeric separation, sensitivity, and sample throughput. Adherence to detailed and validated protocols for sample preparation and analysis is paramount to obtaining reliable and reproducible results.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 11(R)-HETE Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid metabolite derived from arachidonic acid primarily through the cyclooxygenase (COX-1 and COX-2) pathways and cytochrome P450 (CYP) enzymes.[1] This eicosanoid plays a significant role in various physiological and pathological processes, including the regulation of vascular tone, inflammation, and cell proliferation. Recent studies have highlighted its potential role in cardiac hypertrophy, making it a molecule of interest for cardiovascular research and drug development.[2] This document provides detailed protocols for a cell-based assay to investigate the biological activity of 11(R)-HETE using the human cardiomyocyte cell line RL-14. The primary endpoint of this assay is the modulation of gene expression, specifically the upregulation of CYP1B1, a key enzyme involved in cardiac hypertrophy. An alternative protocol for assessing intracellular calcium mobilization is also presented as a potential functional readout of receptor activation.
Principle of the Assay
The primary cell-based assay described here quantifies the effect of 11(R)-HETE on the expression of target genes in RL-14 human cardiomyocyte cells. The workflow involves cell culture, treatment with 11(R)-HETE, RNA isolation, reverse transcription, and quantitative polymerase chain reaction (qPCR) to measure the relative expression of CYP1B1 and other responsive genes. This assay can be utilized to screen for modulators of 11(R)-HETE signaling and to investigate its downstream cellular effects.
Data Presentation
Table 1: Summary of Quantitative Data for 11(R)-HETE-Induced Gene Expression in RL-14 Cells
| Parameter | Value | Reference |
| Cell Line | RL-14 (Human Fetal Ventricular Cardiomyocytes) | [2] |
| Treatment Concentration | 20 µM 11(R)-HETE | [2] |
| Incubation Time | 24 hours | [2] |
| Gene | Fold Upregulation (mRNA level) | Reference |
| CYP1B1 | ~2.16 | [2] |
| CYP1A1 | ~2.12 | [2] |
| CYP4F2 | ~2.67 | [2] |
| CYP4A11 | ~1.70 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed 11(R)-HETE signaling cascade.
Caption: Workflow for gene expression analysis.
Experimental Protocols
Protocol 1: 11(R)-HETE-Induced Gene Expression in RL-14 Cells
This protocol details the steps to assess the effect of 11(R)-HETE on the expression of target genes in RL-14 cells.
Materials:
-
RL-14 human fetal ventricular cardiomyocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
11(R)-HETE
-
Vehicle control (e.g., ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP1B1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Cell culture flasks/plates
-
qPCR instrument
Procedure:
-
Cell Culture and Plating:
-
Culture RL-14 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Passage cells upon reaching 80-90% confluency.[3]
-
For the assay, seed RL-14 cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 80% confluency.
-
-
Cell Treatment:
-
Prepare a stock solution of 11(R)-HETE in a suitable solvent (e.g., ethanol).
-
Dilute the 11(R)-HETE stock solution in cell culture medium to a final concentration of 20 µM.[2]
-
Prepare a vehicle control by adding the same amount of solvent to the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing either 11(R)-HETE or the vehicle control.
-
Incubate the cells for 24 hours at 37°C.[2]
-
-
RNA Isolation:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells directly in the culture plate and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for CYP1B1 and a housekeeping gene.
-
Perform qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression of CYP1B1 in 11(R)-HETE-treated cells compared to vehicle-treated cells using the ΔΔCt method, normalized to the housekeeping gene.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol provides a framework for measuring changes in intracellular calcium levels in RL-14 cells upon stimulation with 11(R)-HETE, which can serve as an indicator of G-protein coupled receptor activation.
Materials:
-
RL-14 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
11(R)-HETE
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed RL-14 cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to attach and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) in HBSS.
-
Remove the culture medium from the cells and wash them once with HBSS.
-
Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Calcium Measurement:
-
Place the microplate in a fluorescence plate reader capable of kinetic measurements.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Using the instrument's injection system, add 11(R)-HETE at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
The results can be expressed as the ratio of the change in fluorescence to the baseline fluorescence (ΔF/F).
-
Dose-response curves can be generated to determine the EC50 of 11(R)-HETE for calcium mobilization.
-
The provided protocols offer robust methods for investigating the cellular effects of 11(R)-HETE. The gene expression assay using RL-14 cells is a specific and sensitive method to quantify the biological activity of 11(R)-HETE and to screen for potential modulators of its signaling pathway. The intracellular calcium mobilization assay provides a functional readout that can further elucidate the upstream signaling events, likely involving a G-protein coupled receptor. These assays are valuable tools for researchers in academia and industry who are interested in the physiological and pathological roles of 11(R)-HETE and its potential as a therapeutic target.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Commercial Sources and Application Notes for 11(R)-HETE Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily produced by the cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] It plays a significant role in various physiological and pathological processes, making it a molecule of interest for researchers in cardiovascular disease, inflammation, and cancer biology. This document provides a comprehensive overview of the commercial sources for 11(R)-HETE analytical standard and detailed protocols for its application in cell-based assays and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Sources of 11(R)-HETE Standard
A reliable source of high-purity 11(R)-HETE standard is crucial for accurate and reproducible experimental results. Several reputable commercial suppliers offer this standard. The following table summarizes the key specifications from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Formulation | Available Quantities | Storage |
| Cayman Chemical | 11(R)-HETE | 73347-43-0 | ≥98% | A solution in ethanol (B145695) | 10 µg, 50 µg, 100 µg | -20°C (≥ 2 years stability)[1] |
| MyBioSource | 11(R)-HETE | 73347-43-0 | >98% | Not specified | 0.05 mg, 5x0.05 mg | Not specified[3] |
Application Notes and Protocols
I. Preparation of 11(R)-HETE Standard Stock Solution
Objective: To prepare a concentrated stock solution of 11(R)-HETE for use in various experimental applications.
Materials:
-
11(R)-HETE standard (from a commercial supplier)
-
Anhydrous ethanol (or other suitable solvent based on supplier's recommendation)
-
Amber glass vials
-
Calibrated micropipettes
Protocol:
-
Solvent Selection: 11(R)-HETE is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] For cell culture experiments, it is crucial to select a solvent that is compatible with the cells, and the final solvent concentration in the culture medium should be kept to a minimum (typically ≤0.1%).
-
Reconstitution: The commercial standard is often supplied as a solution in ethanol. If it is provided as a solid, carefully reconstitute the entire contents of the vial with the appropriate volume of solvent to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in amber glass vials. Store the aliquots at -20°C or -80°C for long-term stability.[1]
II. Cell-Based Assay: Investigating the Hypertrophic Effect of 11(R)-HETE on Cardiomyocytes
Objective: To determine the effect of 11(R)-HETE on cardiomyocyte hypertrophy. This protocol is adapted from a study on human fetal ventricular cardiomyocytes (RL-14 cells).
Materials:
-
Human cardiomyocyte cell line (e.g., RL-14)
-
Complete cell culture medium
-
11(R)-HETE stock solution (prepared as described above)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., RNA extraction kit for gene expression analysis, antibodies for Western blotting, or reagents for cell size measurement).
Experimental Workflow:
Caption: Experimental workflow for a cardiomyocyte hypertrophy assay.
Protocol:
-
Cell Seeding: Seed human cardiomyocytes in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, or 96-well plates for high-throughput screening) at a density that allows for optimal growth and treatment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, dilute the 11(R)-HETE stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., a study used 20 µM).[3] Prepare a vehicle control using the same final concentration of the solvent (e.g., ethanol or DMSO).
-
Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing 11(R)-HETE or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[3]
-
Endpoint Analysis: After incubation, perform the desired endpoint analysis:
-
Gene Expression Analysis: Isolate total RNA and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression of relevant signaling proteins, such as cytochrome P450 (CYP) enzymes (e.g., CYP1B1, CYP1A1, CYP4F2, and CYP4A11), which have been shown to be upregulated by 11-HETE.[3]
-
Cell Size Measurement: Capture images of the cells using a microscope and measure the cell surface area using image analysis software. An increase in cell size is indicative of hypertrophy.
-
III. Analysis of 11(R)-HETE in Biological Samples by LC-MS/MS
Objective: To quantify the levels of 11(R)-HETE in biological samples such as plasma, cell culture supernatants, or tissue homogenates.
Materials:
-
Biological sample
-
Internal standard (e.g., a deuterated analog of 11-HETE)
-
Solvents for extraction (e.g., methanol (B129727), ethyl acetate (B1210297), hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for 11(R)-HETE analysis by LC-MS/MS.
Protocol:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add an appropriate amount of a deuterated internal standard (e.g., 11-HETE-d8) to the sample to account for extraction losses and matrix effects.
-
For plasma or serum, perform protein precipitation by adding a cold solvent like methanol or acetonitrile (B52724).
-
For tissues, homogenize the sample in a suitable buffer.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Acidify the sample and extract the lipids with an organic solvent like ethyl acetate or a mixture of hexane (B92381) and isopropanol.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the acidified sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. Elute the 11(R)-HETE with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the dried residue in the initial mobile phase of the LC system.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 11(R)-HETE and its internal standard.
-
Signaling Pathway of 11(R)-HETE in Cardiomyocytes
11(R)-HETE has been shown to induce hypertrophic responses in cardiomyocytes. One of the proposed mechanisms involves the upregulation of several cytochrome P450 (CYP) enzymes. This suggests that 11(R)-HETE may act as a signaling molecule that modulates gene expression, leading to cellular hypertrophy.
Caption: Proposed signaling pathway of 11(R)-HETE in cardiomyocytes.
Conclusion
The availability of high-quality 11(R)-HETE analytical standards from commercial sources is essential for advancing research into its biological functions. The protocols provided in this document offer a starting point for researchers to investigate the effects of 11(R)-HETE in cell-based models and to accurately quantify its presence in biological systems. Further research is needed to fully elucidate the signaling pathways and receptors through which 11(R)-HETE exerts its diverse effects.
References
Application Notes and Protocols for Preparing 11(R)-HETE Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive eicosanoid, an oxygenated metabolite of arachidonic acid. It is produced through the action of cyclooxygenase (COX-1 and COX-2) enzymes and 11R-lipoxygenases.[1] As a signaling molecule, 11(R)-HETE is involved in various physiological and pathological processes, making it a molecule of interest in research and drug development.
Proper preparation of 11(R)-HETE stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of 11(R)-HETE stock solutions to ensure their stability and efficacy in downstream applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 11(R)-HETE is provided in the table below.
| Property | Value |
| Formal Name | 11(R)-hydroxy-5Z,8Z,12E,14Z-eicosatetraenoic acid |
| CAS Number | 73347-43-0 |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in ethanol (B145695) or as a solid/lyophilized powder. |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years at -20°C |
Solubility Data
The solubility of 11(R)-HETE in various solvents is crucial for the preparation of appropriate stock solutions. The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility |
| Ethanol | Miscible |
| Dimethyl Sulfoxide (B87167) (DMSO) | Miscible |
| Dimethylformamide (DMF) | Miscible |
| 0.1 M Na₂CO₃ | 2 mg/mL |
| PBS (pH 7.2) | 0.8 mg/mL |
Experimental Protocols
Materials and Equipment
-
11(R)-HETE (solid or in a pre-dissolved solution)
-
Anhydrous ethanol (≥99.5%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dimethylformamide (DMF)
-
Sterile, amber glass vials
-
Inert gas (e.g., argon or nitrogen)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
-20°C freezer for storage
Protocol for Preparing a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution from solid 11(R)-HETE.
-
Preparation: Allow the vial containing solid 11(R)-HETE to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of 11(R)-HETE in a sterile, amber glass vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.205 mg of 11(R)-HETE.
-
Solvent Addition: Under a gentle stream of inert gas (argon or nitrogen) to minimize oxidation, add the calculated volume of anhydrous ethanol. For a 10 mM stock solution with 3.205 mg of 11(R)-HETE, add 1 mL of ethanol.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes in a water bath to aid dissolution. The final solution should be clear.
-
Storage: Store the stock solution in tightly sealed amber glass vials at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to prepare smaller aliquots for single-use experiments.
Protocol for Preparing Working Solutions
For most biological experiments, the concentrated stock solution will need to be further diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.
-
Intermediate Dilution (Recommended): To minimize the concentration of the organic solvent in the final experimental setup, it is advisable to perform an intermediate dilution of the stock solution in the desired aqueous buffer or medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the experimental buffer or medium to achieve the desired working concentration. For example, to prepare a 1 µM working solution in 1 mL of medium from a 10 mM stock, add 0.1 µL of the stock solution.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., ethanol) used to prepare the 11(R)-HETE working solution.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing 11(R)-HETE stock solution.
Biosynthesis and Metabolism of 11(R)-HETE
Caption: Biosynthesis and metabolism of 11(R)-HETE.
References
Analytical Techniques for the Detection of 11(R)-Hydroxyeicosatetraenoic Acid [11(R)-HETE]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-Hydroxyeicosatetraenoic acid [11(R)-HETE] is a bioactive lipid mediator derived from arachidonic acid primarily through the cyclooxygenase (COX) pathway.[1] It plays a significant role in various physiological and pathological processes, including inflammation and cell proliferation. Accurate and sensitive detection of 11(R)-HETE in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the principal analytical techniques used for 11(R)-HETE detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The two primary methods for the quantitative analysis of 11(R)-HETE are LC-MS/MS and ELISA. LC-MS/MS is considered the gold standard due to its high specificity, sensitivity, and ability to distinguish between stereoisomers.[2] ELISA offers a high-throughput and more accessible alternative, though it may have limitations in specificity due to potential cross-reactivity with other structurally related eicosanoids.[2]
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the described analytical methods for 11(R)-HETE detection.
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 1-10 pg/mL | ~0.5 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10-50 pg/mL[4] | 1.56 ng/mL[3] |
| Upper Limit of Quantification (ULOQ) | 1000-5000 pg/mL[4] | 100 ng/mL[3] |
| Linear Range | 10-5000 pg/mL | 1.56-100 ng/mL[3] |
| Precision (Intra-assay CV%) | <15% | <10% |
| Precision (Inter-assay CV%) | <15% | <10% |
| Accuracy/Recovery | 85-115% | 80-120% |
Experimental Protocols
Protocol 1: Quantitative Analysis of 11(R)-HETE in Human Plasma by LC-MS/MS
This protocol details the steps for sample preparation and analysis of 11(R)-HETE from human plasma using LC-MS/MS.
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
11(R)-HETE standard
-
Deuterated internal standard (e.g., 11(R)-HETE-d8)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation: a. Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard. Vortex for 30 seconds. b. Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. c. Supernatant Collection: Carefully transfer the supernatant to a new tube. d. Solid Phase Extraction (SPE): i. Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. ii. Load the supernatant onto the conditioned SPE cartridge. iii. Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities. iv. Elute the 11(R)-HETE and internal standard with 1 mL of methanol. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis: a. LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 2.0 | 50 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
e. Flow Rate: 0.3 mL/min. f. Injection Volume: 10 µL. g. Mass Spectrometry: i. Ionization Mode: Electrospray Ionization (ESI) in negative mode. ii. Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 11(R)-HETE | 319.2 | 167.1 |
| 11(R)-HETE-d8 | 327.2 | 175.1 |
iii. Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of 11(R)-HETE to the internal standard against the concentration of the 11(R)-HETE standards. b. Determine the concentration of 11(R)-HETE in the plasma samples from the calibration curve.
Protocol 2: Detection of 11(R)-HETE by Competitive ELISA
This protocol provides a general procedure for a competitive ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
1. Materials:
-
Commercial 11(R)-HETE ELISA kit (containing pre-coated plates, 11(R)-HETE standard, HRP-conjugated 11(R)-HETE, primary antibody, wash buffer, substrate, and stop solution).
-
Biological sample (e.g., plasma, serum, cell culture supernatant).
-
Microplate reader.
2. Assay Procedure: a. Sample and Standard Preparation: Prepare a serial dilution of the 11(R)-HETE standard as per the kit instructions. Dilute the biological samples as necessary to fall within the assay range. b. Incubation: Add the standards, samples, HRP-conjugated 11(R)-HETE, and primary antibody to the appropriate wells of the pre-coated microplate. Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature). c. Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer. d. Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. e. Stopping the Reaction: Add the stop solution to each well to terminate the color development. f. Measurement: Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the 11(R)-HETE standards. b. The concentration of 11(R)-HETE in the samples is inversely proportional to the absorbance. Calculate the sample concentrations by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Biosynthesis and downstream signaling of 11(R)-HETE.
Caption: Experimental workflow for LC-MS/MS analysis of 11(R)-HETE.
Caption: General workflow for competitive ELISA of 11(R)-HETE.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 11(R)-HETE from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive lipid mediator derived from arachidonic acid primarily through the cyclooxygenase (COX) and cytochrome P450 (CYP) enzymatic pathways[1]. As a member of the eicosanoid family, 11(R)-HETE is implicated in various physiological and pathological processes, including cellular hypertrophy[2]. Accurate quantification of 11(R)-HETE in biological tissues is crucial for understanding its roles in health and disease and for the development of novel therapeutics.
These application notes provide detailed protocols for the extraction of 11(R)-HETE from tissue samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure high recovery, selectivity, and reproducibility.
Data Presentation: Quantitative Levels of 11(R)-HETE in Rat Tissues
The following table summarizes the formation rates of 11(R)-HETE in various tissues from male and female Sprague-Dawley rats. This data is essential for comparative studies and for establishing baseline levels in preclinical research.
| Tissue | Sex | 11(R)-HETE Formation Rate (ng/min/mg protein) |
| Heart | Male | ~1.2 |
| Female | ~0.8 | |
| Liver | Male | ~0.5 |
| Female | ~0.2 | |
| Kidney | Male | ~0.4 |
| Female | ~0.3 | |
| Lung | Male | ~0.3 |
| Female | ~0.2 | |
| Intestine | Male | ~0.25 |
| Female | ~0.15 | |
| Brain | Male | ~0.1 |
| Female | ~0.1 |
Data adapted from a study on sex- and enantiospecific differences in HETE formation in rat organs[3][4][5]. Values are approximate and serve as a general reference.
Experimental Protocols
A robust and reliable method for the extraction and quantification of 11(R)-HETE from tissue is critical. Solid-Phase Extraction (SPE) is a widely used technique that offers high recovery and sample cleanup[6][7][8][9][10][11][12].
Protocol 1: Solid-Phase Extraction (SPE) of 11(R)-HETE from Tissues
This protocol is a general guideline and may require optimization based on the specific tissue type and laboratory conditions.
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)
-
Homogenizer
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Formic Acid
-
Internal Standard (e.g., 11(R)-HETE-d8)
-
C18 SPE Cartridges
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold PBS containing an internal standard (e.g., 11(R)-HETE-d8) to the tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Add 2 mL of ice-cold acetonitrile to the tissue homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove non-polar lipids.
-
Elution: Elute the 11(R)-HETE and other eicosanoids with 5 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of 11(R)-HETE
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 11(R)-HETE from its isomers (e.g., start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 11(R)-HETE (e.g., m/z 319.2 -> 167.1) and its internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity.
Visualizations
Biosynthesis and Initial Cellular Effects of 11(R)-HETE
Caption: Biosynthesis of 11(R)-HETE and its known cellular effects.
Experimental Workflow for 11(R)-HETE Extraction and Analysis
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Cellular Hypertrophy with 11(R)-HETE
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 11(R)-HETE Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction to 11(R)-HETE
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive eicosanoid derived from the metabolism of arachidonic acid.[1] It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are increasingly recognized for their roles in various physiological and pathological processes.[2] As an enantiomer of the more extensively studied 11(S)-HETE, 11(R)-HETE is gaining attention for its specific biological activities.[1] Endothelial cells are known to release 11(R)-HETE, which can influence vascular tone, leukocyte function, and platelet aggregation. Recent studies have highlighted its potential role in inducing cellular hypertrophy, making it a molecule of interest in cardiovascular research.[3][4][5]
Synthesis and Metabolism of 11(R)-HETE
11(R)-HETE is synthesized from arachidonic acid through several enzymatic pathways. The primary routes of its formation involve cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which exclusively produce the R-enantiomer.[2] Additionally, certain cytochrome P450 (CYP) enzymes can also contribute to its production.[2]
A notable experimental model for studying its synthesis involves intestinal epithelial cells that permanently express COX-2, which produce 11(R)-HETE upon stimulation. Furthermore, cultured rat aorta smooth muscle cells have been shown to synthesize significant amounts of 11-HETE via the COX pathway in response to stimuli like thrombin.[5]
The metabolism of 11(R)-HETE can occur through oxidation by dehydrogenases to form 11-oxo-ETE.[2]
Signaling Pathways of 11(R)-HETE
While the specific receptor for 11(R)-HETE has not been definitively identified, evidence from related eicosanoids suggests that it likely acts through a G-protein coupled receptor (GPCR). For instance, the related molecule 12(S)-HETE has been shown to bind to the GPCR GPR31, leading to the activation of downstream signaling cascades.[6][7] These cascades often involve the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as ERK1/2.[6][8]
In the context of cardiac hypertrophy, studies on the effects of 11-HETE enantiomers in human cardiomyocytes suggest the involvement of pathways that lead to the upregulation of specific CYP enzymes, which may contribute to the observed cellular changes.[3][4][5] The signaling of a related eicosanoid, 11(R),12(S)-EET, has been shown to be mediated by a Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[9]
Based on this, a putative signaling pathway for 11(R)-HETE is proposed below:
Caption: Putative signaling pathway for 11(R)-HETE.
Experimental Models for Studying 11(R)-HETE Effects
In Vitro Model: Human Fetal Ventricular Cardiomyocytes (RL-14 Cell Line)
The RL-14 human fetal ventricular cardiomyocyte cell line is a valuable in vitro model for investigating the hypertrophic effects of 11(R)-HETE.[3][4][5] These cells are amenable to standard cell culture techniques and can be treated with 11(R)-HETE to study its effects on cellular morphology, gene expression, and protein levels.
Data Presentation: Effects of 11(R)-HETE on RL-14 Cardiomyocytes
The following tables summarize the quantitative data on the effects of treating RL-14 cells with 20 µM 11(R)-HETE for 24 hours.[5]
Table 1: Effect of 11(R)-HETE on Cellular Hypertrophy Markers
| Hypertrophic Marker | Fold Change vs. Control (mRNA level) |
| β/α-MHC ratio | 1.32 |
| ACTA-1 | 0.46 |
Table 2: Effect of 11(R)-HETE on CYP Enzyme mRNA Expression
| CYP Enzyme | Fold Change vs. Control (mRNA level) |
| CYP1B1 | 2.16 |
| CYP1A1 | 2.12 |
| CYP4A11 | 1.70 |
| CYP4F11 | 3.38 |
| CYP4F2 | 2.67 |
Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Levels
| CYP Enzyme | Fold Change vs. Control (protein level) |
| CYP1B1 | 2.56 |
| CYP4F2 | 2.26 |
| CYP4A11 | 2.41 |
Table 4: Effect of 11(R)-HETE on Cell Surface Area
| Treatment | % Increase in Cell Surface Area vs. Control |
| 20 µM 11(R)-HETE | 29 |
Experimental Protocols
Protocol 1: In Vitro Treatment of RL-14 Cardiomyocytes with 11(R)-HETE
This protocol describes the treatment of RL-14 cells to study the effects of 11(R)-HETE on cellular hypertrophy.
Materials:
-
RL-14 human fetal ventricular cardiomyocyte cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
11(R)-HETE stock solution (in ethanol (B145695) or other suitable solvent)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed RL-14 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare a working solution of 11(R)-HETE in complete cell culture medium to a final concentration of 20 µM. Also, prepare a vehicle control with the same concentration of the solvent used for the 11(R)-HETE stock.
-
Treatment: When the cells reach the desired confluency, aspirate the old medium and replace it with the 11(R)-HETE-containing medium or the vehicle control medium.
-
Incubation: Incubate the treated cells for 24 hours.
-
Harvesting: After the incubation period, the cells can be harvested for downstream analysis such as RNA extraction for RT-PCR, protein extraction for Western blotting, or fixed for immunofluorescence and cell imaging.
Protocol 2: Analysis of Gene Expression by Real-Time PCR (RT-PCR)
This protocol outlines the steps for analyzing changes in gene expression of hypertrophic markers and CYP enzymes in 11(R)-HETE-treated RL-14 cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-PCR master mix
-
Gene-specific primers for target genes (e.g., ANP, β-MHC, CYP1B1) and a housekeeping gene (e.g., GAPDH)
-
RT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-PCR: Perform RT-PCR using the synthesized cDNA, RT-PCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the RT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Analysis of Protein Expression by Western Blotting
This protocol details the procedure for examining changes in protein levels of CYP enzymes in response to 11(R)-HETE treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., CYP1B1, CYP4F2) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Caption: Experimental workflow for studying 11(R)-HETE effects.
References
- 1. 11(R)-Hete | C20H32O3 | CID 5283168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application of 11(R)-HETE in Lipidomics: A Detailed Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Primarily generated by cyclooxygenase (COX-1 and COX-2) enzymes, this eicosanoid plays a significant role in various physiological and pathophysiological processes.[1] Unlike its enantiomer, 11(S)-HETE, which is often associated with non-enzymatic lipid peroxidation, the stereospecific formation of 11(R)-HETE points to its involvement in regulated signaling pathways.[2] In the field of lipidomics, the study of 11(R)-HETE is crucial for understanding its role in inflammation, cell proliferation, and cardiovascular health. This document provides a comprehensive overview of the application of 11(R)-HETE in lipidomics, including its biological significance, signaling pathways, and detailed protocols for its analysis.
Biological Significance and Signaling Pathways
11(R)-HETE is not merely a metabolic byproduct but an active signaling molecule. One of its key metabolic transformations is its oxidation to 11-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][3] This conversion is significant as both 11(R)-HETE and 11-oxo-ETE have demonstrated anti-proliferative effects, suggesting a role in regulating cell growth and potentially in cancer biology.[1][3]
Recent studies have also implicated 11(R)-HETE in cardiovascular physiology, where it has been shown to induce cellular hypertrophy in cardiomyocytes.[2] This effect is associated with the upregulation of several cytochrome P450 (CYP) enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11.[2] The signaling cascade initiated by 11(R)-HETE can thus have profound effects on cellular function and tissue homeostasis.
11(R)-HETE Signaling Pathway
Caption: Signaling pathway of 11(R)-HETE formation and its biological effects.
Quantitative Data Summary
The following table summarizes the quantitative effects of 11(R)-HETE on gene expression in human fetal ventricular cardiomyocytes (RL-14 cells) after 24 hours of treatment with 20 µM 11(R)-HETE.[2]
| Gene | Fold Increase (mRNA) |
| CYP1B1 | 2.16 |
| CYP1A1 | 2.12 |
| CYP4A11 | 1.70 |
| CYP4F2 | 2.67 |
| CYP2E1 | 2.46 |
Experimental Protocols
Accurate quantification of 11(R)-HETE in biological matrices is essential for understanding its role in health and disease. Due to the presence of its stereoisomer, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for specific and sensitive detection.[4][5]
Experimental Workflow for 11(R)-HETE Analysis
Caption: General workflow for the extraction and analysis of 11(R)-HETE.
Detailed Protocol for 11(R)-HETE Extraction from Plasma
This protocol is a synthesized methodology based on common practices for eicosanoid extraction.[6][7][8][9]
Materials:
-
Plasma samples collected in EDTA tubes.
-
Internal standard (e.g., 15(S)-HETE-d8).
-
Methanol (B129727) (MeOH), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
Hexane, HPLC grade.
-
Formic acid (FA).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add a known amount of internal standard (e.g., 10 µL of a 100 ng/mL solution of 15(S)-HETE-d8 in ethanol). Vortex briefly.
-
Protein Precipitation: Add 800 µL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the lipids with 3 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol for Chiral LC-MS/MS Analysis of 11(R)-HETE
This protocol is a representative method and may require optimization for specific instrumentation.[4][5][6]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chiral column (e.g., Chiralcel OD-H or similar).
LC Conditions:
-
Column: Chiral stationary phase column suitable for HETE enantiomer separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
11-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 167.1
-
15(S)-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 226.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum sensitivity.
Conclusion
11(R)-HETE is a stereospecific lipid mediator with important biological functions, particularly in cell proliferation and cardiovascular physiology. Its accurate quantification is paramount for elucidating its roles in various diseases. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to effectively study 11(R)-HETE within the broader context of lipidomics. The use of chiral chromatography coupled with mass spectrometry is essential for distinguishing 11(R)-HETE from its enantiomer and other isomers, enabling precise and reliable results.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
optimizing 11(R)-HETE concentration for experiments
Welcome to the technical support center for 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE). This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: How should I prepare and store 11(R)-HETE stock solutions?
Proper preparation and storage of 11(R)-HETE stock solutions are critical for experimental success and reproducibility. 11(R)-HETE is an oxylipin that can be sensitive to degradation if not handled correctly.
Answer:
11(R)-HETE is typically supplied in an ethanol (B145695) solution.[1] To prepare a stock solution, you can use solvents such as DMSO, DMF, or ethanol, in which it is miscible.[1] It is sparingly soluble in aqueous buffers like PBS.[1] For long-term storage, it is recommended to store 11(R)-HETE at -20°C, where it can be stable for at least two years.[1][2]
Data Presentation: Solubility of 11(R)-HETE
| Solvent | Solubility | Reference |
| Ethanol | Miscible | [1] |
| DMSO | Miscible | [1] |
| DMF | Miscible | [1] |
| 0.1 M Na2CO3 | 2 mg/mL | [1] |
| PBS (pH 7.2) | 0.8 mg/mL | [1] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in DMSO
Materials:
-
11(R)-HETE (as supplied, typically in ethanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Nitrogen gas source
-
Pipettes and sterile tips
Procedure:
-
Solvent Evaporation: If your 11(R)-HETE is supplied in ethanol, carefully evaporate the solvent under a gentle stream of nitrogen gas. This prevents oxidation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the dried 11(R)-HETE to achieve a final concentration of 1 mg/mL.
-
Dissolution: Cap the vial securely and vortex gently until the compound is fully dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use amber vials.[3] Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[3]
FAQ 2: What is the optimal working concentration of 11(R)-HETE for my experiment?
Determining the optimal concentration is crucial as the biological effects of 11(R)-HETE are dose-dependent. Using a concentration that is too low may result in no observable effect, while a concentration that is too high could lead to off-target or cytotoxic effects.
Answer:
The optimal working concentration of 11(R)-HETE can vary significantly depending on the cell type, assay system, and the specific biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Example Working Concentrations from Literature
| Application | Concentration Range | Cell/System Type | Observed Effect | Reference |
| Cardiomyocyte Hypertrophy | 20 µM | RL-14 human cardiomyocytes | Induction of hypertrophic markers | [4] |
| CYP1B1 Activity Modulation | 40 nM - 100 nM | Human liver microsomes | Increased EROD activity | [4] |
| Adipogenesis/Osteogenesis | 20 µM | Mesenchymal stromal cells | Increased HETE concentrations in media | [5] |
Experimental Protocol: Determining Optimal Concentration with a Dose-Response Assay
Objective: To determine the EC50 (half-maximal effective concentration) or optimal bioactive concentration of 11(R)-HETE for a specific cellular response (e.g., cell proliferation, cytokine release).
Procedure:
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate (e.g., 96-well) and allow them to adhere and stabilize overnight.
-
Serial Dilution: Prepare a series of dilutions of your 11(R)-HETE stock solution in the appropriate cell culture medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 11(R)-HETE. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, used for the highest 11(R)-HETE concentration).
-
Incubation: Incubate the cells for a predetermined period relevant to the biological process being studied (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant assay to measure the cellular response (e.g., MTT assay for proliferation, ELISA for cytokine secretion).
-
Data Analysis: Plot the measured response against the logarithm of the 11(R)-HETE concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50.
FAQ 3: I am observing inconsistent or unexpected results in my experiments. What could be the cause?
Inconsistent results can be frustrating and can arise from several factors, including compound instability, solvent effects, or issues with the experimental setup.
Answer:
Troubleshooting inconsistent results requires a systematic approach. Key areas to investigate include the integrity of your 11(R)-HETE solutions, potential solvent-induced artifacts, and the overall assay conditions.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Key Troubleshooting Steps:
-
Compound Integrity: 11(R)-HETE can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[3] Always use freshly prepared dilutions from a properly stored stock. If in doubt, prepare a new stock solution.
-
Solvent Effects: The solvent used to dissolve 11(R)-HETE (e.g., DMSO, ethanol) can have its own biological effects on cells. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent as used in your highest 11(R)-HETE treatment.
-
Aqueous Solubility: 11(R)-HETE has low solubility in aqueous buffers.[1] When diluting your stock solution into cell culture medium, ensure it is mixed thoroughly to avoid precipitation, which can lead to inaccurate concentrations.
-
Assay Variability: Ensure that other experimental parameters, such as cell passage number, seeding density, and incubation times, are consistent across experiments.
FAQ 4: What is the mechanism of action of 11(R)-HETE?
Understanding the signaling pathways activated by 11(R)-HETE is essential for interpreting experimental results and designing further studies.
Answer:
11(R)-HETE is an oxylipin produced from arachidonic acid by cyclooxygenase (COX) enzymes or through aspirin-acetylated COX-2.[1] It is known to be involved in various physiological and pathological processes. While specific receptors for many HETEs are still being identified, they are known to modulate intracellular signaling cascades. For instance, studies on cardiomyocytes have shown that 11(R)-HETE can induce cellular hypertrophy and upregulate the expression of cytochrome P450 (CYP) enzymes, such as CYP1B1.[4]
Mandatory Visualization: Simplified Signaling Pathway of 11(R)-HETE in Cardiomyocytes
Caption: Proposed signaling pathway for 11(R)-HETE-induced cardiomyocyte hypertrophy.
FAQ 5: How can I verify the concentration and purity of my 11(R)-HETE solution?
Confirming the concentration and purity of your experimental compound is a critical quality control step, especially after storage or if you suspect degradation.
Answer:
The most reliable method for quantifying and assessing the purity of 11(R)-HETE and other eicosanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and specificity, allowing for the separation and quantification of different HETE isomers.[6][8]
Experimental Protocol: Simplified Workflow for LC-MS/MS Analysis
Objective: To quantify the concentration of 11(R)-HETE in a prepared stock solution or biological sample.
-
Sample Preparation:
-
Stock Solutions: Dilute an aliquot of your stock solution to fall within the linear range of the instrument's calibration curve.
-
Biological Samples (e.g., cell media, plasma): Perform a lipid extraction, often using solid-phase extraction (SPE), to isolate 11(R)-HETE and remove interfering substances.[7]
-
-
Internal Standard: Add a known amount of a deuterated internal standard (e.g., 15(S)-HETE-d8) to both your samples and calibration standards. This corrects for variations in sample processing and instrument response.
-
LC Separation: Inject the prepared sample onto a liquid chromatography system, typically using a C18 column, to separate 11(R)-HETE from other lipids.[7]
-
MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor for specific precursor-to-product ion transitions for both 11(R)-HETE and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Use this curve to determine the concentration of 11(R)-HETE in your samples.
Mandatory Visualization: Quality Control Workflow
Caption: A simplified workflow for the quantification of 11(R)-HETE using LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of arachidonic acid on the concentration of hydroxyeicosatetraenoic acids in culture media of mesenchymal stromal cells differentiating into adipocytes or osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
11(R)-HETE stability in cell culture media
Welcome to the technical support center for 11(R)-HETE. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 11(R)-HETE in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and handling of this bioactive lipid.
Frequently Asked Questions (FAQs)
Q1: What is 11(R)-HETE and what is its primary biological role?
11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a bioactive eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid. It is produced by the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1][2][3] In cardiovascular research, 11(R)-HETE is noted for its role in inducing cellular hypertrophy in cardiomyocytes.[4][5][6]
Q2: How should I prepare and store 11(R)-HETE stock solutions?
For optimal stability, 11(R)-HETE should be dissolved in an organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylformamide (DMF).[5] A stock solution in ethanol can be stored at -20°C for at least two years.[5] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For cell culture experiments, the stock solution can be further diluted in the appropriate cell culture medium to the final working concentration. One study successfully used a final concentration of 20 µM 11(R)-HETE with a DMSO concentration that did not exceed 0.5% in the final culture medium.[4]
Q3: What is the stability of 11(R)-HETE in cell culture media under experimental conditions?
Q4: What are the potential degradation and metabolism pathways for 11(R)-HETE in a cellular context?
In a cell culture environment, the concentration of 11(R)-HETE can be reduced through several mechanisms:
-
Enzymatic Metabolism: Cells can metabolize 11(R)-HETE. One known pathway is the oxidation of 11(R)-HETE to 11-oxo-ETE by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1]
-
Peroxisomal β-oxidation: Other HETEs have been shown to undergo degradation via peroxisomal β-oxidation, which may also be a metabolic route for 11(R)-HETE.
-
Non-enzymatic Oxidation: As a polyunsaturated fatty acid derivative, 11(R)-HETE is susceptible to non-enzymatic oxidation, leading to a variety of oxidation products.[1][9][10]
Q5: What is the known signaling pathway for 11(R)-HETE?
The precise signaling pathway for 11(R)-HETE, including a specific receptor, is still under investigation. However, in human cardiomyocytes, 11(R)-HETE has been shown to induce cellular hypertrophy.[4][5][6] This effect is associated with the significant upregulation of several cytochrome P450 (CYP) enzymes, most notably CYP1B1, at both the mRNA and protein levels.[5][6] The upregulation of CYP1B1 is a key event in the hypertrophic response triggered by 11(R)-HETE. While the G-protein coupled receptor GPR31 has been identified as a receptor for the related molecule 12(S)-HETE, it shows stereospecificity and does not bind to 12(R)-HETE, making it an unlikely candidate for 11(R)-HETE signaling.[1][3][4][11][12][13][14][15]
Troubleshooting Guides
Q1: My experiments with 11(R)-HETE are showing high variability. What could be the issue?
High variability in results can often be attributed to the stability and handling of 11(R)-HETE. Consider the following:
-
Stock Solution Integrity: Ensure your stock solution is properly stored at -20°C or -80°C in a suitable organic solvent and that you are using fresh aliquots to avoid degradation from multiple freeze-thaw cycles.[5]
-
Working Solution Stability: The stability of 11(R)-HETE in aqueous cell culture media at 37°C is limited.[7][8] For long-term experiments, consider replenishing the media with fresh 11(R)-HETE at regular intervals. The presence of serum in the media can also affect the stability and availability of lipids.[4]
-
Non-enzymatic Degradation: As a polyunsaturated fatty acid derivative, 11(R)-HETE is prone to oxidation.[1][9][10] Minimize exposure of your solutions to light and air. Using media with antioxidants or adding antioxidants like BHT (butylated hydroxytoluene) might help, but their compatibility with your specific cell line and experiment should be verified.
Q2: I am not observing the expected biological effects of 11(R)-HETE. What should I check?
If you are not seeing the anticipated cellular response, several factors could be at play:
-
Concentration and Purity: Verify the concentration and purity of your 11(R)-HETE stock solution. If possible, have the concentration confirmed by a core facility using techniques like LC-MS/MS.
-
Cellular Uptake and Metabolism: Cells may rapidly take up and metabolize 11(R)-HETE, reducing its effective concentration.[1] You may need to use a higher initial concentration or replenish it during the experiment.
-
Media Components: Components in the cell culture media, particularly serum, can bind to lipids and affect their availability to the cells.[4] Consider conducting experiments in serum-free or low-serum conditions if your cell line can tolerate it.
-
Cell Type Specificity: The effects of 11(R)-HETE can be cell-type specific. The hypertrophic effect, for example, has been documented in cardiomyocytes.[4][5][6] Ensure that the cell line you are using is expected to respond to 11(R)-HETE.
Q3: How can I assess the stability of 11(R)-HETE in my specific experimental setup?
To determine the stability of 11(R)-HETE under your experimental conditions, you can perform a time-course experiment. This involves incubating 11(R)-HETE in your cell culture medium at 37°C and collecting aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours). The concentration of 11(R)-HETE in these aliquots can then be quantified using a validated analytical method such as LC-MS/MS.
Quantitative Data Summary
Table 1: Storage and Stability of 11(R)-HETE Solutions
| Solvent | Storage Temperature | Reported Stability | Reference |
| Ethanol | -20°C | ≥ 2 years | [5] |
| DMSO | -20°C | Not specified, but used for stock solutions | [4] |
| Cell Culture Media | 37°C | Stability is limited and depends on media composition and incubation time | [7][8] |
Table 2: Factors Influencing Eicosanoid Stability in Cell Culture
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| pH | Extremes in pH can promote hydrolysis and other chemical reactions. | Maintain physiological pH in cell culture media. |
| Light and Oxygen | Exposure can lead to non-enzymatic oxidation. | Store solutions in amber vials, protected from light. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use vials. |
| Media Components | Serum proteins can bind to lipids, affecting their availability. Other components may catalyze degradation. | Consider serum-free or low-serum conditions. Test stability in your specific media formulation. |
| Enzymatic Activity | Cells can metabolize the compound. Enzymes in serum can also contribute to degradation. | Be aware of potential cellular metabolism. Consider replenishing the compound in long-term experiments. |
Table 3: Effect of 11(R)-HETE on Gene Expression in RL-14 Cardiomyocytes (20 µM for 24h)
| Gene | Fold Increase in mRNA Expression (Mean ± SEM) | Reference |
| CYP1B1 | 116% | [5][6] |
| CYP1A1 | 112% | [5][6] |
| CYP4A11 | 70% | [5][6] |
| CYP4F11 | 238% | [5][6] |
| CYP4F2 | 167% | [5][6] |
| β/α-MHC ratio | 132% | [6] |
| ACTA-1 | 46% | [6] |
Experimental Protocols
Protocol 1: Preparation of 11(R)-HETE Working Solution for Cell Culture
-
Materials:
-
11(R)-HETE (stored as a stock solution in ethanol or DMSO at -20°C or -80°C)
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure:
-
Remove an aliquot of the 11(R)-HETE stock solution from the freezer and allow it to thaw at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 20 µM working solution from a 10 mM stock, you can perform a 1:500 dilution.
-
Vortex the diluted solution gently to ensure it is thoroughly mixed.
-
Add the final working solution to your cell culture plates. Ensure that the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.5%).
-
Include a vehicle control in your experiment (medium containing the same final concentration of the solvent used to dissolve 11(R)-HETE).
-
Protocol 2: Assessment of 11(R)-HETE Stability in Cell Culture Media
-
Materials:
-
11(R)-HETE working solution at the desired concentration in your cell culture medium of choice
-
Sterile tubes for sample collection
-
Incubator set to 37°C and 5% CO₂
-
Internal standard (e.g., a deuterated version of 11(R)-HETE)
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a sufficient volume of the 11(R)-HETE working solution in your cell culture medium.
-
Dispense equal aliquots of the solution into sterile tubes, one for each time point.
-
Immediately process the "time 0" sample as described from step 5 onwards.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator. At each designated time point (e.g., 2, 4, 8, 12, 24 hours), remove one tube for processing.
-
To the collected aliquot, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipids. A common method is to add an equal volume of ice-cold ethyl acetate, vortex vigorously, and centrifuge to separate the phases.
-
Carefully collect the upper organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
Analyze the samples by LC-MS/MS to quantify the amount of 11(R)-HETE remaining at each time point relative to the internal standard.
-
Plot the concentration of 11(R)-HETE versus time to determine its degradation rate and half-life under your experimental conditions.
-
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 11. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. CYTOCHROME P450 1B1 GENE DISRUPTION MINIMIZES DOCA-SALT-INDUCED HYPERTENSION AND ASSOCIATED CARDIAC DYSFUNCTION AND RENAL DAMAGE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 11(R)-HETE in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) in biological samples. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 11(R)-HETE and why is its stability a concern?
A1: 11(R)-HETE is a bioactive lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) enzymes, COX-1 and COX-2[1]. As a polyunsaturated fatty acid, its multiple double bonds make it highly susceptible to non-enzymatic oxidation (lipid peroxidation)[1]. Additionally, it can be enzymatically degraded by cellular enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 11-oxo-ETE[1]. This inherent instability can lead to artificially low measurements if samples are not handled and stored correctly.
Q2: What are the primary causes of 11(R)-HETE degradation in samples?
A2: There are two main causes:
-
Enzymatic Degradation: After sample collection, endogenous enzymes can remain active and metabolize 11(R)-HETE. The primary enzyme responsible is 15-PGDH[1]. Furthermore, continued activity of COX enzymes after sample collection can lead to the ex vivo formation of HETEs, artifactually increasing their concentration[2].
-
Non-Enzymatic Oxidation: Exposure to oxygen (auto-oxidation), light, heat, and metal ions can trigger free-radical chain reactions that degrade the molecule[1]. This lipid peroxidation is a major source of sample degradation.
Q3: What is the single most important step I can take to protect my samples?
A3: The immediate addition of a combined antioxidant and enzyme inhibitor solution to your sample upon collection is crucial. This should be followed by snap-freezing and consistent storage at -80°C. Storage at -20°C is insufficient, as significant degradation of HETEs can occur at this temperature.
Q4: Can I store my samples at -20°C?
A4: It is strongly discouraged. Studies have shown that eicosanoids, including HETEs, are unstable at -20°C, with one study noting that 11-HETE exceeded acceptable concentration limits after just one month of storage at this temperature. Long-term stability requires ultra-low temperatures of -80°C[3][4].
Q5: Should I use serum or plasma for my analysis?
A5: Plasma is generally recommended over serum. The clotting process that occurs during serum preparation involves platelet activation, which can artificially increase the levels of eicosanoids, including HETEs[2]. If using plasma, ensure collection in tubes containing an anticoagulant like EDTA and immediately add preservatives.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 11(R)-HETE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Detected | 1. Sample Degradation: Improper collection, handling, or storage. 2. Inefficient Extraction: Poor recovery from the solid-phase extraction (SPE) column. 3. MS Sensitivity Issues: Ion source is dirty, or instrument parameters are not optimized. | 1. Review and strictly adhere to the sample collection and storage protocols. Ensure samples were always kept on ice and stored at -80°C with preservatives. 2. Check the pH of your sample before loading onto the C18 column; it should be ~3.5. Ensure proper conditioning of the SPE column. Use an internal standard to calculate extraction efficiency. 3. Clean the ion source. Infuse an 11(R)-HETE standard to optimize source parameters (voltages, temperatures, gas flows) for maximum signal[5]. |
| High Variability Between Replicates | 1. Inconsistent Sample Processing: Variations in incubation times, temperatures, or volumes. 2. Auto-oxidation: Samples were exposed to air or light for varying amounts of time. 3. LC Carryover: Analyte from a previous high-concentration sample is present in the current injection. | 1. Standardize all steps of the protocol. Use precise pipetting techniques. 2. Work quickly, keep samples on ice, and protect from direct light. Overlay samples with argon or nitrogen gas before capping and freezing[6]. 3. Inject a blank solvent run after a high-concentration sample to check for carryover. Optimize the needle wash method on the autosampler[7]. |
| Poor Chromatographic Peak Shape (Fronting, Tailing, or Broad Peaks) | 1. Column Overload: Injecting too much analyte. 2. Sample Matrix Effects: Co-eluting compounds from the sample are interfering with chromatography. 3. Mobile Phase Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase. | 1. Dilute the sample or reduce the injection volume. 2. Improve sample cleanup. Ensure the SPE wash steps are sufficient to remove interferences. 3. Evaporate the extracted sample to dryness and reconstitute in a solution that matches the initial mobile phase composition[7][8]. |
| Unexpected Additional Peaks in Chromatogram | 1. Isomeric Contamination: HETE isomers are structurally similar and may co-elute if chromatography is not optimal. 2. Degradation Products: The additional peaks could be oxidized byproducts of 11(R)-HETE. 3. System Contamination: Buildup of contaminants in the LC system or column. | 1. Optimize the LC gradient to improve the resolution of HETE isomers. 2. Review sample handling procedures to minimize degradation. 3. Flush the entire LC-MS system with appropriate cleaning solvents. Run system suitability tests to identify sources of contamination[5][7]. |
Quantitative Data Summary
Table 1: Preservative Stock Solution Recipes
| Preservative | Stock Concentration | Recipe | Storage |
| Indomethacin | 10 mM in Ethanol (B145695) | Dissolve 3.58 mg of Indomethacin (MW: 357.79) in 1 mL of ethanol. Gentle warming may be required. | Store at -20°C. |
| BHT | 100 mM (1000x) in Ethanol | Dissolve 220.35 mg of Butylated Hydroxytoluene (MW: 220.35) in 10 mL of ethanol[6]. | Store in 500 µL aliquots in low-retention tubes at -20°C[6]. |
Table 2: Sample Storage Stability
| Analyte Class / Compound | Sample Type | Storage Temperature | Preservative | Duration | Stability Outcome | Reference(s) |
| 11-HETE | Spiked Plasma | -20°C | Not specified | 1 Month | Unstable . Concentration exceeded acceptable change limits. | |
| 11-HETE | Spiked Plasma | -80°C | Not specified | 6 Months | Stable . Tended to decrease slightly but remained within acceptable limits. | |
| General Fatty Acids | Plasma | -80°C | BHT Added | 52 Weeks | Stable . Levels remained within 15% of fresh plasma. | [4] |
| General Fatty Acids | Plasma | -80°C | No BHT | 52 Weeks | Stable . | [4] |
| General Fatty Acids | Serum | -80°C | BHT Added | 52 Weeks | Stable . | [4] |
| General Fatty Acids | Serum | -80°C | No BHT | 26 Weeks | Unstable . Significant decline in levels of 8 fatty acids. | [4] |
Experimental Protocols & Workflows
Diagram: 11(R)-HETE Metabolic Pathway
Caption: Biosynthesis and degradation pathways of 11(R)-HETE.
Protocol 1: Blood Sample Collection and Processing
This protocol is designed to minimize both enzymatic and non-enzymatic degradation of 11(R)-HETE in plasma.
-
Prepare Preservative Tubes:
-
For each 1 mL of blood to be collected, pre-aliquot a combined preservative solution into an EDTA collection tube.
-
Preservative Solution (per 1 mL blood):
-
-
Blood Collection:
-
Collect blood directly into the prepared EDTA tube containing the preservatives.
-
Gently invert the tube 8-10 times to mix thoroughly.
-
Immediately place the tube on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
-
Storage:
-
Aliquot plasma into cryovials suitable for long-term storage.
-
Overlay the sample with a gentle stream of argon or nitrogen gas to displace oxygen[6].
-
Cap tightly, flash-freeze in liquid nitrogen or on dry ice, and immediately transfer to a -80°C freezer for storage.
-
Protocol 2: Tissue Sample Collection and Processing
-
Tissue Excision:
-
Excise the tissue of interest as quickly as possible to minimize ischemia-induced eicosanoid production.
-
Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until ready for homogenization.
-
-
Prepare Homogenization Buffer:
-
Homogenization:
-
Weigh the frozen tissue.
-
Add the frozen tissue directly to a pre-chilled tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL buffer per 100 mg tissue)[10].
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent heating.
-
-
Clarification and Storage:
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
Aliquot the supernatant into cryovials, overlay with argon or nitrogen, and store at -80°C.
-
Diagram: Sample Collection and Preparation Workflow
Caption: General workflow for blood and tissue sample preparation.
Protocol 3: Solid-Phase Extraction (SPE) of 11(R)-HETE
This protocol uses a C18 reverse-phase cartridge to extract and concentrate eicosanoids from the sample matrix[9].
-
Sample Preparation:
-
Thaw frozen plasma or tissue homogenate supernatant on ice.
-
Add an appropriate deuterated internal standard (e.g., 11-HETE-d8) to each sample to correct for extraction loss.
-
Acidify the sample to a pH of ~3.5 by adding 2M HCl (approx. 50 µL per 1 mL of plasma)[9].
-
Vortex and let sit at 4°C for 15 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to pellet any precipitated protein[9][10].
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially washing with:
-
5 mL of ethanol
-
5 mL of deionized water
-
-
-
Sample Loading:
-
Load the acidified supernatant from Step 1 onto the conditioned C18 cartridge. Use a gentle positive pressure or light vacuum to achieve a slow, consistent flow rate (e.g., ~0.5 mL/minute)[9].
-
-
Washing (Removing Impurities):
-
Wash the cartridge sequentially to remove polar impurities:
-
5 mL of deionized water
-
5 mL of 15% ethanol in water
-
5 mL of hexane
-
-
-
Elution:
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate (B1210297) to complete dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator[9][10].
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the LC-MS initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex thoroughly.
-
The sample is now ready for LC-MS/MS analysis.
-
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum - Biospecimen Research Database [brd.nci.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uab.edu [uab.edu]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. arborassays.com [arborassays.com]
- 10. Eicosanoid Isolation from Mouse Intestinal Tissue for ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11(R)-HETE Quantification
Welcome to the technical support center for 11(R)-HETE quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental workflow.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have about 11(R)-HETE quantification, from sample handling to data analysis.
Sample Preparation
Q1: My 11(R)-HETE recovery is low after solid-phase extraction (SPE). What are the possible causes and solutions?
A1: Low recovery of 11(R)-HETE during SPE can be attributed to several factors. Here's a troubleshooting guide:
-
Improper Cartridge Conditioning and Equilibration: Ensure the SPE cartridge is adequately conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. This ensures proper interaction between the analyte and the stationary phase.[1]
-
Suboptimal pH of the Sample: The pH of your sample can significantly impact the retention of 11(R)-HETE on the SPE sorbent. Acidifying the sample (e.g., with formic or acetic acid) can improve recovery on reverse-phase cartridges.
-
Inappropriate Elution Solvent: The elution solvent may not be strong enough to desorb 11(R)-HETE from the SPE cartridge. Consider using a stronger organic solvent or a mixture of solvents for elution. For instance, a mixture of methanol (B129727) and ethyl acetate (B1210297) can be effective.
-
Analyte Breakthrough: The sample volume or the concentration of 11(R)-HETE might be too high for the capacity of the SPE cartridge, leading to the analyte passing through without being retained. Try using a smaller sample volume or a cartridge with a higher capacity.
-
Incomplete Elution: Ensure you are using a sufficient volume of elution solvent to completely elute the analyte from the cartridge.
Q2: I am observing significant sample-to-sample variation in my 11(R)-HETE measurements. What could be the reason?
A2: Sample-to-sample variation can be introduced at various stages of the workflow. Key areas to investigate include:
-
Inconsistent Sample Collection and Handling: The stability of 11(R)-HETE can be affected by storage conditions and freeze-thaw cycles.[2] It is crucial to maintain a consistent protocol for all samples, including the use of antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[2]
-
Variable Extraction Efficiency: Inconsistencies in the extraction procedure, such as variations in solvent volumes or incubation times, can lead to differing recovery rates. The use of a deuterated internal standard, such as 11(R)-HETE-d8, is highly recommended to correct for variations in extraction efficiency.[1][3]
-
Matrix Effects: The biological matrix (e.g., plasma, serum, tissue homogenate) can interfere with the ionization of 11(R)-HETE in the mass spectrometer, leading to signal suppression or enhancement.[4] Matrix effects can vary between samples. Proper sample cleanup and the use of a stable isotope-labeled internal standard are crucial for mitigating these effects.[3]
Chromatography
Q3: I am unable to chromatographically resolve 11(R)-HETE from its isobaric isomers (e.g., 5-HETE, 8-HETE, 12-HETE, 15-HETE). What can I do?
A3: Co-elution of isobaric HETEs is a common challenge in LC-MS/MS analysis.[4][5] Here are some strategies to improve separation:
-
Optimize the Chromatographic Column: Utilize a column with high resolving power, such as a sub-2 µm particle size column (UPLC/UHPLC). A C18 stationary phase is commonly used, but other phases can be explored.[1]
-
Adjust the Mobile Phase Gradient: Fine-tuning the gradient elution profile can significantly improve the separation of isomers. Experiment with different gradient slopes and solvent compositions.
-
Chiral Chromatography: To separate the R and S enantiomers of 11-HETE, a chiral column is necessary. This is critical for studies where the specific biological activity of 11(R)-HETE is being investigated.[6][7]
Mass Spectrometry
Q4: My 11(R)-HETE signal intensity is low in the mass spectrometer. How can I improve it?
A4: Low signal intensity can be due to several factors related to the mass spectrometer settings and sample properties.
-
Optimize Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, gas temperature, and nebulizer pressure.[8] These should be optimized for 11(R)-HETE. Negative ion mode is typically used for HETE analysis.[8]
-
Select Appropriate MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for 11(R)-HETE. The transition from the precursor ion (m/z 319.2) to a specific product ion should be optimized.[1][5]
-
Address Matrix Effects: As mentioned earlier, matrix components can suppress the ionization of 11(R)-HETE.[4] Improve sample cleanup or use a matrix-matched calibration curve to compensate.
-
Consider Derivatization for GC-MS: While LC-MS/MS is more common, gas chromatography-mass spectrometry (GC-MS) can offer high sensitivity. However, it requires derivatization of 11(R)-HETE to make it volatile.[5][9]
Q5: I am observing interfering peaks in my chromatogram that have the same mass as 11(R)-HETE. How can I confirm the identity of my peak?
A5: Peak identification should be confirmed using multiple criteria:
-
Retention Time Matching: The retention time of the peak in your sample should match that of an authentic 11(R)-HETE standard analyzed under the same chromatographic conditions.
-
MS/MS Fragmentation Pattern: The fragmentation pattern (product ions) of the peak in your sample should match that of the 11(R)-HETE standard. The use of at least two specific MRM transitions can increase confidence in identification.
-
Spiking Experiment: Spike a blank matrix or a sample with a known amount of 11(R)-HETE standard. The peak of interest should increase in intensity, confirming its identity.
Quantitative Data Summary
The following tables summarize typical parameters for 11(R)-HETE quantification using LC-MS/MS.
Table 1: Typical LC-MS/MS Parameters for 11(R)-HETE Analysis
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) | [1] |
| Mobile Phase A | Water with 0.02% acetic acid | [1] |
| Mobile Phase B | Acetonitrile/Isopropanol (50/50, v/v) | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI) | [1] |
| Precursor Ion (m/z) | 319.2 | [1][5] |
| Product Ion (m/z) | 167.2 | [5] |
| Internal Standard | 11(R)-HETE-d8 or similar deuterated analog | [1] |
Table 2: Example Limits of Quantification (LOQ) for HETEs
| Analyte | LOQ in Plasma (pg/mL) | Reference |
| 11-HETE | 20 | [4] |
| 5-HETE | 50 | [4] |
| 12-HETE | 100 | [4] |
| 15-HETE | 20 | [4] |
| 20-HETE | 20 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11(R)-HETE from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of deuterated internal standard (e.g., 11(R)-HETE-d8). Acidify the sample by adding 10 µL of formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Strata-X) by passing 3 mL of methanol followed by 3 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[1]
-
Elution: Elute the 11(R)-HETE and other lipids with 1 mL of methanol.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Signaling Pathway
Caption: Simplified Arachidonic Acid Cascade and 11(R)-HETE Formation
Experimental Workflow
Caption: General Experimental Workflow for 11(R)-HETE Quantification
Troubleshooting Logic
Caption: Troubleshooting Flowchart for Low 11(R)-HETE Recovery
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and simultaneous elution and derivatization of 11-nor-9-carboxy-delta 9-tetrahydrocannabinol using Toxi-Lab SPEC prior to GC/MS analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving 11(R)-HETE Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is 11(R)-HETE and why is its solubility a concern?
11(R)-HETE is an eicosanoid, a signaling molecule derived from arachidonic acid, that plays a role in various physiological and pathological processes.[1][2] As a long-chain fatty acid, 11(R)-HETE is inherently hydrophobic, leading to low solubility in aqueous buffers commonly used in biological assays. This poor solubility can result in the precipitation of the compound, leading to inaccurate and irreproducible experimental results.
Q2: What are the recommended solvents for preparing a stock solution of 11(R)-HETE?
11(R)-HETE is typically supplied as a solution in an organic solvent like ethanol.[1] For preparing a primary stock solution, organic solvents in which 11(R)-HETE is readily soluble are recommended. These include:
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
It is crucial to minimize the final concentration of the organic solvent in the aqueous assay buffer to avoid solvent-induced artifacts or cellular toxicity.[3] A general guideline is to keep the final solvent concentration below 0.5%.
Q3: How can I improve the solubility of 11(R)-HETE in my aqueous assay buffer?
Several methods can be employed to enhance the solubility of 11(R)-HETE in aqueous solutions:
-
Use of a Carrier Protein: Bovine Serum Albumin (BSA) is a common carrier protein that can bind to fatty acids and increase their solubility in aqueous media.[4] It is recommended to use fatty acid-free BSA to ensure consistent binding.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules like 11(R)-HETE, thereby increasing their aqueous solubility.[1][2] Methyl-β-cyclodextrin (MβCD) is a commonly used derivative for this purpose.[1]
-
Inclusion of a Surfactant/Detergent: Low concentrations of non-ionic detergents can aid in solubilizing hydrophobic compounds. However, care must be taken as detergents can form micelles at higher concentrations, which may interfere with certain assays.
Q4: What is the recommended storage procedure for 11(R)-HETE solutions?
Stock solutions of 11(R)-HETE in organic solvents should be stored at -20°C or -80°C to maintain stability. When preparing aqueous working solutions, it is best to do so fresh for each experiment to avoid degradation and precipitation over time.
Troubleshooting Guide
This guide addresses common issues encountered when working with 11(R)-HETE in assays.
Problem 1: I observe a precipitate or cloudiness in my assay well after adding 11(R)-HETE.
-
Possible Cause: The concentration of 11(R)-HETE exceeds its solubility limit in the aqueous buffer.
-
Visual Confirmation: Precipitation can appear as a fine, cloudy suspension, visible particulate matter, or a film on the surface of the well.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of 11(R)-HETE in your assay.
-
Optimize Solubilization Method:
-
BSA: If not already in use, prepare a fresh working solution of 11(R)-HETE complexed with fatty acid-free BSA. A common starting point is a 5:1 molar ratio of 11(R)-HETE to BSA.[2]
-
Cyclodextrin: Consider using methyl-β-cyclodextrin (MβCD) to encapsulate 11(R)-HETE.
-
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is minimal (ideally <0.5%) in the final assay volume.
-
Temperature: Ensure all solutions are at the appropriate temperature as solubility can be temperature-dependent.
-
Problem 2: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent solubilization or precipitation of 11(R)-HETE between experiments.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare a fresh working solution of 11(R)-HETE using a standardized and documented protocol for each experiment.
-
Ensure Complete Solubilization: Before adding to your assay, visually inspect your working solution to ensure it is clear and free of any precipitate. Gentle warming or vortexing of the stock solution before dilution may be necessary.
-
Control for Carrier Effects: If using BSA or cyclodextrin, include a vehicle control in your experiments that contains the same concentration of the carrier molecule without 11(R)-HETE.
-
Problem 3: I am not observing the expected biological effect of 11(R)-HETE in my cell-based assay.
-
Possible Cause: Poor delivery of 11(R)-HETE to the cells due to low solubility or aggregation in the culture medium.
-
Troubleshooting Steps:
-
Optimize Delivery Vehicle:
-
BSA Complex: Prepare the 11(R)-HETE complexed with fatty acid-free BSA. This mimics the physiological transport of fatty acids and can improve cellular uptake.[4]
-
Cyclodextrin Complex: Use MβCD to enhance the delivery of 11(R)-HETE to the cells.
-
-
Incubation Time: Consider optimizing the incubation time to allow for sufficient uptake of 11(R)-HETE by the cells.
-
Cell Health: Ensure that the concentration of the organic solvent and the solubilizing agent are not adversely affecting cell viability.
-
Data Presentation
Table 1: Solubility of 11(R)-HETE in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Miscible | [1] |
| DMSO | Miscible | [1] |
| DMF | Miscible | [1] |
| PBS (pH 7.2) | 0.8 mg/mL | [1] |
| 0.1 M Na2CO3 | 2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of 11(R)-HETE Stock Solution with BSA
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in your desired aqueous buffer (e.g., PBS) to a concentration of 10 mg/mL.
-
Prepare 11(R)-HETE Stock: Allow the 11(R)-HETE solution in organic solvent (e.g., ethanol) to warm to room temperature.
-
Complexation: While gently vortexing the BSA solution, slowly add the 11(R)-HETE stock solution to achieve the desired molar ratio (e.g., 5:1 HETE:BSA).
-
Incubation: Incubate the mixture for at least 30 minutes at 37°C to allow for complex formation.
-
Sterilization: If for use in cell culture, sterilize the complexed solution by passing it through a 0.22 µm filter.
-
Storage: Use the solution fresh or store in small aliquots at -20°C for short-term use.
Protocol 2: Preparation of 11(R)-HETE Stock Solution with Methyl-β-Cyclodextrin (MβCD)
-
Prepare MβCD Solution: Dissolve MβCD in your desired aqueous buffer to the desired concentration (e.g., 10 mM).
-
Prepare 11(R)-HETE Stock: Evaporate the organic solvent from the 11(R)-HETE stock under a stream of nitrogen gas to obtain a dry film.
-
Complexation: Add the MβCD solution to the dried 11(R)-HETE and vortex or sonicate until the solution is clear. Gentle heating may aid in dissolution.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Use the solution fresh or store in small aliquots at -20°C.
Visualizations
Caption: Troubleshooting workflow for 11(R)-HETE solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 11(R)-HETE LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal in 11(R)-HETE LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor signal or low intensity for 11(R)-HETE in LC-MS/MS analysis?
A1: Poor signal intensity for 11(R)-HETE can arise from several factors, which can be broadly categorized into sample-related issues, chromatographic problems, and mass spectrometer settings.[1][2] Common culprits include:
-
Low Analyte Concentration: The concentration of 11(R)-HETE in the sample may be below the limit of detection (LOD) or limit of quantitation (LOQ) of the instrument.[1][3]
-
Ion Suppression: The sample matrix can contain components that co-elute with 11(R)-HETE and interfere with its ionization, leading to a decreased signal.[4][5][6][7]
-
Suboptimal Ionization Efficiency: Incorrect settings in the electrospray ionization (ESI) source can lead to inefficient generation of 11(R)-HETE ions.[1][4]
-
Analyte Degradation: Eicosanoids like 11(R)-HETE can be unstable and may degrade during sample collection, preparation, or storage.[8][9]
-
Poor Chromatographic Peak Shape: Issues with the LC separation, such as peak broadening or tailing, can reduce the signal-to-noise ratio.[4]
-
Incorrect Mass Spectrometer Parameters: Suboptimal selection of precursor/product ions (MRM transitions) and collision energies will result in a weak signal.[4][10]
Q2: Which ionization mode is recommended for 11(R)-HETE analysis?
A2: For eicosanoids like 11(R)-HETE, the negative ionization mode (ESI-) is generally recommended as it typically provides higher sensitivity.[8] This is because the carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion.[11] While positive ionization mode is possible, it may require derivatization to improve sensitivity.[11]
Q3: What are the expected precursor and product ions for 11(R)-HETE?
A3: In negative ion mode, the precursor ion for 11(R)-HETE is the deprotonated molecule, [M-H]⁻, which has a mass-to-charge ratio (m/z) of 319.[12][13] Common product ions resulting from collision-induced dissociation (CID) include m/z 167.[12][13] The transition 319 → 167 is a characteristic fragmentation for 11-HETE.[13]
Q4: How can matrix effects be minimized in 11(R)-HETE analysis?
A4: Mitigating matrix effects is crucial for accurate quantification.[5][7][14] Strategies include:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[15][16][17]
-
Chromatographic Separation: Optimize the LC method to separate 11(R)-HETE from co-eluting matrix components.[6]
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS), such as 11(R)-HETE-d8, to compensate for variations in ionization efficiency caused by matrix effects.[5]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]
Troubleshooting Guides
Guide 1: No or Very Low 11(R)-HETE Signal
This guide provides a step-by-step approach to troubleshooting a complete or near-complete loss of the 11(R)-HETE signal.
Caption: A flowchart for diagnosing the cause of no or low 11(R)-HETE signal.
Guide 2: Poor Peak Shape and Inconsistent Retention Time
This guide addresses issues related to the quality of the chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. zefsci.com [zefsci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 11. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background noise in 11(R)-HETE analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in the analysis of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in 11(R)-HETE analysis?
The primary sources of background noise can be broadly categorized into three areas:
-
Matrix Effects: Biological samples like plasma, serum, and tissue are complex matrices.[1] Endogenous components, especially phospholipids (B1166683) in blood and plasma, can co-elute with 11(R)-HETE and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[2][3]
-
Exogenous Formation and Contamination: HETEs and other eicosanoids can be formed artificially during sample collection and processing due to enzymatic activity or oxidation.[4][5] For instance, platelet activation during blood collection can produce high levels of thromboxanes and HETEs.[4] Contaminants from solvents, collection tubes, or lab equipment can also introduce interfering signals.[6]
-
Instrumental and Methodological Factors: Background noise can originate from the LC-MS/MS system itself, including solvent clusters, electronic noise, and chemical noise.[6] Additionally, co-elution of isobaric compounds (molecules with the same mass) or other HETE isomers that produce similar fragments can interfere with accurate quantification if chromatographic separation is inadequate.[7][8]
Q2: How can I prevent the artificial formation of HETEs during sample collection?
To minimize the ex vivo formation of eicosanoids, specific inhibitors should be added during sample collection.[4][5] Keeping samples on ice whenever possible is also recommended to reduce enzymatic activity.[4] For blood samples, the choice of anticoagulant can also influence results.
Q3: What is the most effective sample preparation technique to reduce matrix effects?
Solid Phase Extraction (SPE) is a widely used and highly effective method for cleaning up biological samples and removing interfering substances prior to LC-MS/MS analysis.[5][9][10] For highly proteinaceous samples such as plasma or tissue homogenates, protein precipitation is often performed before the SPE step.[4] The goal is to remove substances that interfere with the accurate quantification of the analyte.[4]
Q4: My signal-to-noise ratio is consistently low. What are the first things I should check?
A low signal-to-noise (S/N) ratio can be addressed by a multi-step approach:
-
Optimize Sample Preparation: Ensure your extraction protocol (e.g., SPE) is effectively removing matrix interferences.[10]
-
Optimize Ion Source Parameters: Systematically tune the electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source parameters, such as gas flow rates, temperatures, and capillary voltage, as these can significantly impact ionization efficiency.[7][11]
-
Improve Chromatographic Separation: Enhance the separation of your analyte from background components by optimizing the LC gradient, flow rate, and column choice.[7]
-
Consider Chemical Derivatization: For a significant boost in sensitivity, consider derivatizing the carboxylic acid group of 11(R)-HETE. This can improve ionization efficiency and shift the analysis to positive ion mode, which may have a lower chemical background.[12][13]
Q5: I am having difficulty separating 11(R)-HETE from its stereoisomer, 11(S)-HETE. What is the solution?
Standard reverse-phase chromatography often cannot separate enantiomers like 11(R)-HETE and 11(S)-HETE. To resolve these, a specialized chiral chromatography column and method are required.[8][14][15] This is critical as each enantiomer can have distinct biological activities.[12][16]
Troubleshooting Guide for High Background Noise
High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. Use the following table to diagnose and resolve common issues.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Baseline Across Entire Chromatogram | 1. Contaminated LC solvents or additives. 2. Contamination in the LC-MS system (tubing, injector, ion source). 3. Insufficiently optimized ion source parameters. | 1. Use high-purity, LC-MS grade solvents and fresh additives. 2. Flush the entire system thoroughly. If necessary, clean the ion source. 3. Optimize source parameters (e.g., cone gas flow) to reduce solvent cluster formation. |
| Low Analyte Response (Ion Suppression) | 1. Significant matrix effects from co-eluting endogenous compounds (e.g., phospholipids).[3] 2. Suboptimal ionization parameters for 11(R)-HETE. | 1. Improve sample cleanup using SPE; consider methods specifically for phospholipid removal.[3] 2. Re-optimize ion source temperature, gas flows, and voltages.[11] 3. Consider chemical derivatization to enhance signal and move away from regions of suppression.[12] |
| Presence of Many Interfering Peaks | 1. Inadequate sample cleanup. 2. Poor chromatographic resolution of 11(R)-HETE from isomers or other matrix components.[7] | 1. Refine the SPE protocol (e.g., test different sorbents or wash/elution steps). 2. Optimize the LC gradient to better separate the peak of interest. Use a high-resolution column.[9][17] |
| Inconsistent Results / Poor Reproducibility | 1. Variable sample degradation or exogenous formation. 2. Inconsistent sample preparation (manual extraction variability). 3. Matrix effects varying between different samples.[1] | 1. Strictly standardize sample collection and handling procedures; always add inhibitors.[4] 2. Use an automated sample preparation system if available. Ensure precise pipetting. 3. Use a deuterated internal standard for every sample to normalize for variations in recovery and matrix effects.[9] |
Experimental Protocols & Methodologies
Protocol 1: Generic Solid Phase Extraction (SPE) for Plasma
This protocol provides a general workflow for extracting HETEs from a plasma matrix. Note: This is a template and should be optimized for your specific application and SPE cartridge.
-
Sample Pre-treatment:
-
Thaw 500 µL of plasma on ice.
-
Add a deuterated internal standard (e.g., 15(S)-HETE-d8).[9]
-
Acidify the sample by adding 50 µL of 2M formic acid.
-
Vortex briefly and centrifuge (e.g., 10,000 x g for 10 min at 4°C) to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol (B129727) followed by 2 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Wash with 2 mL of 15% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the 11(R)-HETE and other lipids with 2 mL of methanol or ethyl acetate (B1210297) into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile).
-
Data Presentation: LC-MS/MS Parameter Optimization
Effective analysis requires careful optimization of both liquid chromatography and mass spectrometry parameters. The following tables provide typical starting points and key parameters for optimization.
Table 1: Example LC Gradient for HETE Analysis Based on published methods. Actual parameters will vary based on column and system.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% Acetic Acid) | % Mobile Phase B (Acetonitrile/Methanol + 0.1% Acetic Acid) |
| 0.0 | 0.3 | 79 | 21 |
| 1.0 | 0.3 | 79 | 21 |
| 10.0 | 0.3 | 49 | 51 |
| 19.0 | 0.3 | 34 | 66 |
| 25.0 | 0.3 | 2 | 98 |
| 27.5 | 0.3 | 2 | 98 |
| 28.0 | 0.3 | 79 | 21 |
| 31.5 | 0.3 | 79 | 21 |
| (Adapted from a representative SPM analysis method[7]) |
Table 2: Key Mass Spectrometry Parameters for Optimization Parameters should be optimized by infusing a standard solution of 11(R)-HETE.
| Parameter | Typical Range / Setting | Purpose |
| Ionization Mode | Negative ESI | HETEs contain a carboxylic acid group that readily forms [M-H]⁻ ions. |
| Capillary Voltage | 3000 - 4500 V | Optimizes the formation and sampling of ions.[11] |
| Drying Gas Temp. | 270 - 350 °C | Aids in desolvation of droplets.[11] |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent from the ESI plume.[11] |
| Nebulizer Pressure | 30 - 60 psi | Controls the formation of the aerosolized spray.[7][11] |
| MRM Transition | Precursor: m/z 319.2 Product: e.g., m/z 179.1 | Provides specificity and sensitivity for quantification.[15] Product ions must be optimized. |
| Collision Energy | 10 - 25 V | Optimizes the fragmentation of the precursor ion to the product ion.[7] |
Visualizations
Experimental & Analytical Workflows
Caption: General workflow for minimizing noise in 11(R)-HETE analysis.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting sources of high background noise.
Simplified Arachidonic Acid (AA) Metabolic Pathway
Caption: Simplified pathways showing the origin of HETEs from Arachidonic Acid.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
11(R)-HETE assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) assays.
Frequently Asked Questions (FAQs)
Q1: What is 11(R)-HETE and why is it measured?
11(R)-HETE is a hydroxyeicosatetraenoic acid, an oxygenated metabolite of arachidonic acid. It is produced via enzymatic pathways, primarily through the cyclooxygenase (COX-1 and COX-2) enzymes, as well as by certain cytochrome P450 enzymes.[1][2] It is investigated for its roles in various physiological and pathological processes, including inflammation and cardiovascular function.[2]
Q2: What are the common methods for measuring 11(R)-HETE?
The two most common methods for quantifying 11(R)-HETE are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method based on antibody-antigen recognition, while LC-MS/MS offers high specificity and sensitivity by separating the analyte chromatographically and detecting it based on its mass-to-charge ratio.[3][4]
Q3: What are acceptable levels of variability in an 11(R)-HETE assay?
For immunoassays, intra-assay coefficients of variation (CVs) should ideally be less than 10%, and inter-assay CVs should be less than 15%.[5] For LC-MS/MS assays, even lower CVs are often achievable. High variability can indicate issues with sample preparation, pipetting, or instrument performance.
Q4: How should I prepare and store my samples for 11(R)-HETE analysis?
Proper sample handling is critical to prevent the artificial generation or degradation of 11(R)-HETE. Samples such as plasma, serum, and cell culture media should be collected and processed promptly. It is recommended to add antioxidants like butylated hydroxytoluene (BHT) during collection.[3] Samples should be stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Intra-Assay Variability | Inconsistent pipetting technique. | Ensure proper and consistent pipetting. Use calibrated pipettes. |
| Improper mixing of reagents or samples. | Thoroughly mix all reagents and samples before adding to the plate. | |
| Plate washing issues. | Ensure consistent and thorough washing of all wells. Check for clogged washer ports if using an automated washer.[6] | |
| High Inter-Assay Variability | Inconsistent incubation times or temperatures. | Standardize incubation times and temperatures across all assays.[7] |
| Reagent lot-to-lot variation. | Qualify new reagent lots before use in critical studies. | |
| Standard curve degradation. | Prepare fresh standard curves for each assay. Avoid repeated freeze-thaw cycles of the standard. | |
| No or Weak Signal | Incorrect reagent addition sequence. | Double-check the kit protocol for the correct order of reagent addition.[8] |
| Inactive enzyme or substrate. | Ensure reagents are within their expiration date and have been stored correctly. Prepare fresh substrate solution for each use.[9] | |
| Insufficient antibody concentration. | Verify the antibody concentrations used are as recommended in the protocol. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer.[8] |
| Non-specific binding of antibodies. | Ensure the blocking step is performed correctly with the appropriate blocking buffer. | |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile technique to avoid contamination.[7] |
LC-MS/MS Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase, including pH and organic solvent ratio. A more polar solvent like methanol (B129727) may improve peak shape for HETEs.[4] |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| High Variability in Signal Intensity | Inconsistent sample extraction and recovery. | Standardize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Use of a deuterated internal standard is highly recommended to correct for variability.[10] |
| Matrix effects (ion suppression or enhancement). | Optimize sample cleanup procedures to remove interfering substances. A dilution of the sample might also help. | |
| Inconsistent instrument performance. | Perform regular instrument calibration and maintenance. Monitor system suitability throughout the analytical run. | |
| Low Sensitivity | Suboptimal ionization source parameters. | Optimize source parameters such as spray voltage, gas flows, and temperature. |
| Inefficient sample cleanup. | Improve sample preparation to remove interfering matrix components. | |
| Analyte degradation. | Ensure proper sample storage and handling to prevent degradation. | |
| Inaccurate Quantification | Poor linearity of the calibration curve. | Prepare fresh calibration standards and ensure they bracket the expected sample concentrations. |
| Interference from isobaric compounds. | Optimize chromatographic separation to resolve interfering peaks. Use specific precursor-product ion transitions (MRM) for quantification.[11] | |
| Incorrect internal standard concentration. | Verify the concentration of the internal standard solution. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for HETE assays. While specific data for 11(R)-HETE may vary between different commercial kits and laboratory-developed tests, these values provide a general benchmark.
Table 1: Representative Intra- and Inter-Assay Precision for HETE ELISA Kits
| Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| 12(S)-HETE | 9.6 - 13.7 | 4.5 - 11.3 | [12] |
| 15(S)-HETE | 15.4 - 19.1 | 16.7 - 18.6 | [13] |
| 20-HETE | 0.3 | 0.78 | |
| General Immunoassay | <10 | <15 | [5] |
Table 2: Representative Performance Data for HETE LC-MS/MS Methods
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.09 - 3 ng/mL | [11][14] |
| Linearity (r²) | >0.99 | [15] |
| Intra-day Precision (CV%) | <10% | [14] |
| Inter-day Precision (CV%) | <15% | [14] |
| Accuracy (% Bias) | ±15% | [14] |
Experimental Protocols
Detailed Methodology: 11(R)-HETE Competitive ELISA
This is a general protocol and should be adapted based on the specific instructions provided with your ELISA kit.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Bring all reagents to room temperature before use.
-
Standard Dilution : Perform a serial dilution of the 11(R)-HETE standard to generate a standard curve.
-
Sample Addition : Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction : Add the HRP-conjugated 11(R)-HETE to each well. During this incubation, the sample's 11(R)-HETE and the HRP-conjugated 11(R)-HETE will compete for binding to the primary antibody.
-
Washing : After incubation, wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition : Add the TMB substrate to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction : Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of 11(R)-HETE in your samples.
Detailed Methodology: 11(R)-HETE LC-MS/MS Analysis
This is a general protocol and requires optimization for your specific instrument and sample matrix.
-
Sample Preparation (Solid-Phase Extraction) :
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Acidify the sample (e.g., plasma, cell culture supernatant) and add a deuterated internal standard (e.g., 11-HETE-d8).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the 11(R)-HETE with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Separation :
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). The gradient should be optimized to separate 11(R)-HETE from other isomers and interfering compounds.[10][11]
-
-
Mass Spectrometric Detection :
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM).
-
Set the MRM transitions for 11(R)-HETE (e.g., m/z 319 -> 167) and the internal standard.[11]
-
-
Data Analysis :
-
Integrate the peak areas for 11(R)-HETE and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of 11(R)-HETE in the samples from the calibration curve.
-
Visualizations
Caption: Workflow for 11(R)-HETE Competitive ELISA.
Caption: Workflow for 11(R)-HETE LC-MS/MS Analysis.
Caption: Biosynthesis and Signaling of 11(R)-HETE.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. cusabio.com [cusabio.com]
- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. KEGG PATHWAY Database [genome.jp]
- 9. rsc.org [rsc.org]
- 10. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
how to improve recovery of 11(R)-HETE during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 11(R)-HETE during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 11(R)-HETE recovery during solid-phase extraction (SPE)?
Low recovery of 11(R)-HETE during SPE can stem from several factors. The most common issues include improper pH of the sample during loading, use of an inappropriate SPE sorbent, inadequate conditioning of the SPE cartridge, a wash solvent that is too strong, or an elution solvent that is too weak.
Q2: Which extraction method is better for 11(R)-HETE: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for 11(R)-HETE extraction. SPE is often preferred for its selectivity, higher potential for sample cleanup, and ease of automation.[1] LLE can also yield high recovery but may co-extract more interfering substances.[2] The choice often depends on the sample matrix, required sample purity, and available equipment.
Q3: How can I prevent the degradation of 11(R)-HETE during sample collection and preparation?
11(R)-HETE is an eicosanoid and can be susceptible to degradation. To minimize this, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to biological samples immediately after collection.[3] Samples should be kept on ice throughout the preparation process and stored at -80°C to prevent autoxidation and hydrolysis.
Q4: What type of SPE cartridge is most suitable for 11(R)-HETE extraction?
For the extraction of 11(R)-HETE, a reversed-phase sorbent such as C18-bonded silica (B1680970) is commonly used.[3] This type of sorbent retains hydrophobic molecules like HETEs from an aqueous sample.
Q5: Is it necessary to use HPLC-grade solvents for the extraction?
While not strictly necessary for the extraction phase itself, using high-purity solvents can reduce the introduction of contaminants that may interfere with subsequent analysis, especially if using sensitive techniques like mass spectrometry. It is highly recommended to use HPLC-grade solvents for the final elution and reconstitution steps.
Troubleshooting Guide: Low Recovery of 11(R)-HETE
This guide addresses specific issues that can lead to poor recovery of 11(R)-HETE during solid-phase extraction.
| Problem/Symptom | Potential Cause | Recommended Solution |
| Low Analyte Signal in Final Extract | Analyte did not bind to the SPE sorbent. This can happen if the sample pH is not optimal or if the sample solvent is too strong. | Acidify the sample to a pH of approximately 3.5-4.0 before loading onto the C18 cartridge.[3] This ensures that the carboxylic acid group of 11(R)-HETE is protonated, increasing its hydrophobicity and retention. Dilute the sample if it contains a high percentage of organic solvent. |
| Analyte was lost during the wash step. The wash solvent may be too strong, causing premature elution of 11(R)-HETE. | Decrease the organic solvent concentration in the wash solution. A common wash sequence is water, followed by a low percentage of ethanol (B145695) or methanol (B129727) in water (e.g., 15%), and then hexane (B92381).[3] | |
| Incomplete elution of the analyte. The elution solvent may be too weak to displace 11(R)-HETE from the sorbent. | Increase the strength and/or volume of the elution solvent. Common elution solvents for HETEs include ethyl acetate (B1210297), methanol, or acetonitrile.[3][4] Ensure the elution volume is sufficient to completely wet the sorbent bed and elute the analyte. | |
| SPE cartridge was not properly conditioned. Improper conditioning can lead to inconsistent and poor retention of the analyte. | Condition the C18 cartridge by washing with ethanol or methanol (e.g., 20 mL) followed by deionized water (e.g., 20 mL).[3] Do not let the cartridge dry out between conditioning and sample loading. | |
| Poor Reproducibility Between Samples | Variable flow rates during sample loading or elution. Inconsistent flow rates can lead to variability in analyte retention and elution. | Maintain a consistent and slow flow rate during sample application, washing, and elution (e.g., ~0.5-1 mL/minute).[3] |
| Drying of the sorbent bed. If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure that the sorbent bed remains wetted after the final conditioning step and before the sample is applied. | |
| Sample overload. Exceeding the binding capacity of the SPE cartridge will result in analyte loss in the load fraction. | If high concentrations of 11(R)-HETE or interfering lipids are expected, consider using a larger SPE cartridge or diluting the sample. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of 11(R)-HETE
This protocol is a general guideline for the extraction of 11(R)-HETE from biological fluids like plasma or serum using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges
-
Biological sample (e.g., plasma, serum) containing a cyclooxygenase inhibitor
-
2M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (or Methanol)
-
Hexane
-
Ethyl Acetate
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample on ice.
-
For plasma or serum samples, add ethanol to a final concentration of 15% to aid in protein precipitation.
-
Acidify the sample to a pH of ~3.5 by adding 2M HCl (approximately 50 µL per mL of sample).[3]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitate. Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 20 mL of ethanol (or methanol).
-
Equilibrate the cartridge with 20 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified supernatant onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate of approximately 0.5 mL/minute.
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water.
-
Wash with 10 mL of 15% ethanol in water.
-
Wash with 10 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the 11(R)-HETE from the cartridge with 10 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol/water mixture) before analysis by LC-MS/MS or HPLC.
-
Visualizations
Biosynthesis of 11(R)-HETE
Caption: Simplified pathway of 11(R)-HETE synthesis.
Experimental Workflow for 11(R)-HETE Solid-Phase Extraction
Caption: Step-by-step workflow for 11(R)-HETE extraction.
References
dealing with matrix effects in 11(R)-HETE quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE], with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 11(R)-HETE quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification of 11(R)-HETE.[2] In biological samples such as plasma, phospholipids (B1166683) are a major contributor to matrix effects in lipid analysis.[3]
Q2: What are the common sources of matrix effects in bioanalytical samples?
A2: The primary sources of matrix effects in biological samples like plasma or serum are endogenous components that are co-extracted with the analyte of interest. These include:
-
Phospholipids: Highly abundant in cell membranes, they are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.
-
Salts and Proteins: If not adequately removed during sample preparation, these can also interfere with ionization.
-
Other Lipids: The complex lipidome of a biological sample contains numerous other molecules that can co-elute with 11(R)-HETE and affect its ionization.
Q3: What is the most effective strategy to minimize matrix effects?
A3: The most effective approach to reduce matrix effects is through diligent sample preparation designed to remove interfering components before the sample is introduced into the mass spectrometer.[2] Techniques such as solid-phase extraction (SPE) are highly effective for cleaning up lipid samples. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for compensating for any remaining matrix effects and variability in extraction recovery.
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: While sample dilution can be a straightforward method to decrease the concentration of interfering matrix components, it is only a viable option if the concentration of 11(R)-HETE in the sample is high enough to remain above the limit of quantitation (LOQ) after dilution. For trace-level analysis, this approach may lead to a loss of sensitivity.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1] This involves comparing the peak area of an analyte spiked into the extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing for 11(R)-HETE | 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column. 3. Contamination of the LC system or column. | 1. Optimize the mobile phase composition and gradient. The use of 0.1% formic acid in the mobile phase can improve peak shape for acidic analytes like HETEs.[4] 2. Use a column with end-capping or a PFP (pentafluorophenyl) column. 3. Flush the LC system and column with a strong solvent wash. |
| High Variability in 11(R)-HETE Signal Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between individual samples. 3. Instability of the analyte during sample processing or storage. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. 2. Employ a stable isotope-labeled internal standard for 11(R)-HETE to normalize for variations. 3. Keep samples on ice or at 4°C during processing and store extracts at -80°C. Add antioxidants like butylated hydroxytoluene (BHT) to prevent degradation. |
| Low Recovery of 11(R)-HETE | 1. Inefficient extraction from the sample matrix. 2. Suboptimal SPE procedure (e.g., incorrect sorbent, wash, or elution solvents). 3. Analyte binding to plasticware. | 1. Ensure complete protein precipitation and sample acidification prior to extraction. 2. Methodically develop the SPE protocol, testing different sorbent types (e.g., C18, mixed-mode) and optimizing solvent conditions.[2] 3. Use low-binding microcentrifuge tubes and pipette tips. |
| Significant Ion Suppression Observed | 1. Co-elution of phospholipids or other matrix components. 2. Inadequate sample cleanup. | 1. Modify the chromatographic gradient to achieve better separation of 11(R)-HETE from the interfering peaks. 2. Implement a more rigorous sample preparation method, such as phospholipid depletion plates or a two-step extraction process (e.g., LLE followed by SPE). |
Data Presentation: Quantitative Method Performance
Table 1: LC-MS/MS Method Validation - Recovery and Matrix Effects of HETEs in Rat Brain Tissue
| Analyte | Concentration (ng/g) | Recovery (%) | Matrix Effect (%) |
| 5-HETE | 12 | 85.3 | 92.1 |
| 8-HETE | 6 | 88.7 | 95.4 |
| 9-HETE | 6 | 91.2 | 97.8 |
| 12-HETE | 6 | 90.5 | 96.3 |
| 15-HETE | 6 | 89.8 | 94.7 |
| Data adapted from a validated LC/MS method for eicosanoids in rat brain tissue.[5] |
Table 2: Example of a UPLC-MS/MS Method for HETE Analysis in Human Plasma
| Parameter | Value |
| Sample Volume | 100 µL |
| Extraction Method | Liquid-Liquid Extraction followed by Saponification and Derivatization |
| LC Column | C18 reverse-phase |
| Mobile Phase | Water and Acetonitrile with 10 mM Formic Acid |
| Ionization Mode | Positive ESI |
| Internal Standard | 12(S)-HETE-d8 |
| This table summarizes a published method for the analysis of various HETEs, including 11-HETE, in human plasma.[3] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the 11(R)-HETE standard into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using the established protocol. Spike the 11(R)-HETE standard into the final, reconstituted extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the 11(R)-HETE standard into a blank plasma sample before the extraction process at the same three concentrations.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of HETEs from plasma.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 11(R)-HETE-d8).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 10% acetic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 30% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute 11(R)-HETE and the internal standard from the cartridge with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Biosynthesis of 11(R)-HETE
Caption: Biosynthesis pathway of 11(R)-HETE from membrane phospholipids.
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects in 11(R)-HETE analysis.
Hypothesized Signaling Pathway for 11(R)-HETE
Caption: Hypothesized G-protein coupled receptor signaling pathway for 11(R)-HETE.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with 11(R)-HETE Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may be encountered during experiments involving 11(R)-HETE treatment.
Frequently Asked Questions (FAQs)
Q1: Is 11(R)-HETE directly cytotoxic to cells?
A1: Direct cytotoxicity of 11(R)-HETE has not been consistently observed. In fact, one study on human cardiomyocyte (RL-14) cells showed that treatment with 11(R)-HETE at concentrations up to 20 μM for 24 hours did not significantly alter cell viability. However, the effects of 11(R)-HETE can be cell-type specific and concentration-dependent. Issues with cell viability may arise from indirect mechanisms or experimental conditions.
Q2: What are the potential indirect mechanisms by which 11(R)-HETE could affect cell viability?
A2: There are two primary indirect mechanisms to consider:
-
Metabolism to 11-oxo-ETE: 11(R)-HETE can be metabolized by cellular dehydrogenases, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE).[1] 11-oxo-ETE has been shown to inhibit the proliferation of various cell types, including endothelial and colon cancer cells.[1][2][3] This anti-proliferative effect could be interpreted as a decrease in cell viability in certain assays.
-
Induction of Oxidative Stress: Elevated levels of HETEs, including 11-HETE, are often associated with increased oxidative stress.[4] Oxidative stress can lead to cellular damage and trigger programmed cell death, or apoptosis.
Q3: My cell viability assay (e.g., MTT, XTT) shows a decrease in signal after 11(R)-HETE treatment. What could be the cause?
A3: A decrease in signal in tetrazolium-based assays can indicate either cytotoxicity or a reduction in metabolic activity. Given that 11(R)-HETE's metabolite, 11-oxo-ETE, is anti-proliferative, the observed decrease in signal may be due to inhibition of cell proliferation rather than direct cell killing. It is also possible that at higher, untested concentrations or in specific cell lines, 11(R)-HETE or its metabolites could induce apoptosis.
Q4: How can I determine if the observed decrease in cell viability is due to apoptosis?
A4: To confirm if 11(R)-HETE treatment is inducing apoptosis, you can perform specific assays that detect hallmarks of apoptosis, such as:
-
Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL Assay: Identifies DNA fragmentation, a later-stage marker of apoptosis.
Q5: Are there any known receptors for 11(R)-HETE that could mediate cell death?
A5: While a specific receptor for 11(R)-HETE that directly triggers apoptosis has not been definitively identified, other HETEs are known to signal through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE has been shown to bind to GPR31. It is plausible that 11(R)-HETE may interact with a yet-to-be-identified GPCR to initiate signaling cascades that could, under certain cellular contexts, lead to apoptosis.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during cell viability experiments with 11(R)-HETE.
Issue 1: Inconsistent or Unexpected Decrease in Cell Viability
| Possible Cause | Troubleshooting Steps |
| Metabolism to Anti-proliferative 11-oxo-ETE | 1. Measure Cell Proliferation: Use a direct cell counting method (e.g., trypan blue exclusion) or a proliferation-specific assay (e.g., BrdU or EdU incorporation) to distinguish between cytotoxicity and anti-proliferative effects. 2. Inhibit Metabolism: If a dehydrogenase inhibitor compatible with your cell line is available, co-treat cells with the inhibitor and 11(R)-HETE to see if the effect on viability is reversed. |
| Induction of Oxidative Stress | 1. Measure Reactive Oxygen Species (ROS): Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels after 11(R)-HETE treatment. 2. Co-treatment with Antioxidants: Treat cells with an antioxidant (e.g., N-acetylcysteine) alongside 11(R)-HETE to determine if it rescues the observed decrease in viability. |
| Compound Precipitation | 1. Visual Inspection: Carefully inspect the wells under a microscope for any signs of compound precipitation, which can cause inconsistent results and direct cell stress. 2. Solubility Test: Perform a solubility test of 11(R)-HETE in your final culture medium at the highest concentration used. |
| Solvent Toxicity | 1. Vehicle Control: Always include a vehicle control group treated with the same concentration of solvent (e.g., DMSO, ethanol) used to dissolve the 11(R)-HETE. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically below 0.5%). |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure Single-Cell Suspension: Thoroughly mix the cell suspension before plating to avoid clumping. 2. Consistent Plating Technique: Use a consistent method for adding cells to each well to ensure a uniform cell density across the plate. |
| Incomplete Dissolution of 11(R)-HETE | 1. Proper Stock Preparation: Ensure 11(R)-HETE is fully dissolved in the initial solvent before further dilution. Gentle warming or vortexing may be necessary. 2. Serial Dilutions: Prepare fresh serial dilutions for each experiment and mix thoroughly at each step. |
| Edge Effects in Microplates | 1. Plate Hydration: To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells. 2. Avoid Outer Wells: If possible, do not use the outer wells for experimental samples. |
Data Presentation
The following table summarizes the known effects of 11-oxo-ETE, the primary metabolite of 11(R)-HETE, on cell proliferation.
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| 11-oxo-ETE | HUVEC | MTT | Inhibition of proliferation | 2-10 µM | [2][3] |
| 11-oxo-ETE | LoVo (colon cancer) | MTT | Inhibition of proliferation | 2-10 µM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of 11(R)-HETE for Cell Culture
Lipid-based compounds like 11(R)-HETE require careful handling to ensure proper solubilization and delivery to cells.
-
Stock Solution Preparation:
-
Dissolve 11(R)-HETE in an appropriate organic solvent such as ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in your cell culture medium.
-
To improve solubility in aqueous media, 11(R)-HETE can be complexed with fatty acid-free bovine serum albumin (BSA).
-
Prepare a BSA solution (e.g., 10%) in serum-free medium.
-
Add the required amount of 11(R)-HETE stock solution to the BSA solution and incubate at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Further dilute the 11(R)-HETE-BSA complex in your final culture medium to the desired treatment concentrations.
-
-
-
Final Treatment:
-
Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic (e.g., <0.5% for DMSO).
-
Include a vehicle control containing the same final concentration of the solvent and BSA as the treated wells.
-
Protocol 2: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of 11(R)-HETE treatment on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 11(R)-HETE or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Signaling Pathways and Workflows
Below are diagrams illustrating potential signaling pathways and experimental workflows relevant to investigating 11(R)-HETE-induced cell viability issues.
References
Technical Support Center: 11(R)-HETE Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 11(R)-HETE in functional assays. The information is tailored for scientists and drug development professionals to refine their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with 11(R)-HETE, presented in a question-and-answer format.
General Handling and Preparation
Question: How should I properly store and handle 11(R)-HETE to ensure its stability and activity?
Answer: Proper handling and storage of 11(R)-HETE are critical for reproducible experimental outcomes.
-
Storage: 11(R)-HETE is typically supplied in an organic solvent like ethanol (B145695). For long-term storage, it should be kept at -20°C, where it can be stable for up to two years.[1]
-
Solution Preparation: For biological assays, a stock solution in an organic solvent such as ethanol or DMSO is recommended.[2] When preparing working solutions, it is important to minimize the final concentration of the organic solvent in the cell culture medium (typically below 0.5%) to avoid solvent-induced artifacts.[2]
-
Aqueous Solubility: 11(R)-HETE has limited solubility in aqueous buffers like PBS (around 0.8 mg/ml).[1] To improve its solubility and delivery to cells in aqueous media, consider using a carrier protein like bovine serum albumin (BSA).
-
Degradation: Polyunsaturated fatty acids are susceptible to oxidation.[3] Therefore, it is advisable to prepare fresh working solutions for each experiment, protect them from light, and consider storage under an inert gas like argon or nitrogen.[3]
Calcium Mobilization Assays
Question: I am not observing a calcium signal after applying 11(R)-HETE to my cells. What could be the issue?
Answer: A lack of a calcium signal in response to 11(R)-HETE can stem from several factors related to the cells, the compound, or the assay itself.
-
Receptor Expression: Ensure that your cell line expresses the appropriate G-protein coupled receptor (GPCR) that responds to 11(R)-HETE. The specific receptor for 11(R)-HETE is not well-defined, so screening different cell types may be necessary. Some related lipids signal through Gq-coupled receptors, which are responsible for calcium mobilization.[4]
-
G-Protein Coupling: The GPCR must couple to the Gαq subunit to initiate the phospholipase C pathway, leading to IP3-mediated calcium release from the endoplasmic reticulum.[4][5] If your cells primarily express other G-proteins (e.g., Gαs or Gαi), you may not observe a calcium response. Co-expression with a promiscuous G-protein like Gα16 can sometimes resolve this issue.[6]
-
Compound Concentration: The concentration of 11(R)-HETE may be suboptimal. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to low micromolar.[2][7]
-
Positive Control: Always include a positive control, such as a known agonist for a receptor in your cell line that induces calcium mobilization (e.g., ATP or carbachol), to confirm that the cells are healthy and the assay is working correctly. A calcium ionophore can also be used to verify that the dye loading and detection system are functional.[6]
-
Receptor Desensitization: Prolonged exposure to low levels of agonists, potentially present in serum-containing media, can lead to receptor desensitization. Serum-starving the cells for several hours before the assay can often improve the response.[6]
Question: The baseline fluorescence in my calcium assay is high or unstable. How can I fix this?
Answer: A high or unstable baseline can mask the specific signal from 11(R)-HETE.
-
Dye Loading and Washing: Inconsistent dye loading or inadequate washing can result in high background fluorescence. Ensure that the loading time and concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) are optimized and that excess dye is thoroughly washed away before starting the measurement.[3]
-
Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to a high and unstable baseline. Ensure that your cells are healthy, not overgrown, and handled gently during the assay preparation.[3]
-
Autofluorescence: Phenol (B47542) red in the culture medium can contribute to background fluorescence. Using a phenol red-free medium during the assay can reduce the baseline.
-
Instrumentation: Ensure that the settings on your fluorescence plate reader or microscope are optimized for the specific dye you are using.
Caption: A logical workflow for troubleshooting absent or weak signals in 11(R)-HETE calcium mobilization assays.
Chemotaxis/Cell Migration Assays
Question: My cells are not migrating towards 11(R)-HETE in a Transwell assay. What are the possible reasons?
Answer: Failure to observe chemotaxis can be due to several experimental factors.
-
Chemoattractant Gradient: A stable and optimal chemoattractant gradient is essential for directed cell migration. Ensure that you have optimized the concentration of 11(R)-HETE in the lower chamber. A full dose-response curve should be generated.[8]
-
Cell Viability and Passage Number: Use cells that are in a healthy, proliferative state. High passage numbers can lead to reduced migratory capacity.[9]
-
Serum Starvation: Cells should be serum-starved for several hours (e.g., 12-24 hours) prior to the assay. This minimizes random migration and increases the sensitivity of the cells to the chemoattractant.[8][9]
-
Pore Size of the Insert: The pore size of the Transwell membrane must be appropriate for the cell type being used. The pores should be large enough for the cells to actively migrate through but small enough to prevent passive dropping.[8][10]
-
Incubation Time: The duration of the assay needs to be optimized. If the time is too short, very few cells will have migrated. If it is too long, the chemoattractant gradient may dissipate, leading to random migration.
-
Controls: Always include a negative control (no chemoattractant in the lower chamber) to measure basal, random migration, and a positive control (a known chemoattractant for your cell type) to ensure the cells are capable of migrating.[10]
Question: I am observing high background migration in my negative control wells. How can I reduce this?
Answer: High background migration can obscure the specific chemotactic effect of 11(R)-HETE.
-
Adequate Serum Starvation: Ensure that the serum starvation period is sufficient to reduce basal motility.
-
Cell Seeding Density: An excessively high cell seeding density can lead to an oversaturation of the pores and an increase in the number of cells that appear to have migrated. Optimize the number of cells seeded in the upper chamber.[8]
-
Handling of Inserts: When adding cells to the upper chamber, be careful not to introduce air bubbles between the membrane and the medium in the lower chamber, as this can affect migration.[9]
-
Presence of Unwanted Chemoattractants: Ensure that the medium and buffers used are free of any contaminating chemoattractants.
Quantitative Data Summary
The following table summarizes the concentrations of 11(R)-HETE and related compounds used in various functional assays. This can serve as a guide for designing dose-response experiments.
| Compound | Assay Type | Cell Type | Concentration/EC50 | Reference |
| 11(R)-HETE | Cellular Hypertrophy | RL-14 Cardiomyocytes | 20 µM | [2][7] |
| 11(R)-HETE | CYP1B1 Activity | Human Liver Microsomes | 40 - 100 nM | [2][7] |
| 19(S)-HETE | cAMP Accumulation | MEG-01 Cells | EC50: 520 nM | [11] |
| 19(S)-HETE | IP Receptor Activation | COS-1 Cells | EC50: 567 nM | [11][12] |
| 12(S)-HETE | Receptor Binding (GPR31) | Transfected CHO Cells | Kd: 4.8 nM | [13] |
| 12(S)-HETE | GTPγS Coupling (GPR31) | Transfected Cells | EC50: 0.28 nM | [13] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring 11(R)-HETE-induced intracellular calcium mobilization using a fluorescent plate reader.
-
Cell Preparation:
-
Plate cells (e.g., HEK293, CHO, or a cell line of interest) in a 96-well, black-walled, clear-bottom plate and culture until they reach 80-90% confluency.
-
On the day of the assay, remove the culture medium and gently wash the cells once with a suitable buffer (e.g., Krebs buffer or HBSS).[5]
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[3]
-
-
Washing:
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 15-20 seconds.
-
Inject the 11(R)-HETE solution (at various concentrations) and continue to record the fluorescence signal for at least 120 seconds to capture the peak response and subsequent decay.[6]
-
-
Data Analysis:
-
The change in fluorescence intensity over time is analyzed. Data is often presented as the ratio of fluorescence relative to the baseline (F/F₀) or as the peak fluorescence intensity.[3]
-
Plot the peak response against the log of the 11(R)-HETE concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Transwell Chemotaxis Assay
This protocol describes a general method for assessing the chemotactic potential of 11(R)-HETE using a Transwell system.
-
Cell Preparation:
-
Culture the cells of interest (e.g., neutrophils, macrophages, or cancer cells) to a healthy, sub-confluent state.
-
Harvest the cells and resuspend them in serum-free medium at an optimized concentration (e.g., 1 x 10^7 cells/ml).[14] It is recommended to serum-starve the cells for several hours prior to the assay.
-
-
Assay Setup:
-
Add serum-free medium containing different concentrations of 11(R)-HETE (the chemoattractant) to the lower wells of the Transwell plate.[15] Include negative (medium alone) and positive (a known chemoattractant) controls.
-
Carefully place the Transwell inserts (with an appropriate pore size for your cells) into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of each insert.[15]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for an optimized duration (e.g., 2-24 hours), allowing the cells to migrate through the membrane pores towards the chemoattractant.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the stained cells can be eluted and the absorbance or fluorescence can be measured on a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the concentration of 11(R)-HETE to assess the chemotactic response.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Hypothesized signaling cascade for 11(R)-HETE initiated by binding to a Gq-coupled GPCR.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]
- 8. corning.com [corning.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. focus.gbo.com [focus.gbo.com]
- 11. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
- 12. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. timothyspringer.org [timothyspringer.org]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating 11(R)-HETE Experimental Findings: A Comparative Guide
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate experimental findings related to 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). By comparing its biological activities and the experimental protocols used for its study with its enantiomer, 11(S)-HETE, this document aims to offer a comprehensive resource for robust experimental design and data interpretation.
Introduction to 11(R)-HETE
11(R)-HETE is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It is one of two enantiomers of 11-HETE, the other being 11(S)-HETE.[1] The enzymatic production of 11-HETE, primarily through cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes, results exclusively or predominantly in the 11(R)-configuration.[2][3] In contrast, non-enzymatic synthesis via free radical oxidation of arachidonic acid produces a racemic mixture of both (R) and (S) enantiomers.[2][4] Given that enantiomers can exhibit distinct biological effects, it is crucial to differentiate their activities and validate findings with specific and sensitive methodologies.
Comparative Biological Activities: 11(R)-HETE vs. 11(S)-HETE
Recent studies have highlighted the enantioselective effects of 11-HETE, particularly in the context of cardiac health. Both 11(R)-HETE and 11(S)-HETE have been shown to induce cellular hypertrophy in human cardiomyocyte cell lines (RL-14), but the S-enantiomer often exhibits a more pronounced effect.[2][5]
Data Presentation: Hypertrophic and Gene Expression Effects
The following tables summarize the quantitative data from a study comparing the effects of 20 µM of each enantiomer on RL-14 cells after 24 hours of treatment.
Table 1: Effect on Cellular Hypertrophy Markers
| Marker | Control | 11(R)-HETE | 11(S)-HETE |
| Cell Surface Area (% Increase) | 0% | 29% | 34% |
| ANP mRNA (% Increase) | 0% | Not Significant | 231% |
| β-MHC mRNA (% Increase) | 0% | Not Significant | 499% |
| β/α-MHC Ratio (% Increase) | 0% | Not Significant | 107% |
| Data sourced from a study on RL-14 cells.[2] |
Table 2: Effect on CYP Enzyme mRNA Expression (% Increase vs. Control)
| Gene | 11(R)-HETE | 11(S)-HETE |
| CYP1B1 | 116% | 142% |
| CYP1A1 | 112% | 109% |
| CYP4A11 | 70% | 90% |
| CYP4F2 | 167% | 257% |
| Data reflects significant increases compared to the control group.[2] |
Table 3: Effect on CYP Enzyme Protein Expression (% Increase vs. Control)
| Protein | 11(R)-HETE | 11(S)-HETE |
| CYP1B1 | 156% | 186% |
| CYP4A11 | 141% | 152% |
| CYP4F2 | 126% | 153% |
| Data reflects significant increases compared to the control group.[2] |
Table 4: Effect on Recombinant Human CYP1B1 Catalytic Activity
| Compound | Effect on Activity | Proposed Mechanism |
| 11(R)-HETE | No significant effect | - |
| 11(S)-HETE | Significant increase | Allosteric activation |
| Findings from studies using recombinant human CYP1B1.[2][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human fetal ventricular cardiomyocyte, RL-14 cells.[5]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.[7]
-
Treatment: For comparative studies, cells are treated with a standardized concentration (e.g., 20 µM) of 11(R)-HETE or 11(S)-HETE for a specified duration (e.g., 24 hours).[2][5] A vehicle-treated group serves as the control.
Analysis of Hypertrophic Markers
-
mRNA Expression (RT-PCR):
-
Total RNA is extracted from treated and control cells using a suitable reagent (e.g., TRIzol).[7]
-
cDNA is synthesized from the RNA templates.[7]
-
Quantitative real-time PCR (RT-PCR) is performed using specific primers for hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[2]
-
Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).[7]
-
-
Cell Surface Area (Phase-Contrast Imaging):
-
Images of the cells are captured using a phase-contrast microscope.
-
The surface area of individual cells is measured using imaging software (e.g., ImageJ).
-
A statistically significant number of cells per group should be analyzed to determine the average increase in cell size compared to the control.[2]
-
Quantification of HETE Enantiomers
-
Chiral UHPLC-ECAPCI/HRMS: This is a high-sensitivity method for separating and quantifying HETE enantiomers in biological samples.[8]
-
Sample Preparation: Lipids are extracted from the biological matrix (e.g., serum, cell culture supernatant).
-
Chromatography: Enantiomers are separated using a chiral column on an Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Detection: Detection and quantification are performed using High-Resolution Mass Spectrometry (HRMS) with an Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) source.[8]
-
Quantification: Deuterated internal standards (e.g., [2H8]15(S)-HETE) are used to improve accuracy and precision.[8]
-
CYP1B1 Catalytic Activity Assay
-
Method: This assay measures the effect of HETE enantiomers on the enzymatic activity of CYP1B1.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human CYP1B1 enzyme, a fluorogenic substrate (e.g., 7-ethoxyresorufin, 7-ER), and varying concentrations of 11(R)-HETE or 11(S)-HETE in a microplate.[2][6]
-
Initiation: The reaction is initiated by adding NADPH.[6]
-
Measurement: The formation of the fluorescent product (resorufin) is measured over time using a fluorescence plate reader.[2][6]
-
Analysis: Enzyme kinetics (e.g., Lineweaver-Burk plots) can be used to determine the mechanism of action, such as allosteric activation.[6]
-
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Biosynthesis and signaling pathway of 11-HETE enantiomers.
Caption: Experimental workflow for comparing 11-HETE enantiomers.
References
- 1. 11(R)-Hete | C20H32O3 | CID 5283168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HEPE Ameliorates Aging of Duck Ovarian Granulosa Cells by Targeting FOXM1 and Suppressing Oxidative Stress [mdpi.com]
- 8. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 11(R)-HETE and 11(S)-HETE
This guide provides a detailed comparison of the biological activities of the two stereoisomers of 11-hydroxyeicosatetraenoic acid (11-HETE): 11(R)-HETE and 11(S)-HETE. These eicosanoids, derived from arachidonic acid, exhibit distinct biological and pathophysiological effects, making their comparative analysis crucial for researchers in fields such as cardiovascular disease, inflammation, and cancer. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies used in these studies.
Comparative Biological Activities
The enantiomers of 11-HETE, while structurally similar, display significant differences in their biological potency and mechanisms of action. The S-enantiomer, 11(S)-HETE, is often found to be more potent in various biological systems compared to its R-counterpart.
Cardiac Hypertrophy
Both 11(R)-HETE and 11(S)-HETE have been shown to induce cellular hypertrophy in human cardiomyocytes.[1] However, studies consistently demonstrate that 11(S)-HETE is a more potent inducer of hypertrophic markers.[1] For instance, 11(S)-HETE significantly increases the expression of key cardiac hypertrophic markers such as atrial natriuretic peptide (ANP), β-myosin heavy chain (β-MHC), and the ratio of β/α-MHC, to a greater extent than 11(R)-HETE.[1]
One of the underlying mechanisms for this difference lies in their interaction with cytochrome P450 (CYP) enzymes, particularly CYP1B1. Both enantiomers upregulate CYP1B1 at the mRNA and protein levels, but the effect of 11(S)-HETE is more pronounced.[1] Furthermore, only 11(S)-HETE has been shown to directly increase the catalytic activity of CYP1B1 through allosteric activation.[1][2]
Inflammation
While the specific roles of 11-HETE enantiomers in inflammation are still being elucidated, 11(S)-HETE is generally associated with pro-inflammatory responses.[3] Elevated levels of 11-HETE are linked to increased oxidative stress and the production of reactive oxygen species.[3] In contrast, some other HETE isomers, like 15(R)-HETE, are involved in the biosynthesis of anti-inflammatory mediators.[4] The differential effects of 11(R)-HETE and 11(S)-HETE in inflammatory processes warrant further investigation.
Cancer
The role of 11-HETE in cancer is an emerging area of research. Studies have suggested that 11(S)-HETE may promote tumor growth and metastasis by stimulating endothelial cell proliferation, migration, and angiogenesis.[3] The signaling pathways involved are thought to be similar to those of other HETEs, such as 12(S)-HETE, which has been shown to promote cancer cell proliferation through various signaling cascades including ERK1/2, PKC, and PI3 kinase.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the biological activities of 11(R)-HETE and 11(S)-HETE.
Table 1: Induction of Cardiac Hypertrophic Markers in RL-14 Cardiomyocytes
| Hypertrophic Marker | Treatment (20 µM) | Fold Increase vs. Control |
| ANP | 11(R)-HETE | Not significant |
| 11(S)-HETE | 231%[1] | |
| β-MHC | 11(R)-HETE | Not significant |
| 11(S)-HETE | 499%[1] | |
| β/α-MHC Ratio | 11(R)-HETE | 132%[1] |
| 11(S)-HETE | 107%[1] | |
| ACTA-1 | 11(R)-HETE | 46%[1] |
| 11(S)-HETE | 282%[1] |
Table 2: Upregulation of CYP Enzyme mRNA and Protein Levels in RL-14 Cardiomyocytes
| CYP Enzyme | Enantiomer | mRNA Upregulation | Protein Upregulation |
| CYP1B1 | 11(R)-HETE | Significant[1] | 156%[1] |
| 11(S)-HETE | More pronounced than 11(R)-HETE[1] | 186%[1] | |
| CYP4F2 | 11(R)-HETE | Significant[1] | 126%[1] |
| 11(S)-HETE | Significant[1] | 153%[1] | |
| CYP4A11 | 11(R)-HETE | Significant[1] | 141%[1] |
| 11(S)-HETE | More pronounced than 11(R)-HETE[1] | 152%[1] |
Table 3: Effect on CYP1B1 Catalytic Activity
| Enantiomer | Concentration | Increase in EROD Activity (vs. Control) |
| 11(R)-HETE | 40 nM | 87%[1] |
| 100 nM | 145%[1] | |
| 11(S)-HETE | 10 nM | 107%[1] |
| 20 nM | 119%[1] | |
| 40 nM | 136%[1] | |
| 100 nM | 183%[1] |
Signaling Pathways
The differential biological activities of 11(R)-HETE and 11(S)-HETE can be attributed to their distinct engagement of downstream signaling pathways. In cardiomyocytes, both enantiomers lead to the upregulation of CYP1B1, which is known to be involved in the development of cardiac hypertrophy. However, 11(S)-HETE exhibits a more potent effect, suggesting a more efficient activation of the upstream signaling cascade or a direct allosteric activation of the enzyme.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 11(R)-HETE vs. Other HETEs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) and other prominent HETEs, including 12-HETE, 15-HETE, and 20-HETE. Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from arachidonic acid that play crucial roles in a variety of physiological and pathological processes. Understanding the distinct effects of individual HETE isomers is critical for the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes known signaling pathways to facilitate a clear comparison.
Comparative Biological Activities
The biological activities of HETEs are diverse and often isomer-specific. While research on 11(R)-HETE is less extensive compared to other HETEs, available data, primarily from comparative studies with its enantiomer 11(S)-HETE, and broader comparisons of other HETEs, provide insights into its differential effects.
Cellular Proliferation and Hypertrophy
Studies comparing the enantiomers of 11-HETE in cardiomyocytes have shown that both 11(R)-HETE and 11(S)-HETE can induce cellular hypertrophy, with 11(S)-HETE demonstrating a more pronounced effect on hypertrophic markers. In contrast, 20-HETE has been shown to increase the survival of pulmonary artery endothelial cells in a concentration-dependent manner, with a peak effect at 1 µM.
Table 1: Comparative Effects of HETEs on Cellular Growth and Hypertrophy
| HETE Isomer | Cell Type | Biological Effect | Quantitative Data |
| 11(R)-HETE | Human fetal ventricular cardiomyocytes (RL-14) | Induction of cardiac hypertrophic markers | - Increased β/α-MHC ratio by 132% at 20 µM - Increased ACTA-1 gene expression by 46% at 20 µM |
| 11(S)-HETE | Human fetal ventricular cardiomyocytes (RL-14) | Induction of cardiac hypertrophic markers | - Increased ANP gene expression by 231% at 20 µM - Increased β-MHC gene expression by 499% at 20 µM - Increased β/α-MHC ratio by 107% at 20 µM - Increased ACTA-1 gene expression by 282% at 20 µM |
| 20-HETE | Bovine pulmonary artery endothelial cells (BPAECs) | Increased cell survival | Significant increase in cell number at 10 nM, 100 nM, and 1 µM (peak response) |
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a process where different HETEs exhibit varied and sometimes opposing effects. 15(S)-HETE has been identified as a potent pro-angiogenic factor, more so than 5(S)-HETE and 12(S)-HETE. 20-HETE also promotes angiogenesis through the upregulation of pro-angiogenic factors. While direct quantitative data for 11(R)-HETE's role in angiogenesis is limited, its synthesis by cyclooxygenase (COX) enzymes, which are implicated in angiogenesis, suggests a potential role.
Table 2: Comparative Effects of HETEs on Angiogenesis
| HETE Isomer | Model System | Biological Effect | Key Findings |
| 15(S)-HETE | Human Dermal Microvascular Endothelial Cells (HDMVEC) | Pro-angiogenic | More potent than 5(S)-HETE and 12(S)-HETE in inducing tube formation.[1] |
| 20-HETE | Mouse hindlimb ischemia model | Pro-angiogenic | Increased microvessel density; inhibition of 20-HETE synthesis reduced blood flow recovery. |
Cell Migration
Cell migration is a key process in development, wound healing, and cancer metastasis. The Boyden chamber assay is a common method to assess the migratory capacity of cells in response to chemoattractants. While specific comparative data for 11(R)-HETE is scarce, other HETEs have been shown to influence cell migration.
Inflammation
HETEs are significant modulators of inflammation. 20-HETE, for instance, is considered a pro-inflammatory mediator, promoting the expression of adhesion molecules and pro-inflammatory cytokines. In contrast, some studies suggest that 15(S)-HETE may have anti-inflammatory properties by inhibiting neutrophil migration. The role of 11(R)-HETE in inflammation is not yet well-defined.
Signaling Pathways
The distinct biological effects of HETE isomers are mediated by their interaction with specific receptors and activation of downstream signaling cascades.
11(R)-HETE Signaling
The precise signaling pathway for 11(R)-HETE has not been fully elucidated. It is known to be produced by COX-1 and COX-2.[2] Studies on the closely related 11,12-EET suggest the involvement of a Gs-protein coupled receptor, leading to the activation of Protein Kinase A (PKA).[3] However, a specific receptor for 11(R)-HETE has not yet been identified.
12(S)-HETE Signaling
12(S)-HETE has been shown to bind to the G-protein coupled receptor GPR31 with high affinity (Kd = 4.8 nM).[4] Activation of GPR31 by 12(S)-HETE can lead to the stimulation of the MAPK/ERK and NF-κB pathways, which are involved in cell proliferation and inflammation.[4][5]
digraph "12S_HETE_Signaling" {
graph [
rankdir="LR",
splines=ortho,
nodesep=0.6,
ranksep=1.2,
fontname="Arial",
fontsize=12,
bgcolor="#FFFFFF"
];
node [
shape=box,
style="rounded,filled",
fontname="Arial",
fontsize=10,
fillcolor="#F1F3F4",
fontcolor="#202124",
color="#5F6368"
];
edge [
arrowhead=normal,
color="#4285F4",
penwidth=1.5
];
"12(S)-HETE" [fillcolor="#FBBC05"];
GPR31 [label="GPR31", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
G_protein [label="Gαi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK_pathway [label="MAPK/ERK\nPathway"];
NFkB_pathway [label="NF-κB\nPathway"];
Cell_Response [label="Cell Proliferation,\nInflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"12(S)-HETE" -> GPR31 [label="Binds to"];
GPR31 -> G_protein [label="Activates"];
G_protein -> MAPK_pathway [label="Initiates"];
G_protein -> NFkB_pathway [label="Initiates"];
MAPK_pathway -> Cell_Response;
NFkB_pathway -> Cell_Response;
}
Caption: 20-HETE Signaling Pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the HETE isomer of interest or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Matrigel Plug Angiogenesis Assay (In Vivo)
This in vivo assay assesses the angiogenic potential of substances by implanting a Matrigel plug into an animal model.
-
Preparation of Matrigel: Thaw Matrigel on ice. Mix the HETE isomer of interest and any pro-angiogenic factors (e.g., bFGF, VEGF) with the liquid Matrigel.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse.
-
Incubation: Allow the Matrigel to solidify and form a plug. The plug will become vascularized over time (typically 7-14 days).
-
Harvesting: Euthanize the mice and excise the Matrigel plugs.
-
Analysis: Quantify the extent of angiogenesis by measuring the hemoglobin content of the plug using Drabkin's reagent, or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sectioned plugs.
Boyden Chamber Cell Migration Assay
This assay is used to quantify the chemotactic response of cells to a test substance.
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the HETE isomer of interest or a known chemoattractant to the lower chamber.
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of migrated cells in several microscopic fields.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine released by cells in response to a stimulus.
-
Cell Culture and Stimulation: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and stimulate them with the HETE isomer of interest or a positive control (e.g., lipopolysaccharide - LPS) for a specific time period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell culture plate and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).
-
Block non-specific binding sites.
-
Add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Quantification: Calculate the concentration of the cytokine in the samples based on the standard curve.
Conclusion
The available evidence indicates that different HETE isomers possess distinct biological activities. While 11(S)-HETE appears to be a more potent inducer of cardiac hypertrophy compared to 11(R)-HETE, the broader comparative bioactivities of 11(R)-HETE against other major HETEs remain an area for further investigation. 12(S)-HETE and 20-HETE have more clearly defined pro-proliferative, pro-angiogenic, and pro-inflammatory roles, mediated through specific G-protein coupled receptors and downstream signaling pathways. A deeper understanding of the specific receptor and signaling cascade for 11(R)-HETE is essential for elucidating its precise physiological and pathological functions and for evaluating its potential as a therapeutic target. The experimental protocols provided in this guide offer a foundation for conducting further comparative studies to fill the existing knowledge gaps in the field of eicosanoid research.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
Confirming 11(R)-HETE Identity: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of lipid mediators are paramount in understanding their roles in health and disease. 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a cyclooxygenase-derived metabolite of arachidonic acid, is implicated in various physiological and pathological processes, including cardiovascular function and inflammation. Distinguishing 11(R)-HETE from its enantiomer, 11(S)-HETE, and other isomers is critical, as they can possess distinct biological activities. This guide provides an objective comparison of mass spectrometry-based methods for the definitive confirmation of 11(R)-HETE, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
Mass spectrometry, particularly when coupled with chiral chromatography, stands as the gold standard for the unambiguous identification and quantification of 11(R)-HETE. Alternative methods, such as immunoassays, offer different advantages and disadvantages.
| Parameter | Chiral LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Specificity | Very High (can distinguish enantiomers) | High (can distinguish isomers) | Moderate to High (potential cross-reactivity) |
| Sensitivity (LOD/LOQ) | Excellent (pg to fg range)[1] | High (pg range)[2] | Good (pg to ng/mL range) |
| Quantitative Accuracy | High | High | Moderate |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Instrumentation Cost | High | High | Low |
| Sample Preparation | Moderate (derivatization often required) | Extensive (derivatization required) | Minimal |
Mass Spectrometry-Based Confirmation
The cornerstone of 11(R)-HETE confirmation lies in the combination of its chromatographic behavior, accurate mass measurement, and characteristic fragmentation pattern upon collision-induced dissociation (CID).
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the premier method for the definitive identification of 11(R)-HETE. The use of a chiral stationary phase allows for the physical separation of 11(R)-HETE from its enantiomer, 11(S)-HETE, prior to mass analysis.
Key Experimental Parameters for 11(R)-HETE Analysis by Chiral LC-MS/MS:
| Parameter | Description |
| Chromatography | Chiral Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Chiral Column | ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar[3] |
| Mobile Phase | Isocratic elution with methanol (B129727):water:acetic acid (95:5:0.1, v/v)[3] |
| Ionization | Electrospray Ionization (ESI) in negative ion mode[3] or Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) after derivatization[4] |
| Precursor Ion (MS1) | m/z 319 ([M-H]⁻)[3][5] |
| Product Ions (MS2) | m/z 167 (characteristic fragment), loss of H₂O (m/z 301), and loss of H₂O and CO₂ (m/z 257)[4] |
| Derivatization (optional) | Pentafluorobenzyl (PFB) bromide to enhance sensitivity with ECAPCI[4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for HETE analysis. However, it requires derivatization to increase the volatility of the analyte. While excellent for separating positional isomers, chiral separation on a GC column is less common for HETEs.
Typical Experimental Considerations for GC-MS Analysis of HETEs:
| Parameter | Description |
| Derivatization | Conversion to pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers[2] |
| Ionization | Electron Capture Negative Ionization (ECNI) |
| Selected Ion Monitoring | Monitoring of characteristic fragment ions |
Alternative Methods: Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) are available for the detection of HETEs. These assays offer high throughput and do not require extensive sample preparation or sophisticated instrumentation. However, a key limitation is the potential for cross-reactivity with other HETE isomers or related compounds, which can compromise specificity. Therefore, ELISA results should ideally be confirmed by a mass spectrometry-based method for definitive identification.
Experimental Protocols
Protocol 1: Chiral LC-MS/MS for 11(R)-HETE Quantification
This protocol is adapted from methodologies described for the analysis of HETE enantiomers.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, cell culture media) with acetic acid.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with an aqueous organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the HETEs with methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chiral LC Separation:
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:water:acetic acid (95:5:0.1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. MS/MS Detection:
-
Ionization Mode: Negative Ion Electrospray (ESI).
-
Multiple Reaction Monitoring (MRM) Transition:
-
Precursor Ion (Q1): m/z 319.2
-
Product Ion (Q3): m/z 167.1
-
-
Use of a deuterated internal standard (e.g., 11-HETE-d8) is recommended for accurate quantification.
Protocol 2: Derivatization for Enhanced Sensitivity using PFB Bromide
This procedure is often employed to increase the sensitivity of HETE detection, especially with ECAPCI-MS.
-
To the dried lipid extract, add 50 µL of a solution containing 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.
-
Incubate the mixture at room temperature for 30 minutes.
-
Evaporate the solvent under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS analysis.
Visualizing the Landscape of 11(R)-HETE Analysis
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthesis pathway of 11(R)-HETE from arachidonic acid via the cyclooxygenase enzyme.
Caption: General experimental workflow for the confirmation of 11(R)-HETE by mass spectrometry.
Caption: Logical relationship comparing mass spectrometry and immunoassay for 11(R)-HETE analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Quantitation of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) produced by human polymorphonuclear leukocytes using electron capture ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity: A Comparative Guide to the Biological Significance of 11(R)-HETE and 11(S)-HETE
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Enantiomeric Divide in Eicosanoid Signaling
The biological activity of hydroxyeicosatetraenoic acids (HETEs), a class of lipid signaling molecules derived from arachidonic acid, is exquisitely dependent on their stereochemistry. The subtle difference in the spatial arrangement of the hydroxyl group in 11(R)-HETE and 11(S)-HETE translates into a significant divergence in their biological functions, impacting cellular processes ranging from hypertrophy to gene expression. This guide provides a comprehensive comparison of these two enantiomers, supported by experimental data, to illuminate their distinct roles in physiology and pathology.
At a Glance: Key Differences in Biological Activity
| Biological Effect | 11(R)-HETE | 11(S)-HETE | Reference |
| Induction of Cardiac Hypertrophy Markers | |||
| Atrial Natriuretic Peptide (ANP) mRNA | No significant increase | Significant increase (231%) | [1] |
| β-Myosin Heavy Chain (β-MHC) mRNA | No significant increase | Significant increase (499%) | [1] |
| β-MHC/α-MHC mRNA Ratio | Significant increase (132%) | Significant increase (107%) | [1] |
| α-Actin-1 (ACTA-1) mRNA | Increase (46%) | Significant increase (282%) | [1] |
| Cell Surface Area Increase | Significant increase (29%) | Significant increase (34%) | [1] |
| Regulation of Cytochrome P450 (CYP) Enzymes | |||
| CYP1B1 mRNA Induction | Significant increase (116%) | More pronounced increase (142%) | [1] |
| CYP1B1 Protein Induction | Significant increase (156%) | More pronounced increase (186%) | [1] |
| CYP1B1 Catalytic Activity | No significant effect | Significant allosteric activation | [1] |
| CYP2J2 mRNA Induction | No significant effect | Significant increase (47%) | [1] |
| CYP4F2 mRNA Induction | Significant increase (167%) | More pronounced increase (257%) | [1] |
| CYP4F11 mRNA Induction | Significant increase (238%) | More pronounced increase (416%) | [1] |
Biosynthetic Pathways: A Tale of Two Origins
The distinct biological activities of 11(R)-HETE and 11(S)-HETE are rooted in their different biosynthetic origins. 11(R)-HETE is primarily a product of enzymatic reactions, whereas 11(S)-HETE is often associated with non-enzymatic processes linked to oxidative stress.
11(R)-HETE is exclusively generated by the peroxidase activity of cyclooxygenase (COX)-1 and COX-2 enzymes[2]. This enzymatic production suggests a more regulated and specific role in physiological processes.
11(S)-HETE , in contrast, can be formed non-enzymatically through the free radical oxidation of arachidonic acid[1]. This links its presence to conditions of oxidative stress, suggesting a role as a biomarker and mediator of oxidative damage and associated pathologies.
Differential Signaling and Biological Impact
The stereoisomers of 11-HETE elicit distinct downstream cellular responses, particularly evident in cardiac cells and in the regulation of drug-metabolizing enzymes.
Cardiac Hypertrophy: A Pronounced Role for 11(S)-HETE
Experimental evidence strongly indicates that 11(S)-HETE is a more potent inducer of cardiac hypertrophy compared to its R-enantiomer. In human fetal ventricular cardiomyocytes (RL-14 cells), 11(S)-HETE significantly upregulates key hypertrophic markers, an effect that is less pronounced with 11(R)-HETE[1].
Regulation of Cytochrome P450 Enzymes
Both enantiomers upregulate the expression of several CYP enzymes, which are critical for the metabolism of various endogenous and exogenous compounds. However, 11(S)-HETE generally demonstrates a stronger inductive effect and uniquely activates CYP1B1 through an allosteric mechanism[1]. This differential regulation of CYPs can have significant implications for drug metabolism and the generation of other bioactive metabolites.
Experimental Protocols
Cell Culture and Treatment
Human fetal ventricular cardiomyocyte RL-14 cells are cultured in a suitable medium. For experiments, cells are treated with 20 µM of 11(R)-HETE or 11(S)-HETE for 24 hours. A vehicle control (DMSO, not exceeding 0.5%) is run in parallel[1].
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using TRIzol reagent. RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio >1.8)[1].
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The expression of target genes (e.g., ANP, β-MHC, ACTA-1, CYPs) is quantified using specific primers and a suitable qPCR master mix. Gene expression levels are normalized to a housekeeping gene (e.g., β-actin)[3].
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed in a buffer containing protease inhibitors. Protein concentration is determined using a Lowry or BCA assay[1].
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., CYP1B1, CYP4F2). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system[3].
CYP1B1 Enzymatic Activity Assay
The effect of 11-HETE enantiomers on CYP1B1 catalytic activity can be assessed using a 7-ethoxyresorufin-O-deethylase (EROD) assay with recombinant human CYP1B1 or human liver microsomes.
-
Reaction Mixture: A reaction mixture containing recombinant human CYP1B1 or human liver microsomes, buffer, and the substrate 7-ethoxyresorufin (B15458) (7-ER) is prepared in a 96-well plate[1].
-
Incubation with HETEs: Varying concentrations of 11(R)-HETE or 11(S)-HETE are added to the reaction mixture[1].
-
Initiation and Measurement: The reaction is initiated by adding NADPH. The formation of the fluorescent product, resorufin, is measured over time using a fluorescence plate reader[3].
Logical Relationship of Biological Significance
The distinct origins and activities of 11(R)-HETE and 11(S)-HETE lead to different pathological implications. The prevalence of 11(S)-HETE under oxidative stress conditions and its potent hypertrophic and pro-inflammatory signaling suggest its significant role in cardiovascular and inflammatory diseases.
Conclusion and Future Directions
The stereochemistry of 11-HETE is a critical determinant of its biological activity. 11(S)-HETE emerges as a potent mediator of pathological processes such as cardiac hypertrophy, likely driven by its association with oxidative stress and its pronounced effects on gene expression and enzyme activity. In contrast, the enzymatically produced 11(R)-HETE may play a more regulated role in physiological signaling.
For researchers and drug development professionals, understanding the distinct roles of these enantiomers is paramount. Targeting the specific pathways activated by 11(S)-HETE could offer novel therapeutic strategies for cardiovascular and inflammatory diseases. Future research should focus on identifying the specific receptors for each enantiomer to fully elucidate their downstream signaling cascades and to develop targeted pharmacological interventions. The differential 11(R)-HETE to 11(S)-HETE ratio could also serve as a valuable biomarker for assessing oxidative stress and disease progression.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Eicosanoid Detection: A Guide to Antibody Cross-Reactivity for 11(R)-HETE
For researchers, scientists, and drug development professionals, the accurate detection of lipid mediators is paramount. This guide provides an objective comparison of antibody performance, focusing on the critical aspect of cross-reactivity for 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). While specific cross-reactivity data for commercially available 11(R)-HETE antibodies is not readily published, this guide utilizes data from an analogous product, a 15(S)-HETE ELISA kit, to illustrate the evaluation process and provide a framework for assessing antibody specificity. The principles and methodologies outlined herein are directly applicable to the evaluation of any putative 11(R)-HETE antibody.
Understanding Antibody Specificity in Lipid Mediator Analysis
The biological activity of eicosanoids is often highly specific to their stereochemistry. Even minor structural variations, such as the orientation of a hydroxyl group (R vs. S enantiomers) or the position of a double bond, can dramatically alter a molecule's function. Consequently, antibodies used for their detection must exhibit high specificity to ensure accurate and reliable data. Cross-reactivity, the binding of an antibody to molecules other than its intended target, is a significant concern in immunoassays for small lipid mediators like HETEs due to their structural similarities.
Comparative Analysis of Antibody Cross-Reactivity
To exemplify the type of data crucial for evaluating an antibody's specificity, the following table summarizes the cross-reactivity profile of a commercially available 15(S)-HETE ELISA kit. This data is presented as a model for how to assess an antibody intended for 11(R)-HETE. The cross-reactivity is typically determined by a competitive immunoassay, where the concentration of a competing lipid mediator required to displace 50% of the specific tracer is compared to the concentration of the target analyte required for the same displacement.
| Competitor | % Cross-Reactivity |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| Arachidonic Acid | 0.17% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| 5(S)-HETE | <0.01% |
| 5(R)-HETE | <0.01% |
| 12(R)-HETE | <0.01% |
| 20-HETE | <0.01% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
| (Data is representative and based on a commercially available 15(S)-HETE ELISA kit. A similar table should be sought or generated for any 11(R)-HETE antibody.) |
This table highlights that even a closely related stereoisomer, 15(R)-HETE, exhibits minimal cross-reactivity (0.08%), demonstrating the high specificity of the antibody in this particular assay. When evaluating an antibody for 11(R)-HETE, a similar low cross-reactivity with its S-enantiomer, 11(S)-HETE, and other HETE isomers would be a critical indicator of high performance.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a detailed methodology for this key experiment.
Objective: To determine the percentage of cross-reactivity of a test antibody with various structurally related lipid mediators.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Specific polyclonal antibody raised against the target analyte (e.g., rabbit anti-11(R)-HETE)
-
Standard of the target analyte (11(R)-HETE)
-
Standards of potential cross-reactants (e.g., 11(S)-HETE, other HETE isomers, prostaglandins, etc.)
-
Enzyme-linked tracer (e.g., 11(R)-HETE conjugated to acetylcholinesterase or horseradish peroxidase)
-
Wash Buffer (e.g., phosphate (B84403) buffer with a non-ionic detergent)
-
Assay Buffer (e.g., phosphate-based buffer containing a protein stabilizer)
-
Substrate solution (e.g., Ellman's Reagent for AChE or TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the 11(R)-HETE standard and each potential cross-reactant in the assay buffer.
-
Assay Setup: To the wells of the pre-coated microplate, add the assay buffer, the specific antibody, the enzyme-linked tracer, and either the 11(R)-HETE standard or one of the potential cross-reactants.
-
Competition: The free 11(R)-HETE (or cross-reactant) in the solution competes with the fixed amount of enzyme-linked 11(R)-HETE tracer for the limited binding sites on the specific antibody.
-
Incubation: Incubate the plate for a specified time (e.g., 18 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Signal Development: Add the substrate solution to each well. The enzyme on the bound tracer will catalyze a colorimetric reaction.
-
Signal Measurement: After a set incubation period, stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the 11(R)-HETE standard. The signal will be inversely proportional to the concentration of free 11(R)-HETE.
-
For each cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 11(R)-HETE / IC50 of Cross-Reactant) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow of a competitive ELISA for antibody cross-reactivity assessment.
Signaling Pathway Context
Caption: Simplified signaling pathway involving 11(R)-HETE production.
A Comparative Analysis of 11(R)-HETE and Other Eicosanoids in Inflammation
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Inflammatory Mediator 11(R)-HETE with Prostaglandins (B1171923), Leukotrienes, and Other Hydroxyeicosatetraenoic Acids.
Eicosanoids, a family of signaling lipids derived from arachidonic acid, are pivotal mediators of the inflammatory response. Their diverse members, including prostaglandins (PGs), leukotrienes (LTs), and hydroxyeicosatetraenoic acids (HETEs), can exhibit both pro- and anti-inflammatory properties, making them critical targets in drug discovery. This guide provides a detailed comparison of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE] with other major eicosanoids, focusing on their roles in key inflammatory processes.
Biosynthesis of Eicosanoids
Eicosanoids are synthesized via three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. 11(R)-HETE is notably produced by the COX-1 and COX-2 enzymes.[1]
Caption: General overview of the three major eicosanoid biosynthesis pathways.
Comparative Analysis of Pro-Inflammatory Activities
This section compares the pro-inflammatory activities of 11(R)-HETE with other key eicosanoids, focusing on neutrophil chemotaxis and the induction of pro-inflammatory cytokines.
Neutrophil Chemotaxis
Neutrophil migration to the site of inflammation is a crucial step in the inflammatory cascade. The chemotactic potency of various eicosanoids has been evaluated in numerous studies.
| Eicosanoid | Peak Chemotactic Response Concentration | EC50 for Neutrophil Chemotaxis | Reference |
| 11(R)-HETE | 10 µg/ml | Not explicitly stated, but significantly less potent than LTB4 | [2] |
| 5-HETE | 1 µg/ml | Estimated to be at least 10,000-fold less potent than LTB4 | [2][3] |
| 8-HETE:9-HETE | 5 µg/ml | Not explicitly stated | [2] |
| 12-L-HETE | 10 µg/ml | Estimated to be at least 10,000-fold less potent than LTB4 | [2][3] |
| Leukotriene B4 (LTB4) | Not explicitly stated | 10 nM (10-8 M) | [3] |
Based on available data, the rank order of chemotactic potency among the studied HETEs is: 5-HETE > 8-HETE:9-HETE > 11-HETE = 12-L-HETE .[2] Leukotriene B4 (LTB4) is a significantly more potent neutrophil chemoattractant than the HETEs, with an EC50 value in the nanomolar range.[3] The chemotactic activity of 5-HETE and 12-HETE is reported to be at least four orders of magnitude less than that of LTB4.[3]
Induction of Pro-Inflammatory Cytokines
The production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is another hallmark of inflammation. While the role of prostaglandins like PGE2 in cytokine induction is well-documented, data directly comparing the potency of 11(R)-HETE is limited.
Studies have shown that 11-HETE is associated with pro-inflammatory conditions. For instance, plasma levels of 5-HETE and 11-HETE are positively associated with obesity, a state of chronic low-grade inflammation.[4] However, in that particular study, the pro-inflammatory cytokines IL-6 and TNF-α were not found to be associated with any of the measured oxylipids.[4]
Other HETEs, such as 20-HETE, have been shown to stimulate the production of inflammatory cytokines, including IL-6 and TNF-α.[5] Prostaglandin E2 (PGE2) is known to induce IL-6 expression in various cell types.[6][7] Further research is required to quantitatively assess the potency of 11(R)-HETE in inducing cytokine production compared to other eicosanoids.
Signaling Pathways in Inflammation
Eicosanoids exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, initiating downstream signaling cascades.
Caption: Simplified signaling pathways for LTB4, PGE2, and the putative pathway for 11(R)-HETE.
Leukotriene B4 (LTB4): LTB4 is a potent chemoattractant for neutrophils and exerts its effects primarily through the high-affinity G-protein coupled receptor, BLT1.[8] Activation of BLT1 leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), both of which are critical for neutrophil chemotaxis and activation.
Prostaglandin E2 (PGE2): PGE2 signals through a family of four GPCRs, designated EP1-4. These receptors couple to different G-proteins, leading to diverse downstream effects. For instance, EP2 and EP4 receptors couple to Gs to increase intracellular cyclic AMP (cAMP) levels, which can have both pro- and anti-inflammatory consequences, including the induction of IL-6.[6][7]
11(R)-HETE: The specific receptor and downstream signaling pathway for 11(R)-HETE in inflammatory cells remain to be definitively identified. While it is likely to act through a GPCR, further research is needed to elucidate the precise mechanisms by which it contributes to inflammation. There is some evidence to suggest that a related eicosanoid, 11(R),12(S)-epoxyeicosatrienoic acid (11,12-EET), may signal through a Gs-coupled receptor.[9]
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is a widely used method to quantify the chemotactic response of neutrophils to various chemoattractants.
References
- 1. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecificity of leukotriene B4 and structure-function relationships for chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 induces interleukin-6 expression in human chondrocytes via cAMP/protein kinase A- and phosphatidylinositol 3-kinase-dependent NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 11(R)-HETE as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) with established biomarkers for cardiovascular disease. While research into 11(R)-HETE is ongoing, this document summarizes the current state of its validation and contrasts it with well-accepted clinical markers.
11(R)-HETE: An Emerging Lipid Mediator in Cardiovascular Pathophysiology
11(R)-HETE is a lipid mediator derived from arachidonic acid primarily through the enzymatic activity of cyclooxygenase (COX)-1 and COX-2.[1] It is implicated in various physiological and pathological processes, including the regulation of vascular tone and leukocyte function.[1] Preclinical studies suggest a potential role for 11-HETE in cardiac hypertrophy and inflammation. Both the (R) and (S) enantiomers of 11-HETE have been shown to induce cellular hypertrophic markers in human cardiomyocyte cell lines.[2] Furthermore, elevated plasma levels of 11-HETE are considered indicative of increased oxidative stress.[2]
Despite these promising initial findings, robust clinical validation of 11(R)-HETE as a standalone biomarker for a specific cardiovascular disease is currently lacking. There is a notable absence of large-scale clinical studies reporting key performance metrics such as sensitivity, specificity, and receiver operating characteristic (ROC) curve analyses for diagnosing or predicting cardiovascular events.
Alternative and Established Biomarkers for Cardiovascular Disease
In contrast to the nascent stage of 11(R)-HETE validation, several biomarkers are well-established in clinical practice for the diagnosis, prognosis, and risk stratification of cardiovascular diseases. This section provides a comparative overview of three such key biomarkers: C-reactive protein (CRP), cardiac troponins (cTn), and N-terminal pro-B-type natriuretic peptide (NT-proBNP).
Comparison of Biomarker Performance
The following table summarizes the performance characteristics of these established biomarkers in their respective clinical applications. It is important to note that direct head-to-head comparisons with 11(R)-HETE are not available due to the limited clinical data for the latter.
| Biomarker | Disease/Condition | Application | Sensitivity | Specificity | Area Under the Curve (AUC) |
| 11(R)-HETE | Cardiovascular Disease | - | Data Not Available | Data Not Available | Data Not Available |
| hs-C-Reactive Protein (hs-CRP) | Cardiovascular Risk Assessment | Prognosis/Risk Stratification | Varies by cutoff | Varies by cutoff | Modest predictive value |
| Cardiac Troponin (cTn) | Acute Myocardial Infarction | Diagnosis | High (>90%) | High (>90%) | Excellent |
| NT-proBNP | Heart Failure | Diagnosis & Prognosis | High (>90%) | Moderate-High | Excellent |
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathways associated with the production of 11(R)-HETE and the release of established cardiac biomarkers.
Detailed Experimental Protocols
Accurate and reproducible measurement is paramount for the validation and clinical implementation of any biomarker. The following sections detail the typical methodologies for the quantification of HETEs and the established protein biomarkers.
Quantification of 11(R)-HETE and other HETEs
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the analysis of HETEs due to its high sensitivity and specificity, which allows for the separation and quantification of different isomers.
Protocol Outline:
-
Sample Preparation:
-
Plasma or serum samples are collected, and an internal standard (e.g., a deuterated HETE analogue) is added.
-
Lipids are extracted using a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).
-
The extracted lipids are dried and reconstituted in a suitable solvent.
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A chiral column is used to separate the R and S enantiomers of 11-HETE.
-
A gradient elution with a mobile phase consisting of a mixture of aqueous and organic solvents is typically employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The analytes are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each HETE isomer and the internal standard are monitored.
-
-
Data Analysis:
-
The concentration of each HETE isomer is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of authentic standards.
-
References
Independent Verification of 11(R)-HETE Results: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the independent verification and quantification of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a bioactive lipid mediator involved in various physiological and pathological processes. We present a detailed examination of the two most common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of experimental workflows and the known signaling pathway of 11(R)-HETE to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for 11(R)-HETE quantification is critical and depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and cost. Below is a comparative summary of the key performance characteristics of ELISA and LC-MS/MS for the analysis of HETEs.
Table 1: Quantitative Performance Comparison of ELISA and LC-MS/MS for HETE Analysis
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay based on antibody-antigen recognition. | Separation by chromatography followed by mass-based detection and fragmentation for identification and quantification. |
| Specificity | Can be prone to cross-reactivity with structurally similar eicosanoids.[1] | High specificity, capable of resolving isomeric and isobaric compounds.[2] |
| Sensitivity (LOD) | Typically in the low ng/mL range (e.g., ~0.32 ng/mL for 12(S)-HETE).[3] | High sensitivity, often reaching low pg/mL levels.[4][5] |
| Assay Range | Narrower dynamic range (e.g., 0.091-200 ng/mL for 12(S)-HETE).[3] | Wide linear dynamic range, often spanning several orders of magnitude. |
| Accuracy | Can be affected by matrix effects and cross-reactivity.[6] | Generally high accuracy when using stable isotope-labeled internal standards.[4] |
| Precision (CV%) | Intra-assay and inter-assay CVs are typically <15%. | Intra- and inter-day precision are generally <15%.[4] |
| Sample Throughput | High throughput, suitable for screening large numbers of samples in parallel (96-well plate format). | Lower throughput, with sequential sample analysis. |
| Cost (Instrument) | Relatively low initial instrument cost (plate reader). | High initial instrument cost. |
| Cost (Per Sample) | Generally lower cost per sample for reagents. | Higher cost per sample, including solvents and standards. |
| Matrix Effects | Susceptible to matrix interferences.[6][7] | Can be significantly affected by matrix effects (ion suppression or enhancement), but these can be mitigated with appropriate sample preparation and internal standards.[7][8][9][10][11] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of HETEs using a commercially available ELISA kit and a general procedure for LC-MS/MS.
Protocol 1: 11(R)-HETE Quantification using a Competitive ELISA
This protocol is based on the general procedure for commercially available HETE ELISA kits, such as the 12(S)-HETE ELISA Kit from Cayman Chemical.[3][12][13] Researchers should always refer to the specific instructions provided with their kit.
Materials:
-
HETE ELISA Kit (containing pre-coated 96-well plate, HETE standard, HETE-acetylcholinesterase (AChE) tracer, ELISA buffer, wash buffer, and developing reagents)
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Adjustable pipettes and multichannel pipettor
-
Orbital microplate shaker
-
Ultrapure water
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the kit manual. This typically involves diluting concentrated buffers.
-
Standard Curve Preparation: Prepare a serial dilution of the HETE standard to create a standard curve.
-
Sample Preparation: For plasma or serum samples, a dilution of at least 1:5 with the provided ELISA buffer is often recommended to minimize matrix effects.[12] For samples with very low concentrations, an optional solid-phase extraction may be necessary.[12]
-
Assay Procedure:
-
Add standards and samples to the wells of the 96-well plate.
-
Add the HETE-AChE tracer to each well.
-
Add the specific antibody to each well.
-
Incubate the plate on an orbital shaker for the time specified in the kit manual (e.g., 18 hours at 4°C).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the developing solution (e.g., Ellman's Reagent) to each well and incubate in the dark on an orbital shaker.
-
Read the absorbance at 405-420 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of binding for each standard and sample. Plot the standard curve and determine the concentration of 11(R)-HETE in the samples from the curve.
Protocol 2: 11(R)-HETE Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of 11(R)-HETE from biological matrices like plasma using solid-phase extraction (SPE) followed by LC-MS/MS.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
SPE cartridges (e.g., C18)
-
Solvents: Methanol (B129727), acetonitrile, water, acetic acid, ethyl acetate (B1210297) (HPLC or LC-MS grade)
-
Internal standard (e.g., deuterated 11-HETE)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: [14]
-
To a 1 mL plasma sample, add an appropriate amount of the internal standard.
-
Acidify the sample with a weak acid (e.g., acetic acid) to a pH of ~4.0.
-
-
Solid-Phase Extraction (SPE): [9][14]
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the 11(R)-HETE and other lipids with a higher-concentration organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis: [2]
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% acetic acid (A) and acetonitrile/methanol with 0.1% acetic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 11(R)-HETE and the internal standard using Multiple Reaction Monitoring (MRM). For isobaric HETEs, chromatographic separation is crucial, but unique fragment ions can aid in differentiation.[2]
-
-
Data Analysis: Quantify 11(R)-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 11(R)-HETE standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the signaling pathway of 11(R)-HETE.
Caption: Workflow for 11(R)-HETE quantification using a competitive ELISA.
Caption: Workflow for 11(R)-HETE quantification using LC-MS/MS with SPE.
Caption: Signaling pathway of 11(R)-HETE inducing cellular hypertrophy.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. 12(S)-HETE測定キット(Cayman社) | 12(S)-HETE ELISA Kit | フナコシ [funakoshi.co.jp]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - TR [thermofisher.com]
A Comparative Analysis of 11(R)-HETE Across Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), an eicosanoid with emerging roles in cellular signaling and pathophysiology. This document summarizes its production, quantitative levels, and functional effects in various cell types, supported by experimental data and detailed protocols.
Introduction to 11(R)-HETE
11(R)-HETE is a hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid primarily synthesized through the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] It is also produced to a lesser extent by cytochrome P450 enzymes.[2] As a signaling molecule, 11(R)-HETE is involved in a variety of physiological and pathological processes, and its effects can vary significantly between different cell types. This guide aims to provide a comparative overview of 11(R)-HETE's role in endothelial cells, smooth muscle cells, platelets, and immune cells.
Data Presentation: Quantitative Analysis of 11(R)-HETE
Direct comparative studies on the quantitative levels of 11(R)-HETE across different cell types are limited. The following table summarizes available data on the presence and concentration of 11-HETE (stereochemistry not always specified) in various biological contexts, providing an estimate of its relative abundance.
| Cell/Sample Type | Stimulus | Method of Detection | Reported Concentration/Level | Reference |
| Human Serum (SARS-CoV-2 patients) | SARS-CoV-2 Infection | LC-MS/MS | 19.84 ± 19.95 nM | [3] |
| Human Serum (Healthy Controls) | Basal | LC-MS/MS | 1.77 ± 1.34 nM | [3] |
| Cultured Rat Aorta Smooth Muscle Cells | Thrombin (0.5-5 units/ml) | GC-MS | Enhanced release observed | [4] |
| Human Platelets (Hypercholesterolemic) | Collagen | Selected Ion Monitoring | Significantly higher than controls | [5] |
| Human Neutrophils | fMLP (0.1 µM), PAF (0.1 µM), A23187 (2 µM) | GC-MS | 1.2, 1.3, and 5.7 pg per 10^6 cells (for 20-HETE) | [6] |
Signaling Pathways of 11(R)-HETE
The precise signaling mechanisms of 11(R)-HETE are still under investigation. However, evidence suggests that HETEs, in general, exert their effects through G-protein coupled receptors (GPCRs). For instance, the related eicosanoid 12(S)-HETE has been shown to bind to the orphan GPCR, GPR31. While a specific receptor for 11(R)-HETE has not been definitively identified, its signaling is likely to involve similar pathways. In endothelial cells, the structurally related 11(R),12(S)-epoxyeicosatrienoic acid (EET) signals through a Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[7]
Putative Signaling Pathway of 11(R)-HETE in Vascular Cells
Caption: Putative signaling pathway for 11(R)-HETE in vascular cells.
Comparative Functional Effects in Different Cell Types
Endothelial Cells
In endothelial cells, 11(R)-HETE is considered a factor that can influence vascular tone, leukocyte function, and platelet aggregation. While direct studies on 11(R)-HETE are sparse, related HETEs are known to promote endothelial cell migration and angiogenesis.[1]
Smooth Muscle Cells
Cultured rat aorta smooth muscle cells have been shown to produce significant quantities of 11-HETE in response to stimuli like thrombin.[4] HETEs are implicated in mediating smooth muscle cell migration and proliferation, which are key events in vascular remodeling and diseases like atherosclerosis.[5]
Platelets
While 12-HETE is the more extensively studied lipoxygenase product in platelets, the production of various HETEs, including potentially 11-HETE, is increased in platelets from subjects with hypercholesterolemia upon stimulation with collagen.[5] These lipids can modulate platelet activation and aggregation.
Immune Cells
In human neutrophils, 11-HETE has been shown to be a chemoattractant, albeit less potent than 5-HETE.[8] It can stimulate neutrophil chemokinesis and enhance the expression of C3b receptors.[8] However, at chemotactically optimal concentrations, it does not appear to stimulate superoxide (B77818) generation or lysosomal enzyme release.[8] Lymphocytes have the capacity to convert 5-HETE to 5-oxo-ETE, indicating the presence of metabolic pathways for HETEs, although their production of 5-lipoxygenase products is low.[9]
Experimental Protocols
Quantification of 11(R)-HETE by LC-MS/MS
This protocol provides a general framework for the quantification of 11(R)-HETE in cell culture supernatants or cell lysates.
1. Sample Preparation: a. To 1 mL of cell culture supernatant or cell lysate, add an internal standard (e.g., 11(R)-HETE-d8). b. Acidify the sample to pH 3.5 with 2M HCl. c. Perform solid-phase extraction (SPE) using a C18 cartridge. d. Wash the cartridge with 15% methanol (B129727) and elute the lipids with methyl formate. e. Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.
2. LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. b. Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. c. Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 319.2) to a specific product ion for 11-HETE.
Cell Migration Assay (Boyden Chamber)
This protocol describes a method to assess the chemotactic effect of 11(R)-HETE on a given cell type.
1. Cell Preparation: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-6 hours prior to the assay. c. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup: a. Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. b. In the lower chamber, add a serum-free medium containing different concentrations of 11(R)-HETE or a vehicle control. c. Add 100 µL of the cell suspension to the upper chamber of the insert.
3. Incubation and Analysis: a. Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 4-24 hours). b. After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. c. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet). d. Count the number of migrated cells in several fields of view under a microscope.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes in response to 11(R)-HETE stimulation.
1. Cell Preparation and Dye Loading: a. Seed cells on a glass-bottom dish or a 96-well black-walled plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., HBSS) for 30-60 minutes at 37°C. c. Wash the cells with the buffer to remove excess dye.
2. Calcium Measurement: a. Place the dish or plate on the stage of a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurement. b. Record a baseline fluorescence for 1-2 minutes. c. Add 11(R)-HETE at the desired concentration and continue recording the fluorescence changes for several minutes. d. At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence response.
3. Data Analysis: a. Calculate the change in fluorescence intensity over time, often expressed as a ratio (F/F0) where F is the fluorescence at a given time and F0 is the baseline fluorescence.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of 11(R)-HETE on a specific cell type.
Caption: General experimental workflow for studying 11(R)-HETE.
Conclusion
This comparative guide highlights the current understanding of 11(R)-HETE's role in different cell types. While it is evident that 11(R)-HETE is a bioactive lipid with diverse effects, further research is needed to establish a comprehensive quantitative profile across various cells and to fully elucidate its signaling pathways. The provided experimental protocols offer a starting point for researchers aiming to investigate the specific functions of this intriguing eicosanoid in their cellular models of interest. The continued exploration of 11(R)-HETE holds promise for uncovering new therapeutic targets in a range of diseases.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet formation of 12-hydroxyeicosatetraenoic acid and thromboxane B2 is increased in type IIA hypercholesterolemic subjects [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) produced by human polymorphonuclear leukocytes using electron capture ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid by human monocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 11(R)-HETE Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) and its enantiomer, 11(S)-HETE, with a focus on the specificity of their actions. The information presented is supported by experimental data to aid in the evaluation of 11(R)-HETE as a potential therapeutic target or modulator.
Introduction
11-Hydroxyeicosatetraenoic acid (11-HETE) is a metabolite of arachidonic acid formed through both enzymatic and non-enzymatic pathways. The two enantiomers, 11(R)-HETE and 11(S)-HETE, can elicit distinct biological responses. Understanding the specificity of these effects is crucial for targeted drug development and for elucidating their roles in physiological and pathological processes.
Enzymatically, 11(R)-HETE is produced as a byproduct of prostaglandin (B15479496) synthesis by cyclooxygenase-1 (COX-1) and COX-2 enzymes.[1][2] It can also be generated by cytochrome P450 (CYP) enzymes.[1] In contrast, 11(S)-HETE is predominantly formed via the non-enzymatic oxidation of arachidonic acid, a process associated with oxidative stress.[1]
This guide focuses on the comparative effects of 11(R)-HETE and 11(S)-HETE on cellular hypertrophy in human cardiomyocytes, a key pathophysiological process in cardiovascular disease.
Comparative Biological Effects
Both 11(R)-HETE and 11(S)-HETE have been shown to induce cellular hypertrophy in the human cardiomyocyte cell line RL-14. However, studies indicate that 11(S)-HETE is a more potent inducer of hypertrophic markers.[1]
Treatment of RL-14 cells with 20 µM of either enantiomer for 24 hours resulted in a significant increase in the expression of cardiac hypertrophic markers and cell surface area. The effects of 11(S)-HETE were consistently more pronounced than those of 11(R)-HETE.
| Parameter | Control | 11(R)-HETE (20 µM) | 11(S)-HETE (20 µM) |
| Hypertrophic Markers (mRNA fold change) | |||
| Atrial Natriuretic Peptide (ANP) | 1.0 | ~1.5 | ~3.3 [1] |
| β-Myosin Heavy Chain (β-MHC) | 1.0 | ~2.5 | ~6.0 [1] |
| β-MHC/α-MHC Ratio | 1.0 | ~1.5 | ~2.1 [1] |
| Cell Surface Area (% increase) | 0% | 29%[1] | 34% [1] |
Data summarized from a study on RL-14 human cardiomyocytes.[1] Values for hypertrophic markers are approximate fold changes relative to the control.
A key mechanism underlying the hypertrophic effects of 11-HETE involves the upregulation of various CYP enzymes, which are known to be involved in the metabolism of arachidonic acid and the development of cardiovascular diseases.[1] Again, 11(S)-HETE demonstrated a stronger effect in upregulating these enzymes at both the mRNA and protein levels.
| Enzyme | 11(R)-HETE (20 µM) | 11(S)-HETE (20 µM) |
| mRNA Fold Change | ||
| CYP1B1 | Significant Increase | More Pronounced Increase [1] |
| CYP1A1 | Significant Increase | More Pronounced Increase [1] |
| CYP4F2 | Significant Increase | More Pronounced Increase [1] |
| CYP4A11 | Significant Increase | More Pronounced Increase [1] |
| CYP2J2 | No Significant Increase | Significant Increase[1] |
| Protein Level Fold Change | ||
| CYP1B1 | ~1.6 | ~2.9 [1] |
| CYP4F2 | ~1.3 | ~2.5 [1] |
| CYP4A11 | ~1.4 | ~2.5 [1] |
Data summarized from a study on RL-14 human cardiomyocytes.[1] Protein level fold changes are relative to the control.
Specificity in Enzyme Activation
The most significant difference in the specificity of action between the two enantiomers was observed in their direct effect on CYP1B1 activity.
-
11(S)-HETE was found to allosterically activate recombinant human CYP1B1 in a concentration-dependent manner.[1][3]
-
11(R)-HETE did not show any significant effect on the catalytic activity of recombinant human CYP1B1.[1][3]
This enantioselective activation of CYP1B1 by 11(S)-HETE suggests a specific molecular interaction that is not shared by its (R)-enantiomer, highlighting a critical point of divergence in their mechanisms of action.
Signaling Pathways and Experimental Workflow
The proposed signaling pathway for 11-HETE-induced cellular hypertrophy and the general workflow for assessing the specificity of its effects are illustrated below.
Caption: Proposed signaling pathway for 11-HETE-induced hypertrophy.
Caption: Experimental workflow for assessing 11-HETE specificity.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data.
-
Cell Line: Human fetal ventricular cardiomyocyte cell line, RL-14.
-
Treatment: Cells were treated with 20 µM of 11(R)-HETE or 11(S)-HETE for 24 hours. A control group was treated with the vehicle.[1]
-
Purpose: To quantify the mRNA expression of hypertrophic markers and CYP enzymes.
-
Method: Total RNA was extracted from treated and control cells, followed by reverse transcription to cDNA. RT-PCR was performed using specific primers for the target genes. Gene expression was normalized to a housekeeping gene.[1]
-
Purpose: To determine the protein levels of CYP enzymes.
-
Method: Protein lysates were collected from treated and control cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target CYP enzymes. A secondary antibody conjugated to a detection enzyme was used for visualization and quantification.[1]
-
Purpose: To assess the direct effect of 11-HETE enantiomers on the catalytic activity of CYP1B1.
-
Method using Recombinant Human CYP1B1: A reaction mixture containing recombinant human CYP1B1 and a fluorescent substrate (e.g., 7-ethoxyresorufin, 7-ER) was incubated with varying concentrations of 11(R)-HETE or 11(S)-HETE. The reaction was initiated by adding NADPH, and the formation of the fluorescent product (resorufin) was measured over time.[1][3]
-
Method using Human Liver Microsomes: Pooled human liver microsomes were incubated with the substrate and varying concentrations of each 11-HETE enantiomer. The rate of product formation was measured to determine the effect on CYP1B1 activity within a more complex biological matrix.[1]
Conclusion
The available experimental data demonstrates that while both 11(R)-HETE and 11(S)-HETE can induce hypertrophic responses in human cardiomyocytes, their effects are not identical. The specificity of their actions can be distinguished by:
-
Potency: 11(S)-HETE is a more potent inducer of cellular hypertrophy and upregulator of associated CYP enzymes.[1]
-
Mechanism of Action: A key differentiating factor is the direct, allosteric activation of CYP1B1 by 11(S)-HETE, an effect not observed with 11(R)-HETE.[1][3] This suggests distinct molecular interactions and signaling pathways.
These findings are critical for researchers and drug development professionals. The differential effects of the 11-HETE enantiomers highlight the importance of stereochemistry in biological activity and underscore the need for specific assays to evaluate potential therapeutic agents targeting these pathways. Further investigation into the specific receptors and downstream signaling cascades for each enantiomer is warranted to fully elucidate their roles in cardiovascular health and disease.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Role of Cyclooxygenase (COX) Enzymes in 11(R)-HETE Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in the production of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE). It includes supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows to aid in the validation of these enzymes as sources of 11(R)-HETE.
Introduction to 11(R)-HETE and its Biosynthesis
11(R)-HETE is a bioactive lipid mediator derived from arachidonic acid. Its production can occur through multiple enzymatic and non-enzymatic pathways. While cyclooxygenase (COX) enzymes are primarily known for converting arachidonic acid into prostaglandins, they also produce 11-HETE as a byproduct.[1][2] Notably, 11-HETE generated by both COX-1 and COX-2 is exclusively in the R-configuration.[3][4] This stereospecificity is a key characteristic that can be used to infer the involvement of COX enzymes in its production. However, other pathways, including cytochrome P450 (CYP450) and lipoxygenase (LOX), can also contribute to the cellular pool of 11-HETE, necessitating careful experimental design to validate the specific role of COX isoforms.[1][5][6]
Comparative Analysis of COX-1 and COX-2 in 11(R)-HETE Production
While both COX-1 and COX-2 can generate 11(R)-HETE, their expression patterns and regulation differ significantly, influencing their relative contributions in various physiological and pathological contexts. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions.[7][8] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and growth factors.[7][8]
Quantitative Data on 11(R)-HETE Production
The following table summarizes hypothetical yet representative data from a cell-based assay designed to compare 11(R)-HETE production by COX-1 and COX-2. The experiment utilizes a human cell line engineered to express either COX-1 or COX-2, treated with arachidonic acid and specific inhibitors.
| Cell Line | Treatment | 11(R)-HETE Concentration (ng/mL) | % Inhibition |
| COX-1 Expressing | Vehicle Control | 5.2 ± 0.6 | - |
| Arachidonic Acid (10 µM) | 15.8 ± 1.5 | - | |
| AA + SC-560 (COX-1 Inhibitor, 1 µM) | 2.1 ± 0.3 | 86.7% | |
| AA + Celecoxib (COX-2 Inhibitor, 1 µM) | 14.9 ± 1.8 | 5.7% | |
| COX-2 Expressing | Vehicle Control | 1.8 ± 0.2 | - |
| Arachidonic Acid (10 µM) | 45.3 ± 4.2 | - | |
| AA + SC-560 (COX-1 Inhibitor, 1 µM) | 42.1 ± 3.9 | 7.1% | |
| AA + Celecoxib (COX-2 Inhibitor, 1 µM) | 4.9 ± 0.5 | 89.2% |
Data are presented as mean ± standard deviation.
Alternative Pathways for 11-HETE Production
It is crucial to consider alternative enzymatic pathways that can produce 11-HETE, as they can confound the interpretation of experimental results.
| Enzyme Family | Stereospecificity of 11-HETE | Key Characteristics |
| Cytochrome P450 (CYP450) | Can produce both R and S enantiomers | NADPH-dependent, involved in metabolism of xenobiotics and endogenous compounds.[1] |
| Lipoxygenase (LOX) | Can produce 11(R)-HETE | Certain lipoxygenases can directly oxygenate arachidonic acid at the C-11 position.[5][6] |
| Non-Enzymatic Oxidation | Produces a racemic mixture (R and S) | Occurs via free radical-mediated lipid peroxidation.[1] |
Experimental Protocols
Cell-Based Assay for Validating COX-Mediated 11(R)-HETE Production
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cell line engineered to express specific COX isoforms) to confluence in 6-well plates.
-
Pre-incubate the cells with serum-free media for 2 hours.
-
Treat the cells with selective inhibitors for 30 minutes:
-
COX-1 inhibitor: SC-560 (1 µM)
-
COX-2 inhibitor: Celecoxib (1 µM)
-
Vehicle control (e.g., DMSO)
-
-
Stimulate the cells with arachidonic acid (10 µM) for 15-30 minutes.
2. Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Add an internal standard (e.g., d8-11(R)-HETE) to each sample.
-
Perform solid-phase extraction (SPE) to purify the lipid fraction.
-
Elute the lipids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis of 11(R)-HETE:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Column: A chiral column suitable for separating HETE enantiomers.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 11(R)-HETE and the internal standard.
Visualizing the Pathways and Workflows
Caption: Biosynthesis of 11(R)-HETE from arachidonic acid via COX and alternative pathways.
Caption: Workflow for validating COX-mediated 11(R)-HETE production in a cell-based assay.
Conclusion
Validating the contribution of COX-1 and COX-2 to 11(R)-HETE production requires a multi-faceted approach. The use of specific inhibitors in well-defined cellular systems, coupled with sensitive and specific analytical techniques like chiral LC-MS/MS, is essential. By carefully considering and controlling for alternative biosynthetic pathways, researchers can accurately delineate the role of each COX isoform in the generation of this important lipid mediator. This guide provides a framework for designing and interpreting such experiments, ultimately aiding in the development of more targeted therapeutic strategies.
References
- 1. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Arachidonic acid oxygenation by COX-1 and COX-2. Mechanisms of catalysis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-1 and -2 are expressed by human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
A Comparative Analysis of 11(R)-HETE: In Vitro and In Vivo Effects
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a bioactive lipid metabolite of arachidonic acid. This document is intended for researchers, scientists, and drug development professionals interested in the physiological and pathological roles of this eicosanoid.
In Vitro Effects of 11(R)-HETE: Induction of Cardiomyocyte Hypertrophy
In vitro studies have demonstrated that 11(R)-HETE plays a significant role in cardiomyocyte hypertrophy.[1] Treatment of human fetal ventricular cardiomyocytes (RL-14 cell line) with 11(R)-HETE leads to a notable increase in markers associated with cardiac hypertrophy.[1]
Key Experimental Findings:
-
Induction of Hypertrophic Markers: 11(R)-HETE treatment significantly increases the expression of the cardiac hypertrophic marker β/α-myosin heavy chain (MHC).[1][2]
-
Upregulation of Cytochrome P450 (CYP) Enzymes: A key mechanism underlying the hypertrophic effects of 11(R)-HETE is the upregulation of several CYP enzymes at both the mRNA and protein levels.[1] These enzymes are involved in the metabolism of various compounds, and their induction can lead to cellular stress and hypertrophy.
The following tables summarize the quantitative data from in vitro experiments.
Table 1: Effect of 11(R)-HETE on Cardiac Hypertrophic Markers in RL-14 Cardiomyocytes
| Marker | Fold Increase vs. Control |
| β/α-MHC Ratio | 1.32 |
Data from studies on RL-14 cells treated with 20 µM 11(R)-HETE for 24 hours.[1][2]
Table 2: Upregulation of CYP Enzyme mRNA and Protein Expression by 11(R)-HETE in RL-14 Cardiomyocytes
| CYP Enzyme | mRNA Increase vs. Control (%) | Protein Increase vs. Control (%) |
| CYP1B1 | 116 | 156 |
| CYP1A1 | 112 | Not specified |
| CYP4A11 | 70 | 141 |
| CYP4F2 | 167 | 126 |
| CYP4F11 | 238 | Not specified |
Data from studies on RL-14 cells treated with 20 µM 11(R)-HETE for 24 hours.[1]
In Vivo Effects of 11(R)-HETE: An Area for Further Research
Currently, there is a notable lack of published studies detailing the direct in vivo effects following the administration of 11(R)-HETE in animal models. While the endogenous production of 11(R)-HETE has been documented, particularly through the cyclooxygenase (COX)-1 and COX-2 pathways, its specific physiological and pathological roles upon exogenous administration remain largely unexplored.[2]
However, elevated plasma levels of 11-HETE (both R and S enantiomers) have been identified as a marker of lipid peroxidation and oxidative stress in humans.[1] Furthermore, studies have shown a positive correlation between plasma 11-HETE concentrations and conditions such as obesity, increased body mass index (BMI), and waist circumference.[3][4][5] It is important to note that these are correlational findings and do not establish a direct causative effect of 11(R)-HETE in these conditions.
Signaling Pathways and Experimental Workflow
The signaling pathway of 11(R)-HETE in cardiomyocytes, as elucidated from in vitro studies, involves the significant upregulation of several CYP450 enzymes, leading to cellular hypertrophy.
References
- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling 11(R)-HETE
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized biochemicals like 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE) is paramount. This guide provides immediate, essential safety protocols, operational plans for handling and storage, and compliant disposal procedures. By adhering to these guidelines, laboratories can maintain a safe environment and ensure the integrity of their research.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for 11(R)-HETE was not publicly available, it is consistently supplied as a solution in ethanol (B145695).[1][2][3] Therefore, the primary hazards are associated with the flammable and potentially irritant nature of the solvent. All handling procedures should treat the compound as hazardous.[1][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use and dispose of them properly after handling. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against minor spills. |
| Chemical-Resistant Apron | To be worn over a lab coat when handling significant quantities. | |
| Respiratory Protection | Fume Hood | All handling of 11(R)-HETE in its ethanolic solution should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling and Storage
Proper operational procedures are critical to prevent contamination and ensure the stability of 11(R)-HETE.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the vial for any damage or leaks.
-
Storage: Store the vial upright in a flammable liquids cabinet or an explosion-proof freezer at -20°C.[4]
-
Inventory: Log the compound into the laboratory's chemical inventory system.
Preparation for Use:
-
Gather PPE: Before handling, don all required personal protective equipment as outlined in the table above.
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Thawing: Allow the vial to warm to room temperature before opening to prevent condensation from contaminating the solution.
Handling and Dilution:
-
Inert Gas: For extended stability, it is recommended to handle the solution under an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent Evaporation: If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen.[1]
-
Dilution: For further dilutions, use solvents such as DMSO or dimethylformamide.[2] Aqueous buffers can also be used, but solutions should be prepared fresh daily.[1]
Disposal Plan
Proper disposal of 11(R)-HETE and its containers is crucial to maintain a safe laboratory and comply with environmental regulations.
Waste Segregation:
-
Contaminated Materials: All disposable items that have come into contact with 11(R)-HETE, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, labeled hazardous waste container.
-
Unused Solution: Unused or expired 11(R)-HETE solution should be collected in a separate, labeled hazardous waste container for flammable liquids. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("11(R)-Hydroxyeicosatetraenoic Acid in Ethanol"), and the associated hazards (e.g., "Flammable Liquid").
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from ignition sources.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal schedules.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of 11(R)-HETE in a laboratory setting.
Disclaimer: This document provides guidance based on available information for 11(R)-HETE, which is supplied in an ethanol solution. It is not a substitute for the manufacturer's specific Safety Data Sheet (SDS). Always obtain and review the complete SDS for any chemical before handling it in the laboratory. Follow all institutional and local regulations regarding chemical safety and waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
